Tomivosertib Hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1849590-02-8 |
|---|---|
Molecular Formula |
C17H21ClN6O2 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione;hydrochloride |
InChI |
InChI=1S/C17H20N6O2.ClH/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17;/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21);1H |
InChI Key |
WBGPPUUXCGKTSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tomivosertib HCl; hydrochloride; Tomivosertib HCl; eFT508; eFT-508; eFT 508; eFT508 hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Tomivosertib Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomivosertib (eFT508) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These kinases represent a critical node in intracellular signaling pathways frequently dysregulated in cancer. This technical guide provides an in-depth exploration of the mechanism of action of Tomivosertib in cancer cells, detailing its molecular targets, downstream effects, and the experimental evidence supporting its anti-neoplastic activity. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Tomivosertib's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction
The MAPK signaling pathway is a central regulator of cell proliferation, differentiation, survival, and apoptosis. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. MNK1 and MNK2 are serine/threonine kinases that are activated downstream of the MAPK pathway, specifically by extracellular signal-regulated kinases (ERK) and p38 MAPK. While MNK1 and MNK2 are not considered oncogenes themselves, they play a crucial role in promoting tumorigenesis by phosphorylating key substrates involved in protein synthesis and immune regulation.[1] Tomivosertib hydrochloride has emerged as a promising therapeutic agent that precisely targets these kinases, offering a novel strategy to combat cancer.
Core Mechanism of Action: Inhibition of MNK1 and MNK2
Tomivosertib functions as an ATP-competitive inhibitor of both MNK1 and MNK2.[3] By binding to the ATP-binding pocket of these kinases, Tomivosertib effectively blocks their catalytic activity, preventing the transfer of phosphate groups to their downstream substrates. This targeted inhibition is the primary mechanism through which Tomivosertib exerts its anti-cancer effects.
Quantitative Potency of Tomivosertib
The potency of Tomivosertib has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity and selectivity for MNK1 and MNK2.
| Target | Assay Type | IC50 Value | Reference |
| MNK1 | Cell-free enzyme assay | 2.4 nM | [2][3][4] |
| MNK2 | Cell-free enzyme assay | 1 nM | [2][3][4] |
| eIF4E Phosphorylation (Ser209) | Cellular assay | 2-16 nM | [3][4][5] |
Downstream Signaling Consequences
The inhibition of MNK1 and MNK2 by Tomivosertib initiates a cascade of downstream effects, primarily centered around the regulation of protein synthesis and the tumor microenvironment.
Inhibition of eIF4E Phosphorylation
The most critical and well-characterized substrate of MNK1 and MNK2 is the eukaryotic translation initiation factor 4E (eIF4E).[1][2] Phosphorylation of eIF4E at serine 209 (p-eIF4E) is a key regulatory step in cap-dependent mRNA translation. This phosphorylation event enhances the translation of a specific subset of mRNAs that possess complex 5' untranslated regions (UTRs) and often encode for proteins involved in cell proliferation, survival, and angiogenesis, such as c-Myc and Cyclin D1.
Tomivosertib treatment leads to a dose-dependent reduction in the phosphorylation of eIF4E at Ser209 in cancer cells.[2][4][5] This abrogation of p-eIF4E effectively suppresses the translation of these pro-oncogenic proteins, thereby inhibiting tumor cell growth and survival.
Modulation of the Tumor Immune Microenvironment
Beyond its direct effects on tumor cells, Tomivosertib also modulates the tumor immune microenvironment. A key mechanism in this regard is the downregulation of Programmed Death-Ligand 1 (PD-L1) protein expression.[4] PD-L1 is a critical immune checkpoint protein that, when expressed on tumor cells, binds to the PD-1 receptor on T cells, leading to T-cell exhaustion and immune evasion. By inhibiting the translation of PD-L1 mRNA, Tomivosertib can reduce the levels of PD-L1 on the surface of cancer cells, thereby potentially restoring anti-tumor immunity. This provides a strong rationale for combining Tomivosertib with immune checkpoint inhibitors.
Cellular and In Vivo Anti-Neoplastic Effects
The molecular effects of Tomivosertib translate into potent anti-neoplastic activity in both in vitro and in vivo models of various cancers, including acute myeloid leukemia (AML), breast cancer, and lymphomas.[2][6]
Inhibition of Cancer Cell Viability and Proliferation
Treatment of cancer cell lines with Tomivosertib results in a dose-dependent decrease in cell viability and proliferation.[2][6] This is a direct consequence of the inhibition of the translation of key proteins required for cell cycle progression and survival.
In Vivo Anti-Tumor Efficacy
In preclinical xenograft models of human cancers, oral administration of Tomivosertib has been shown to significantly inhibit tumor growth.[4] Its efficacy has been observed as a single agent and in combination with other anti-cancer therapies, such as chemotherapy and immune checkpoint inhibitors.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of Tomivosertib.
MNK1/2 Kinase Inhibition Assay
-
Objective: To determine the in vitro potency of Tomivosertib against MNK1 and MNK2.
-
Methodology: A common method is a radiometric filter-binding assay or a luminescence-based kinase assay.
-
Recombinant human MNK1 or MNK2 enzyme is incubated with a specific substrate (e.g., a peptide derived from eIF4E) and ATP (radiolabeled with ³²P or in the presence of a system to detect ATP consumption).
-
Tomivosertib at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. For luminescence-based assays, the remaining ATP is measured, which is inversely proportional to kinase activity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the Tomivosertib concentration.
-
Western Blotting for eIF4E Phosphorylation
-
Objective: To assess the effect of Tomivosertib on the phosphorylation of eIF4E in cancer cells.
-
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured to a desired confluency and then treated with various concentrations of Tomivosertib or a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated eIF4E (Ser209). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the resulting bands are visualized using an imaging system. The membrane is often stripped and re-probed with an antibody against total eIF4E to confirm equal protein loading.
-
Cell Viability Assay (WST-1 Assay)
-
Objective: To measure the effect of Tomivosertib on the viability of cancer cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of Tomivosertib or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
WST-1 Reagent Addition: The WST-1 (Water Soluble Tetrazolium salt) reagent is added to each well. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt to formazan, resulting in a color change.
-
Incubation and Measurement: The plates are incubated for a further 1-4 hours, and the absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values for cell viability can be determined.
-
Conclusion
This compound is a highly specific and potent inhibitor of MNK1 and MNK2, key downstream effectors of the MAPK signaling pathway. Its mechanism of action is centered on the inhibition of eIF4E phosphorylation, which in turn suppresses the translation of a cohort of oncogenic proteins, leading to reduced cancer cell proliferation and survival. Furthermore, Tomivosertib's ability to downregulate PD-L1 expression highlights its potential as an immuno-oncology agent. The robust preclinical data, supported by well-defined experimental methodologies, provide a strong foundation for the continued clinical development of Tomivosertib as a novel anti-cancer therapeutic. This technical guide serves as a comprehensive resource for understanding the intricate molecular mechanisms underpinning the therapeutic potential of Tomivosertib.
References
- 1. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 3. origene.com [origene.com]
- 4. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]
- 5. nanopartikel.info [nanopartikel.info]
- 6. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
eFT508: A Technical Guide to MNK1 and MNK2 Inhibition in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
eFT508, also known as tomivosertib, is a potent and highly selective, orally bioavailable small molecule inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These kinases are critical downstream effectors in key oncogenic signaling pathways, including the RAS-RAF-MEK-ERK pathway, and play a pivotal role in regulating the translation of a specific subset of messenger RNAs (mRNAs) that are central to tumor growth, survival, and immune evasion.[1][3] By inhibiting MNK1 and MNK2, eFT508 modulates the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation. This targeted inhibition leads to a reduction in the translation of proteins involved in tumorigenesis and inflammation, demonstrating significant anti-tumor activity in preclinical models of various cancers, including diffuse large B-cell lymphoma (DLBCL) and solid tumors.[2][3] Furthermore, eFT508 has been shown to modulate the tumor microenvironment by decreasing the production of immunosuppressive cytokines and reducing the expression of immune checkpoint proteins, thereby enhancing anti-tumor immunity.[4] This technical guide provides an in-depth overview of the eFT508-mediated MNK1 and MNK2 inhibition pathway, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the core signaling pathways.
Core Mechanism of Action: The MNK1/2-eIF4E Axis
The primary mechanism of action of eFT508 is the competitive and reversible inhibition of the ATP-binding site of both MNK1 and MNK2.[2] This prevents the phosphorylation of their key substrate, eIF4E, at serine 209 (S209).[2][4] The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent translation of a select group of mRNAs that possess complex 5' untranslated regions (5'-UTRs). These mRNAs often encode for proteins that are crucial for cell proliferation, survival, and angiogenesis, as well as those involved in the inflammatory response and immune regulation.[1][3]
By inhibiting eIF4E phosphorylation, eFT508 effectively downregulates the protein expression of several key oncogenes and inflammatory cytokines.[2][5] This targeted approach on a central node of dysregulated translation in cancer cells provides a powerful therapeutic strategy.
Quantitative Data Summary
The following tables summarize the key quantitative data for eFT508 from preclinical studies.
Table 1: In Vitro Potency of eFT508
| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference(s) |
| MNK1 | Enzyme Assay | - | 1-2 | [2] |
| MNK2 | Enzyme Assay | - | 1-2 | [2] |
| p-eIF4E (S209) | Cellular Assay | Tumor Cell Lines | 2-16 | [2] |
Table 2: Anti-proliferative Activity of eFT508 in DLBCL Cell Lines
| Cell Line | Subtype | IC50 (nM) | Reference(s) |
| TMD8 | ABC-DLBCL | Data not specified, but sensitive | [2] |
| OCI-Ly3 | ABC-DLBCL | Data not specified, but sensitive | [2] |
| HBL-1 | ABC-DLBCL | Data not specified, but sensitive | [2] |
Table 3: Pharmacokinetic Parameters of Tomivosertib in Mice
| Parameter | Value | Unit | Reference(s) |
| Clearance (CL) | 50.29 | mL/min/kg | [1] |
| Volume of Distribution (Vss) | 6506 | mL/kg | [1] |
| Bioavailability | 55.66 - 82.50 | % | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of eFT508.
Western Blot Analysis of p-eIF4E (S209)
This protocol is a standard method for assessing the phosphorylation status of eIF4E in response to eFT508 treatment.
-
Cell Culture and Treatment:
-
Culture DLBCL cell lines (e.g., TMD8, HBL-1) in appropriate media and conditions.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of eFT508 (e.g., 0, 10, 100, 1000 nM) for 2-24 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-eIF4E (S209) (e.g., Cell Signaling Technology, #9741) overnight at 4°C. A typical antibody dilution is 1:1000 in blocking buffer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 to 1:20,000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Strip and re-probe the membrane for total eIF4E and a loading control (e.g., β-actin) to normalize the data.
-
Cell Viability Assay (MTT-based)
This protocol outlines a common method to assess the anti-proliferative effects of eFT508 on cancer cell lines.
-
Cell Seeding:
-
Harvest log-phase DLBCL cells and determine cell viability using trypan blue exclusion.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of eFT508 in complete medium.
-
Add 100 µL of the diluted eFT508 solutions to the appropriate wells to achieve final concentrations ranging from picomolar to micromolar. Include vehicle control wells (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the eFT508 concentration and determine the IC50 value using non-linear regression analysis.
-
Subcutaneous Human Lymphoma Xenograft Model
This protocol describes the in vivo evaluation of eFT508's anti-tumor efficacy.
-
Cell Preparation and Implantation:
-
Harvest TMD8 or HBL-1 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements (Volume = (length x width^2)/2).
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
-
eFT508 Administration:
-
Prepare eFT508 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer eFT508 orally once or twice daily at a dose range of 10-50 mg/kg. The control group receives the vehicle alone.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Cytokine Profiling (ELISA)
This protocol is for quantifying the levels of pro-inflammatory cytokines in cell culture supernatants or plasma.
-
Sample Collection:
-
Collect cell culture supernatants from eFT508-treated and control cells.
-
Alternatively, collect blood from treated and control animals into EDTA-containing tubes and prepare plasma by centrifugation.
-
-
ELISA Procedure (using a commercial kit for TNF-α or IL-6 as an example):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Pharmacokinetic Analysis of Tomivosertib in Plasma by LC-MS/MS
This protocol provides a detailed method for the quantification of tomivosertib in plasma.[1]
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., pyrimethamine).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: Synergi Polar-RP 80 Å column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MRM Transitions:
-
Tomivosertib: m/z 341.2 → 216.0
-
Internal Standard (Pyrimethamine): m/z 249.0 → 233.0
-
-
-
Data Analysis:
-
Quantify tomivosertib concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank plasma.
-
Pharmacokinetic parameters (CL, Vss, bioavailability) are calculated using appropriate software.
-
Conclusion
eFT508 represents a promising therapeutic agent that targets a fundamental mechanism of cancer cell biology – the dysregulation of mRNA translation. Its high potency and selectivity for MNK1 and MNK2, coupled with its ability to modulate the tumor microenvironment, underscore its potential as both a monotherapy and in combination with other anti-cancer agents, including immunotherapy. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of MNK inhibition in oncology. Further clinical investigation is warranted to fully realize the clinical benefits of eFT508 in various cancer types.
References
The Discovery and Synthesis of Tomivosertib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomivosertib (formerly eFT-508) is a potent, selective, and orally bioavailable small molecule inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3] By targeting a critical node in the regulation of mRNA translation, Tomivosertib represents a promising therapeutic strategy in oncology and potentially other indications. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to Tomivosertib Hydrochloride. Quantitative data are summarized for clarity, and critical signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction
The dysregulation of protein synthesis is a hallmark of cancer. The MAPK signaling pathway is frequently activated in various malignancies, leading to increased cell proliferation, survival, and immune evasion. MNK1 and MNK2 are serine/threonine kinases that act downstream of the ERK and p38 MAPK pathways.[4] A key substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[5] Phosphorylation of eIF4E at Serine 209 by MNK1/2 enhances the translation of a specific subset of mRNAs that encode for proteins involved in tumor growth, survival, and angiogenesis.[5] this compound was developed as a highly selective inhibitor of both MNK1 and MNK2, with the therapeutic goal of normalizing the translation of cancer-promoting proteins.[6]
Synthesis of this compound
The chemical synthesis of Tomivosertib (eFT-508) was achieved through a multi-step process as detailed in the primary literature describing its structure-based design. The synthesis is complex and involves the creation of a novel pyridone-aminal structure. While the full, step-by-step synthesis is proprietary and extensively detailed in specialized chemical literature, a general overview of the synthetic strategy is presented here. The core structure is a spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine] dione. Key steps involve the construction of the heterocyclic core followed by the addition of the aminopyrimidine side chain.
Further detailed synthetic schemes and procedures can be found in the Journal of Medicinal Chemistry, 2018, 61(8), pp 3787-3801.
Mechanism of Action
Tomivosertib is a reversible, ATP-competitive inhibitor of MNK1 and MNK2.[7] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their substrates, most notably eIF4E at Serine 209.[7] This inhibition leads to a dose-dependent reduction in phosphorylated eIF4E (p-eIF4E), thereby suppressing the translation of oncogenic proteins.[1] Additionally, Tomivosertib has been shown to downregulate the expression of the immune checkpoint protein PD-L1, suggesting a potential role in enhancing anti-tumor immunity.[1][2]
Signaling Pathway
Caption: Tomivosertib inhibits MNK1/2, blocking eIF4E phosphorylation and downstream oncogenic effects.
Quantitative Biological Data
The biological activity of Tomivosertib has been characterized in various in vitro and in vivo models. Key quantitative data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| MNK1 | 2.4 | Cell-free assay |
| MNK2 | 1.0 | Cell-free assay |
Data sourced from Selleck Chemicals.[3]
Table 2: Cellular Activity
| Cell Line | Assay | Endpoint | IC50 |
| Tumor Cell Lines | eIF4E Phosphorylation | Reduction of p-eIF4E (Ser209) | 2-16 nM |
| TMD8 (DLBCL) | Proliferation Assay | Inhibition of Cell Growth | 2.53 µM |
| MV4-11 (AML) | Proliferation Assay | Inhibition of Cell Growth | 14.49 µM |
Data sourced from Selleck Chemicals and MedChemExpress.[1][3]
Detailed Experimental Protocols
MNK1/2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for determining the in vitro inhibitory activity of Tomivosertib against MNK1 and MNK2 using the ADP-Glo™ Kinase Assay (Promega).
Caption: Workflow for determining MNK1/2 inhibition using the ADP-Glo™ Kinase Assay.
Protocol Steps:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in an appropriate buffer (e.g., kinase buffer with DMSO).
-
Dilute recombinant human MNK1 or MNK2 enzyme to the desired concentration in kinase buffer.
-
Prepare a solution of the kinase substrate (e.g., a synthetic peptide corresponding to the phosphorylation site of eIF4E) and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add the Tomivosertib dilutions.
-
To initiate the reaction, add the kinase and the substrate/ATP mixture to each well. The final reaction volume is typically 5-10 µL.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the Tomivosertib concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular eIF4E Phosphorylation Assay (Western Blot)
This protocol outlines a general procedure for assessing the effect of Tomivosertib on the phosphorylation of eIF4E in cultured cells.
Caption: Workflow for Western blot analysis of eIF4E phosphorylation.
Protocol Steps:
-
Cell Culture and Treatment:
-
Plate cells (e.g., TMD8, MV4-11) in appropriate culture medium and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF4E (Ser209) overnight at 4°C.
-
To normalize for protein loading, also probe separate blots or strip and re-probe the same blot with antibodies against total eIF4E and a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Wash the membrane extensively with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantify the band intensities to determine the relative levels of p-eIF4E compared to total eIF4E and the loading control.
-
Conclusion
This compound is a potent and selective dual MNK1/2 inhibitor that has demonstrated significant preclinical and clinical activity. Its mechanism of action, centered on the inhibition of eIF4E phosphorylation, provides a targeted approach to suppress the translation of key oncogenic proteins. The experimental protocols detailed herein provide a framework for the further investigation and characterization of Tomivosertib and other MNK inhibitors. The continued clinical evaluation of Tomivosertib will further elucidate its therapeutic potential in various cancers and other diseases.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phospho-eIF4E (Ser209) (F4E5N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Tomivosertib | C17H20N6O2 | CID 118598754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. content.protocols.io [content.protocols.io]
- 8. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Tomivosertib: A Technical Guide to its Role in Regulating Oncogenic Protein Translation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Tomivosertib (eFT508), a potent and selective dual inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). Tomivosertib represents a promising therapeutic strategy by targeting the translation of oncogenic proteins, a critical node in cancer cell proliferation and survival. This document details the mechanism of action of Tomivosertib, focusing on its role in the MNK1/2-eIF4E signaling axis. Furthermore, it presents quantitative data on its inhibitory activity, detailed protocols for key experimental assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The dysregulation of protein synthesis is a hallmark of cancer, enabling the production of proteins essential for tumor growth, proliferation, and survival. The translation of messenger RNAs (mRNAs) encoding oncogenic proteins is a key process that is often hijacked by cancer cells. Tomivosertib is an orally bioavailable small molecule inhibitor that targets MNK1 and MNK2, key downstream effectors of the MAPK signaling pathway.[1] By inhibiting these kinases, Tomivosertib effectively modulates the translation of a specific subset of mRNAs, including those encoding for proteins such as c-Myc, Cyclin D1, and PD-L1, which are critical drivers of tumorigenesis.[2] This guide will explore the molecular mechanisms underlying Tomivosertib's activity and provide practical information for researchers in the field.
Mechanism of Action: The MNK1/2-eIF4E Signaling Axis
Tomivosertib functions as a reversible, ATP-competitive inhibitor of both MNK1 and MNK2.[1] These kinases are the sole enzymes responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209 (S209).[3] The phosphorylation of eIF4E is a critical regulatory step in cap-dependent translation initiation, particularly for mRNAs with complex 5' untranslated regions (UTRs), a characteristic feature of many oncogenic transcripts.
The signaling cascade leading to eIF4E phosphorylation is initiated by upstream mitogenic or stress signals that activate the RAS/RAF/MEK/ERK and p38 MAPK pathways. Activated ERK and p38 then phosphorylate and activate MNK1 and MNK2. The active MNK kinases subsequently phosphorylate eIF4E at S209, which is part of the eIF4F complex. This phosphorylation event is thought to promote the translation of mRNAs encoding proteins that drive cell proliferation, survival, and angiogenesis.
Tomivosertib's inhibition of MNK1/2 blocks this crucial phosphorylation step, leading to a reduction in the translation of key oncogenic proteins. This selective targeting of oncogene expression, while leaving global protein synthesis largely unaffected, makes Tomivosertib an attractive therapeutic agent.[2]
Tomivosertib's Mechanism of Action in the MNK1/2-eIF4E Signaling Pathway.
Quantitative Data
Tomivosertib has demonstrated high potency in both biochemical and cellular assays. The following table summarizes its inhibitory concentrations (IC50) against its primary targets and its effect on cellular eIF4E phosphorylation.
| Target/Process | IC50 Value (nM) | Assay Type | References |
| MNK1 | 1 - 2.4 | Enzyme Assay | [1][3] |
| MNK2 | 1 - 2 | Enzyme Assay | [1][3] |
| eIF4E Phosphorylation (S209) | 2 - 16 | Cellular Assay | [1][4] |
Key Oncogenic Proteins Modulated by Tomivosertib:
-
c-Myc: A transcription factor that drives cell proliferation and is frequently overexpressed in cancer.[2]
-
Cyclin D1: A key regulator of the cell cycle, promoting the G1-S phase transition.[2][5][6]
-
PD-L1 (Programmed Death-Ligand 1): An immune checkpoint protein that suppresses the anti-tumor immune response.[3][7]
-
MCL-1 (Myeloid Cell Leukemia-1): An anti-apoptotic protein that contributes to cancer cell survival.[2]
-
SNAIL: A transcription factor involved in epithelial-mesenchymal transition (EMT) and metastasis.[2]
-
Matrix Metalloproteinases (MMPs): Enzymes that degrade the extracellular matrix, facilitating invasion and metastasis.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of Tomivosertib.
Western Blotting for Phospho-eIF4E (S209)
This protocol is for determining the effect of Tomivosertib on the phosphorylation of eIF4E in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., TMD8, OCI-Ly3, HBL1)[3]
-
Tomivosertib (dissolved in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF4E (Ser209)
-
Rabbit anti-total eIF4E
-
Mouse or rabbit anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of Tomivosertib (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-eIF4E (S209) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total eIF4E and a loading control (e.g., GAPDH) to ensure equal protein loading.
Cell Viability Assay (e.g., WST-1 or MTT)
This protocol measures the effect of Tomivosertib on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Tomivosertib (dissolved in DMSO)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
WST-1 or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of Tomivosertib concentrations (e.g., serial dilutions from 1 nM to 10 µM) for a specified duration (e.g., 72 hours). Include a DMSO vehicle control and a no-cell blank control.
-
WST-1/MTT Addition:
-
For WST-1: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution and incubate overnight.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Tomivosertib.
Flow Cytometry for Intracellular Phospho-eIF4E
This protocol allows for the quantification of phospho-eIF4E at the single-cell level.
Materials:
-
Cancer cell lines
-
Tomivosertib (dissolved in DMSO)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol or saponin-based buffer)
-
Staining buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated anti-phospho-eIF4E (S209) antibody
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent cells (trypsinized) with Tomivosertib as described in the Western blotting protocol.
-
Fixation and Permeabilization:
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Wash the permeabilized cells with staining buffer.
-
Incubate the cells with a fluorochrome-conjugated anti-phospho-eIF4E (S209) antibody.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in staining buffer.
-
Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the phospho-eIF4E signal.
-
-
Data Analysis: Analyze the data using appropriate software to determine the median fluorescence intensity (MFI) of phospho-eIF4E in treated versus control cells.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the cellular activity of Tomivosertib.
Typical Experimental Workflow for Evaluating Tomivosertib's Cellular Activity.
Conclusion
Tomivosertib is a highly potent and selective inhibitor of MNK1 and MNK2 that effectively downregulates the translation of key oncogenic proteins by preventing the phosphorylation of eIF4E. This targeted approach offers a promising avenue for the treatment of various cancers where the MAPK signaling pathway is aberrantly activated. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Tomivosertib and other MNK inhibitors. While clinical trial results have shown modest activity in some settings, ongoing research continues to explore its efficacy in different cancer types and in combination with other therapies.[8][9]
References
- 1. Tomivosertib (eFT-508) | MNK1 and MNK2 inhibitor | CAS 1849590-01-7 | Buy Tomivosertib (eFT-508) from Supplier InvivoChem [invivochem.com]
- 2. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Perspectives on c-Myc, Cyclin D1, and their interaction in cancer formation, progression, and response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. onclive.com [onclive.com]
- 9. eFFECTOR Therapeutics Announces Topline Results of Phase 2 KICKSTART Trial of Tomivosertib Combined with Pembrolizumab in Non-Small Cell Lung Cancer - BioSpace [biospace.com]
Tomivosertib's Impact on the Tumor Microenvironment: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering immunosuppression and promoting tumor progression. Tomivosertib (eFT508), a potent and highly selective inhibitor of MAPK-interacting kinases 1 and 2 (MNK1/2), has emerged as a promising therapeutic agent capable of remodeling the TME to favor anti-tumor immunity. By targeting the MNK1/2-eIF4E signaling axis, Tomivosertib selectively modulates the translation of key oncogenic and immunomodulatory proteins. This guide provides an in-depth technical overview of Tomivosertib's mechanism of action and its multifaceted impact on the cellular and molecular landscape of the TME, supported by preclinical and clinical data, detailed experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Inhibition of the MNK-eIF4E Axis
Tomivosertib is an orally bioavailable small molecule that competitively and reversibly inhibits the kinase activity of both MNK1 and MNK2.[1] These kinases are critical downstream effectors of the MAPK signaling pathway, which is frequently deregulated in cancer.[2] The primary substrate of MNK1/2 relevant to cancer progression and immune modulation is the eukaryotic translation initiation factor 4E (eIF4E).[2][3]
Upon activation by upstream signals, MNK1/2 phosphorylates eIF4E at serine 209 (p-eIF4E).[4] This phosphorylation event does not alter global protein synthesis but selectively enhances the translation of a subset of mRNAs characterized by complex 5' untranslated regions (UTRs).[5][6] These mRNAs often encode proteins integral to tumor growth, survival, and immune evasion.[3]
Tomivosertib's therapeutic rationale is based on its ability to prevent the phosphorylation of eIF4E, thereby reducing the translation of these specific mRNAs and reprogramming the TME.[2][4]
Figure 1: Tomivosertib's core mechanism of action on the MNK-eIF4E signaling axis.
Quantitative Impact of Tomivosertib
The potency of Tomivosertib has been quantified in both enzymatic assays and cell-based models. Its clinical activity, particularly in combination with immune checkpoint inhibitors, has been evaluated in several trials.
Table 1: In Vitro Potency of Tomivosertib
| Parameter | Target/Process | IC50 Value | Cell Lines / Conditions | Source |
| Kinase Inhibition | MNK1 | 2.4 nM | Enzymatic Assay | [7] |
| MNK2 | 1.0 nM | Enzymatic Assay | [7] | |
| MNK1/2 | 1-2 nM | Enzymatic Assay | [1][8] | |
| Target Engagement | eIF4E Phosphorylation (S209) | 2-16 nM | Tumor Cell Lines | [7][8] |
| Anti-proliferative | TNBC Cell Line (MDA-MB-231) | 0.23 ± 0.04 nM | In Vitro Chemosensitivity | [9] |
Table 2: Clinical Efficacy Data for Tomivosertib
| Trial / Cohort | Indication | Combination Agent | Key Endpoint | Result | Source |
| Phase 2 (NCT03616834) | NSCLC (CPI Progressed) | Checkpoint Inhibitor | PFS Rate at 24 Weeks | 41% of patients | [10][11][12] |
| Median PFS | 19 weeks | [10][11] | |||
| Phase 2 KICKSTART (NCT04622007) | NSCLC (Frontline, PD-L1 ≥50%) | Pembrolizumab | Median PFS | 13.0 weeks (vs. 11.7 weeks for placebo) | [13] |
| Hazard Ratio (PFS) | 0.62 (p=0.21) | [13] | |||
| Grade ≥3 TEAEs | 67% (vs. 37% for placebo) | [13] |
Remodeling the Tumor Microenvironment
Tomivosertib's primary impact on the TME is the reversal of immunosuppressive signals, thereby creating a more favorable environment for anti-tumor immune responses. This is achieved through coordinated effects on immune checkpoint expression, cytokine profiles, and immune cell function.
Figure 2: Logical flow of Tomivosertib's impact on the tumor microenvironment.
Modulation of Immune Checkpoints
A key mechanism of Tomivosertib is the downregulation of multiple immune checkpoint proteins. By inhibiting the translation of their respective mRNAs, Tomivosertib reduces the protein abundance of PD-L1, PD-1, LAG3, and TIM-3.[5][14] The reduction of PD-L1 on tumor cells and PD-1 on T cells disrupts this primary axis of T cell exhaustion.[5][9] Preclinical research in hepatocellular carcinoma models demonstrated that increased PD-L1 expression was due to enhanced mRNA translation rather than transcription, a process selectively inhibited by Tomivosertib.[5] This provides a strong rationale for its use in combination with anti-PD-1/PD-L1 antibodies, potentially overcoming resistance mechanisms.[11]
Alteration of Cytokine & Chemokine Profiles
Tomivosertib selectively decreases the production of several pro-inflammatory and immunosuppressive cytokines. In Diffuse Large B-cell Lymphoma (DLBCL) cell lines, Tomivosertib treatment led to dose-dependent decreases in TNFα, IL-6, and IL-10.[8] The reduction in the immunosuppressive cytokine IL-10 is particularly significant, as it has been linked to a subsequent upregulation of MHC class II molecules on tumor cells, macrophages, and dendritic cells.[6][15] This enhances antigen presentation and promotes a more robust anti-tumor T cell response.
Enhancement of Anti-Tumor Immune Cell Function
The net effect of checkpoint downregulation and cytokine modulation is a significant enhancement of anti-tumor immunity, primarily driven by T cells.
-
CD8+ T Cells: Tomivosertib has been shown to restore the effector and cytotoxic function of tumor-infiltrating CD8+ T cells.[9][16] In preclinical models, T cells isolated from Tomivosertib-treated mice demonstrated restored alloreactivity compared to dysfunctional T cells from control mice.[9] The mechanism involves delaying T cell exhaustion and dysfunction while enhancing the central memory T cell pool.[14][17]
-
Regulatory T Cells (Tregs): In a Phase Ib study in metastatic breast cancer, analysis of on-treatment biopsies revealed a decrease in Tregs surrounding T cells, suggesting a shift towards a more immune-active, less suppressive microenvironment.[2]
Key Experimental Protocols
The characterization of Tomivosertib's impact on the TME relies on a suite of advanced methodologies to probe the cellular and molecular changes in tissue and cell samples.
Pharmacodynamic Assessment in Clinical Biopsies
In a Phase Ib study (NCT04261218), pharmacodynamic endpoints were assessed using sequential biopsies from patients with metastatic breast cancer.[2]
-
Objective: To confirm target engagement and explore downstream effects on the TME.
-
Methodology:
-
Biopsy Collection: Core biopsies were obtained at baseline and again during treatment with Tomivosertib monotherapy.[2][18]
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded (FFPE) tissue sections were stained for p-eIF4E (Ser209) to confirm target inhibition.[2]
-
Imaging Mass Cytometry (IMC): This technique was used for highly multiplexed spatial profiling of immune cell infiltrates within the tumor tissue, allowing for the quantification and localization of various cell populations (e.g., T cells, Tregs) simultaneously.[2][18]
-
Proteomics & Translatomics: Global proteome and translatome profiling were performed on biopsy samples to identify broader changes in protein expression and translation induced by the drug.[2]
-
Assessment of T Cell Function (Mixed Lymphocyte Reaction)
A mixed lymphocyte reaction (MLR) assay was used in preclinical studies to assess the functional capacity of tumor-infiltrating CD8+ T cells.[9]
-
Objective: To determine if Tomivosertib treatment restores the effector function of T cells that were previously suppressed by the TME.
-
Methodology:
-
T Cell Isolation: CD8+ T cells were isolated from the tumors of mice treated with either vehicle control or Tomivosertib.[9][16]
-
Co-culture: The isolated T cells (responders) were co-cultured with allogeneic dendritic cells (stimulators).
-
Functional Readout: The proliferative capacity and cytokine production (e.g., IFN-γ) of the T cells were measured to quantify their reactivity. T cells from Tomivosertib-treated mice showed significantly improved alloreactivity compared to the dysfunctional T cells from control mice.[9]
-
Figure 3: A generalized workflow for preclinical evaluation of Tomivosertib's TME impact.
Conclusion and Future Directions
Tomivosertib fundamentally alters the tumor microenvironment by inhibiting the MNK1/2-eIF4E signaling axis. This action leads to a selective decrease in the translation of key immunosuppressive proteins, including multiple checkpoint ligands and cytokines. The resulting TME is characterized by reduced immunosuppression and enhanced anti-tumor activity, driven by functionally restored CD8+ T cells. Clinical data, though mixed in frontline NSCLC, supports the mechanism of action and shows activity in patients who have progressed on checkpoint inhibitors, highlighting its potential to overcome resistance.[11][13]
Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from Tomivosertib therapy. Further exploration of its synergistic potential with other immunotherapies, cytotoxic agents, and targeted therapies is warranted to fully define its role in the oncology treatment landscape.[2][4] The ability to modulate the TME at the level of mRNA translation represents a powerful and distinct approach to cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Published in Nature Medicine Demonstrates the [globenewswire.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tomivosertib (eFT-508) in Combination With PD-1/PD-L1 Inhibitor Therapy [clin.larvol.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. "A phase II, open-label study of tomivosertib (eFT508) added on to cont" by Anthony B. El-Khoueiry, Nishan Tchekmedyian et al. [digitalcommons.providence.org]
- 13. onclive.com [onclive.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Targeting MNK1/2 with eFT508: Modulating Immune Checkpoints and Cytokines for Enhanced Anti-Tumor Response [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 18. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Tomivosertib Hydrochloride: A Deep Dive into its Dual Role in Innate and Adaptive Immunity
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of Tomivosertib hydrochloride (also known as eFT508), a potent and selective dual inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). We delve into its core mechanism of action and explore its multifaceted roles in modulating both the innate and adaptive immune responses, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the MNK1/2-eIF4E Axis
This compound is an orally bioavailable small molecule that functions as a reversible, ATP-competitive inhibitor of both MNK1 and MNK2.[1] This inhibition is highly potent, with half-maximal inhibitory concentrations (IC₅₀) in the low nanomolar range.[1] The primary downstream effect of MNK1/2 inhibition is the prevention of phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209 (p-eIF4E).[1] This phosphorylation is a critical step in cap-dependent mRNA translation, particularly for a subset of mRNAs containing complex 5' untranslated regions that encode proteins integral to cancer progression and immune regulation.[1][2] By blocking this pathway, Tomivosertib selectively reduces the synthesis of key oncoproteins and immunomodulatory proteins.
dot
Caption: Tomivosertib's core mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and preclinical studies of Tomivosertib.
Table 1: In Vitro Inhibitory Activity of Tomivosertib
| Target | Assay Type | IC₅₀ (nM) | Cell Lines/System |
| MNK1 | Kinase Assay | 1-2.4 | Cell-free |
| MNK2 | Kinase Assay | 1 | Cell-free |
| p-eIF4E (Ser209) | Cellular Assay | 2-16 | Various tumor cell lines |
Table 2: Anti-proliferative Activity of Tomivosertib in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MV4-11 | Acute Myeloid Leukemia | 14.49 |
| TMD8 | Diffuse Large B-cell Lymphoma | 2.53 |
Role in Innate Immunity
Tomivosertib has demonstrated significant effects on key components of the innate immune system, primarily through the modulation of myeloid cells within the tumor microenvironment.
Macrophage Polarization
Preclinical studies suggest that MNK inhibition can influence macrophage polarization. While some research indicates that MNK inhibitors can promote an immunosuppressive M2-like phenotype in tumor-associated macrophages (TAMs), other evidence points to a more complex, context-dependent role.[3][4] This highlights the need for further investigation into the precise effects of Tomivosertib on macrophage function within different tumor contexts.
Dendritic Cells and Natural Killer (NK) Cells
The impact of Tomivosertib on other innate immune cells, such as dendritic cells (DCs) and natural killer (NK) cells, is an area of active research. By modulating the production of cytokines and other signaling molecules, Tomivosertib may indirectly influence the maturation, antigen presentation capacity of DCs, and the cytotoxic activity of NK cells.
dot
Caption: Tomivosertib's influence on innate immunity.
Role in Adaptive Immunity
Tomivosertib's impact on adaptive immunity is more extensively characterized, with a primary focus on its ability to enhance T-cell-mediated anti-tumor responses.
Downregulation of Immune Checkpoints
A key mechanism by which Tomivosertib enhances anti-tumor immunity is by downregulating the expression of multiple immune checkpoint proteins, including Programmed Death-Ligand 1 (PD-L1), PD-1, TIM-3, and LAG-3.[2][5] The translation of the mRNAs for these proteins is sensitive to eIF4E phosphorylation. By inhibiting this process, Tomivosertib reduces the surface expression of these checkpoint molecules on both tumor and immune cells, thereby relieving a major brake on the anti-tumor immune response.[2]
Enhancement of T-Cell Function
Preclinical studies have shown that Tomivosertib can bolster anti-tumor immune activity by stimulating T-cells, slowing their exhaustion, and enlarging the reservoir of central memory T-cells.[6] In a preclinical model of hepatocellular carcinoma, treatment with Tomivosertib led to increased T-cell infiltration into tumors.[5] This enhanced T-cell activity is thought to be a direct consequence of the reduced expression of immune checkpoint proteins and the modulation of the tumor microenvironment.
dot
Caption: Tomivosertib's modulation of adaptive immunity.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of Tomivosertib.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Tomivosertib against MNK1 and MNK2.
-
Methodology:
-
Recombinant human MNK1 and MNK2 enzymes are incubated with a fluorescently labeled peptide substrate and ATP.
-
Tomivosertib is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence polarization assay.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Western Blot Analysis of p-eIF4E
-
Objective: To assess the effect of Tomivosertib on the phosphorylation of eIF4E in cancer cell lines.
-
Methodology:
-
Cancer cells are seeded and allowed to adhere overnight.
-
Cells are treated with various concentrations of Tomivosertib or vehicle control for a specified duration.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-eIF4E (Ser209) and total eIF4E.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
dot
Caption: Western blot experimental workflow.
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of Tomivosertib in a preclinical in vivo model.
-
Methodology:
-
Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Tomivosertib is administered orally at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for p-eIF4E or immune cell markers).
-
Animal body weight and general health are monitored throughout the study.
-
Clinical Development and Future Directions
Tomivosertib has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, including immune checkpoint inhibitors.[6][7] While a Phase 2 trial in non-small cell lung cancer (NSCLC) did not meet its primary endpoint, the data suggested modest activity.[6] Ongoing and future studies will likely focus on identifying patient populations most likely to benefit from Tomivosertib and exploring its potential in other cancer types and combination regimens. The dual mechanism of directly targeting tumor cell proliferation and enhancing anti-tumor immunity makes Tomivosertib a compelling agent for further investigation in the field of oncology.
References
- 1. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Inhibition of MNKs promotes macrophage immunosuppressive phenotype to limit CD8+ T cell antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Research Published in Nature Medicine Demonstrates the [globenewswire.com]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
eFT508 (Tomivosertib): A Technical Overview of Preclinical Activity in Diffuse Large B-cell Lymphoma (DLBCL) Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical activity of eFT508 (tomivosertib), a potent and selective inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2), in models of Diffuse Large B-cell Lymphoma (DLBCL). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
eFT508 is an orally bioavailable, ATP-competitive inhibitor of both MNK1 and MNK2 isoforms.[1] These kinases are key downstream effectors of the RAS/MAPK and other oncogenic signaling pathways. A primary function of MNK1/2 is the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209. This phosphorylation event is critical for the translation of a subset of mRNAs that encode for proteins involved in cancer cell proliferation, survival, and immune evasion. By inhibiting MNK1/2, eFT508 effectively reduces the levels of phosphorylated eIF4E (p-eIF4E), thereby modulating the synthesis of these key oncogenic proteins.[1][2]
Figure 1: eFT508 Signaling Pathway in DLBCL.
Quantitative Data Presentation
The following tables summarize the in vitro potency and anti-proliferative activity of eFT508 in various DLBCL cell lines.
Table 1: In Vitro Potency of eFT508
| Target/Process | Cell Lines | IC50 (nM) | Reference |
| MNK1 (enzymatic assay) | N/A | 2.4 | [2] |
| MNK2 (enzymatic assay) | N/A | 1.0 | [2] |
| eIF4E Phosphorylation (Ser209) | Various Tumor Cell Lines | 2 - 16 | [1] |
Table 2: Anti-Proliferative Activity of eFT508 in DLBCL Cell Lines
| DLBCL Cell Line | Subtype | IC50 (nM) | Notes | Reference |
| TMD8 | ABC | Data not publicly available | Sensitivity associated with decreased cytokine production. | [3] |
| OCI-Ly3 | ABC | Data not publicly available | Sensitivity associated with decreased cytokine production. | [3] |
| HBL1 | ABC | Data not publicly available | Sensitivity associated with decreased cytokine production. | [3] |
While anti-proliferative activity has been demonstrated in these cell lines, specific IC50 values from these studies are not publicly available in the reviewed literature.
Table 3: In Vivo Activity of eFT508 in DLBCL Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| TMD8 (ABC-DLBCL) | eFT508 | Significant anti-tumor activity | [3] |
| HBL-1 (ABC-DLBCL) | eFT508 | Significant anti-tumor activity | [3] |
Specific quantitative data on tumor growth inhibition (e.g., percentage of TGI) from these preclinical in vivo studies are not publicly available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of eFT508 in DLBCL models.
Cell Viability Assay (CellTiter-Glo®)
This protocol is a representative method for assessing the anti-proliferative effects of eFT508 on DLBCL cell lines.
Figure 2: Cell Viability Assay Workflow.
-
Cell Plating: Seed DLBCL cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of eFT508 in culture medium and add to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Western Blotting for Phospho-eIF4E (Ser209)
This protocol outlines a standard procedure to measure the inhibition of eIF4E phosphorylation by eFT508.
-
Cell Treatment and Lysis:
-
Plate DLBCL cells and treat with various concentrations of eFT508 for a specified time (e.g., 2-24 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-eIF4E (Ser209) (e.g., Cell Signaling Technology, #9741) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total eIF4E and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Cytokine Profiling (Luminex Assay)
This protocol describes a method to measure the effect of eFT508 on the secretion of pro-inflammatory cytokines from DLBCL cells.
-
Cell Culture and Supernatant Collection:
-
Culture DLBCL cells (e.g., TMD8, OCI-Ly3, HBL1) with or without eFT508 for 24-48 hours.
-
Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
-
Luminex Assay Procedure:
-
Use a commercially available multiplex bead-based immunoassay kit (e.g., Milliplex MAP) for the desired cytokines (e.g., TNFα, IL-6, IL-10, CXCL10).
-
Prepare standards and samples according to the manufacturer's instructions.
-
Incubate the samples and standards with antibody-coupled magnetic beads.
-
Wash the beads and incubate with a biotinylated detection antibody cocktail.
-
Add streptavidin-phycoerythrin and incubate.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition: Acquire data on a Luminex instrument (e.g., Luminex 200 or MAGPIX). The instrument will differentiate the beads by their spectral signature and quantify the amount of cytokine bound based on the phycoerythrin signal intensity.
In Vivo DLBCL Xenograft Model
This section provides a general workflow for establishing and evaluating the efficacy of eFT508 in a subcutaneous DLBCL xenograft model.
Figure 3: In Vivo Xenograft Study Workflow.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of 5-10 million DLBCL cells (e.g., TMD8 or HBL-1) in a mixture of culture medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer eFT508 orally via gavage at a specified dose and schedule (e.g., daily). The control group receives the vehicle solution.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analyses, such as western blotting for p-eIF4E, to confirm target engagement in vivo.
Summary and Conclusion
The preclinical data for eFT508 (tomivosertib) in DLBCL models demonstrate a clear mechanism of action through the potent and selective inhibition of MNK1 and MNK2. This leads to a reduction in the phosphorylation of eIF4E, a key regulator of oncogenic protein translation. In vitro, eFT508 exhibits anti-proliferative activity in various DLBCL cell lines, particularly those of the Activated B-cell-like (ABC) subtype, which is associated with a decrease in the production of pro-inflammatory cytokines. Furthermore, in vivo studies using DLBCL xenograft models have shown significant anti-tumor activity. These findings underscore the potential of eFT508 as a therapeutic agent for DLBCL and provide a strong rationale for its clinical development in this indication. Further research to elucidate the full spectrum of its anti-tumor effects and to identify predictive biomarkers of response is warranted.
References
- 1. Paper: eFT508, a Potent and Selective Mitogen-Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 Inhibitor, Is Efficacious in Preclinical Models of Diffuse Large B-Cell Lymphoma (DLBCL) [ash.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. 57th ASH Annual Meeting and Exposition (December 5-8, 2015): 703. Adoptive Immunotherapy: Poster III [ash.confex.com]
Tomivosertib's Impact on Glioblastoma: A Technical Guide to its Mechanism and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, characterized by rapid cell proliferation, diffuse infiltration, and robust angiogenesis. Standard therapies offer limited efficacy, highlighting the urgent need for novel therapeutic strategies. Tomivosertib (eFT508), a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2), has emerged as a promising agent in preclinical GBM models. This technical guide provides an in-depth analysis of Tomivosertib's mechanism of action, its effects on glioblastoma cell growth and survival, and its potential as a therapeutic agent, both as a monotherapy and in combination with existing treatments. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to offer a comprehensive resource for researchers in the field.
Introduction: Targeting a Key Node in Glioblastoma Pathogenesis
Glioblastoma is a highly vascularized and therapeutically resistant brain tumor.[1] A critical driver of its aggressive phenotype is the dysregulation of signaling pathways that control protein synthesis, leading to the overexpression of oncogenes. The MNK1/2-eIF4E axis represents a key convergence point for multiple oncogenic signaling cascades, making it an attractive therapeutic target.[2]
Tomivosertib is an orally bioavailable small molecule that competitively inhibits the ATP-binding site of both MNK1 and MNK2.[3][4] This dual inhibition prevents the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209, a crucial step in the initiation of cap-dependent translation of a specific subset of mRNAs encoding proteins integral to tumor growth, proliferation, and survival.[2][3] Preclinical studies have demonstrated that by inhibiting this pathway, Tomivosertib can suppress glioblastoma cell growth, induce apoptosis, and disrupt angiogenesis, offering a multi-pronged attack on tumor progression.[5]
Mechanism of Action: The MNK-eIF4E Signaling Axis
Tomivosertib exerts its anti-tumor effects by targeting the MNK1/2 kinases, which are downstream effectors of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways.[2][6] In glioblastoma, these upstream pathways are often hyperactivated, leading to constitutive MNK1/2 activity.[7]
Activated MNK1/2 phosphorylates eIF4E, the cap-binding protein. Phosphorylated eIF4E (p-eIF4E) promotes the translation of mRNAs containing complex 5' untranslated regions (UTRs), which often encode potent oncoproteins such as c-Myc and Cyclin D1.[8] These proteins are critical for cell cycle progression and proliferation. By inhibiting MNK1/2, Tomivosertib effectively reduces the levels of p-eIF4E, thereby selectively decreasing the translation of these key oncogenic drivers and hindering tumor growth.[1][5]
Quantitative Data on Tomivosertib's Efficacy
The following tables summarize the available quantitative data on the efficacy of Tomivosertib in preclinical models.
| Parameter | Value | Cell Lines/Model | Reference |
| MNK1 IC50 | 1-2.4 nM | Enzyme assays | [1][9] |
| MNK2 IC50 | 1-2 nM | Enzyme assays | [1][9] |
| p-eIF4E (Ser209) IC50 | 2-16 nM | Various tumor cell lines | [1][9] |
| Table 1: In Vitro Inhibitory Activity of Tomivosertib. |
| Cell Line | Assay | Endpoint | Result | Reference |
| Various Glioblastoma | Apoptosis Assay | Caspase-dependent apoptosis | Induced | [5] |
| Various Glioblastoma | Growth Assay | Inhibition of cell growth | Observed | [5] |
| U87MG, T98G | Viability Assay (WST-1) | Dose-dependent decrease in viability | Observed | [10] |
| Table 2: Effects of Tomivosertib on Glioblastoma Cell Growth and Survival. (Note: Specific IC50 values for glioblastoma cell lines are not consistently reported in the reviewed literature). |
| Model | Treatment | Outcome | Result | Reference |
| Glioblastoma Xenograft (Mouse) | Tomivosertib + Temozolomide | Efficacy | Higher efficacy than Tomivosertib alone | [5] |
| Orthotopic pGBM Xenograft (Mouse) | OKN-007 (another anti-cancer agent) | Tumor Volume | Significantly decreased | [11][12] |
| Orthotopic pGBM Xenograft (Mouse) | OKN-007 | Animal Survival | Significantly increased | [11][12] |
| Table 3: In Vivo Efficacy of MNK Inhibition in Glioblastoma Models. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of Tomivosertib on glioblastoma cells.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[1][13]
Objective: To determine the effect of Tomivosertib on the metabolic activity of glioblastoma cells as an indicator of cell viability.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Tomivosertib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Tomivosertib in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Tomivosertib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for apoptosis detection by flow cytometry.[14][15]
Objective: To quantify the percentage of apoptotic and necrotic glioblastoma cells following treatment with Tomivosertib.
Materials:
-
Glioblastoma cell lines
-
Complete culture medium
-
Tomivosertib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Tomivosertib for a specified duration (e.g., 24 or 48 hours). Include appropriate controls.
-
Harvest the cells by trypsinization and collect the culture medium (containing floating cells).
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blot Analysis for p-eIF4E, c-Myc, and Cyclin D1
Objective: To assess the effect of Tomivosertib on the phosphorylation of eIF4E and the protein levels of its downstream targets, c-Myc and Cyclin D1.
Materials:
-
Glioblastoma cell lines
-
Tomivosertib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-eIF4E (Ser209), anti-eIF4E, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat glioblastoma cells with Tomivosertib as described previously.
-
Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein levels to a loading control (e.g., β-actin).
Conclusion and Future Directions
Tomivosertib represents a promising therapeutic strategy for glioblastoma by targeting the MNK1/2-eIF4E signaling axis, a critical pathway for tumor cell proliferation and survival. Preclinical evidence demonstrates its ability to inhibit glioblastoma cell growth, induce apoptosis, and disrupt angiogenesis. Furthermore, its synergistic effect with the standard-of-care chemotherapeutic agent, temozolomide, suggests a potential role in combination therapies to overcome chemoresistance.
Future research should focus on obtaining more comprehensive quantitative data on the efficacy of Tomivosertib in a broader range of patient-derived glioblastoma models to better predict clinical responses. Investigating potential resistance mechanisms to Tomivosertib and exploring rational combination therapies with other targeted agents or immunotherapies will be crucial for its successful clinical translation. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research and development of Tomivosertib as a novel therapeutic for glioblastoma patients.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Tomivosertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Inhibition of eukaryotic initiation factor 4E by tomivosertib suppresses angiogenesis, growth, and survival of glioblastoma and enhances chemotherapy's efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. It’s all downstream from here: RTK/Raf/MEK/ERK pathway resistance mechanisms in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. JCI - MNK1 pathway activity maintains protein synthesis in rapalog-treated gliomas [jci.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Pediatric Glioblastoma Tumor Growth by the Anti-Cancer Agent OKN-007 in Orthotopic Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Pediatric Glioblastoma Tumor Growth by the Anti-Cancer Agent OKN-007 in Orthotopic Mouse Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tomivosertib | C17H20N6O2 | CID 118598754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Blockade of Inhibitors of Apoptosis Proteins in Combination with Conventional Chemotherapy Leads to Synergistic Antitumor Activity in Medulloblastoma and Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Tomivosertib Hydrochloride In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomivosertib (eFT508) hydrochloride is a potent and highly selective, ATP-competitive inhibitor of Mitogen-activated protein kinase (MAPK)-interacting serine/threonine-protein kinase 1 (MNK1) and 2 (MNK2).[1][2] By inhibiting MNK1/2, Tomivosertib blocks the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at serine 209, a critical step in the translation of mRNAs involved in tumor cell proliferation, survival, and immune signaling.[1][3][4] This document provides detailed protocols for key in vitro assays to characterize the activity of Tomivosertib.
Mechanism of Action
Tomivosertib exerts its biological effects by binding to the ATP-binding site of MNK1 and MNK2, preventing the phosphorylation of their downstream targets. The primary and most well-characterized substrate of MNK1/2 is eIF4E.[4][5] Phosphorylation of eIF4E by MNK1/2 is a key regulatory step for the initiation of cap-dependent mRNA translation of a subset of proteins involved in cancer progression.[6] Tomivosertib's inhibition of this pathway leads to reduced proliferation and induction of apoptosis in various cancer cell lines.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of eukaryotic initiation factor 4E by tomivosertib suppresses angiogenesis, growth, and survival of glioblastoma and enhances chemotherapy's efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: eFT508 (Tomivosertib) Cell-Based Assay for eIF4E Phosphorylation
Introduction
The Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2) are key downstream effectors of the MAPK signaling pathway, which is frequently deregulated in cancer.[1] A critical substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[1] Upon phosphorylation at Serine 209 by MNK1/2, eIF4E's activity is enhanced, leading to the increased translation of a specific subset of mRNAs that encode for proteins involved in oncogenesis, cell proliferation, and survival.[1][2] Dysregulated translation driven by this pathway is a hallmark of multiple hematological malignancies and solid tumors.[3]
eFT508 (also known as Tomivosertib) is a potent, selective, and orally bioavailable small-molecule inhibitor of both MNK1 and MNK2.[4][5] It acts as a reversible, ATP-competitive inhibitor, preventing the phosphorylation of eIF4E and subsequently reducing the translation of oncogenic proteins.[3][5] Measuring the phosphorylation status of eIF4E at Serine 209 (p-eIF4E) in a cellular context serves as a direct pharmacodynamic biomarker for assessing the target engagement and biological activity of eFT508.[6] These application notes provide detailed protocols for quantifying the inhibitory effect of eFT508 on eIF4E phosphorylation in cultured cells.
Data Summary
Quantitative data regarding the potency and cellular activity of eFT508 are summarized below.
Table 1: In Vitro Potency of eFT508
| Target | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| MNK1 | Enzymatic Assay | 1-2.4 nM | [4][7] |
| MNK2 | Enzymatic Assay | 1-2 nM | [4][7] |
| p-eIF4E (Ser209) | Cell-Based Assay | 2-16 nM |[3][4][5] |
Table 2: Examples of eFT508 Cellular Activity
| Cell Line Type | Effect | Finding | Reference |
|---|---|---|---|
| Diffuse Large B-Cell Lymphoma (DLBCL) | Anti-proliferative | eFT508 shows activity against multiple DLBCL cell lines. | [4][5][7] |
| TMD8, OCI-Ly3, HBL-1 (DLBCL) | Cytokine Production | Dose-dependent decrease in TNFα, IL-6, IL-10, CXCL10. | [4][7] |
| Human Dorsal Root Ganglion (DRG) Neurons | p-eIF4E Inhibition | Profound reduction in p-eIF4E within 2 minutes of treatment. | [6][8] |
| Breast Cancer | Chemosensitization | Modulates tumor microenvironment and increases chemosensitivity. |[9] |
Signaling Pathway and Drug Mechanism
The following diagram illustrates the signaling pathway leading to eIF4E phosphorylation and the mechanism of action for eFT508.
Caption: The MNK1/2-eIF4E signaling pathway and the inhibitory action of eFT508.
Experimental Protocols
Two common methods for quantifying changes in eIF4E phosphorylation in response to eFT508 treatment are Western Blotting and high-throughput sandwich immunoassay.
Protocol 1: Western Blotting for Phospho-eIF4E (Ser209)
This protocol provides a semi-quantitative method to visualize and measure the relative levels of phosphorylated eIF4E.
A. Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., DLBCL, breast cancer).
-
eFT508 (Tomivosertib): Prepare stock solution in DMSO.
-
Cell Culture Medium & Supplements: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford reagent.
-
Primary Antibodies:
-
Rabbit anti-phospho-eIF4E (Ser209)
-
Rabbit or Mouse anti-total eIF4E
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
SDS-PAGE & Western Blotting Reagents: Acrylamide, SDS, Tris-HCl, glycine, PVDF membrane, etc.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
B. Experimental Workflow
Caption: Step-by-step workflow for Western Blot analysis of p-eIF4E.
C. Step-by-Step Procedure
-
Cell Culture: Seed 1-2 x 10^6 cells per well in 6-well plates. Allow cells to attach and grow to 70-80% confluency.
-
eFT508 Treatment: Aspirate media and replace with fresh media containing the desired concentrations of eFT508 or DMSO vehicle. Incubate for the chosen duration (a time course from 2 to 24 hours is recommended for initial characterization).
-
Cell Lysis:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Quantification: Measure the protein concentration of each lysate.
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein levels, the blot can be stripped and re-probed for total eIF4E and a loading control like β-actin.
-
Data Analysis: Use densitometry software to measure the intensity of the p-eIF4E band. Normalize this value to the total eIF4E band and then to the loading control. Calculate the percentage inhibition relative to the vehicle control to determine IC50 values.
Protocol 2: High-Throughput Sandwich Immunoassay (ELISA-based)
This protocol describes a more quantitative and higher-throughput method for measuring p-eIF4E, based on the principles of a sandwich immunoassay.[10]
A. Principle This assay uses a plate pre-coated with a capture antibody for total eIF4E. The cell lysate is added, and a second detection antibody that specifically recognizes the phosphorylated Ser209 site is used for quantification.[10]
B. Materials
-
Assay Kit: A commercial phospho-eIF4E (Ser209) assay kit (e.g., from Meso Scale Discovery, R&D Systems, or similar).
-
Cell Lines, eFT508, and Lysis Buffer: As described in Protocol 1. The kit may provide a specific lysis buffer.
-
Plate Reader: Capable of measuring the signal generated by the kit (e.g., chemiluminescence, fluorescence, or colorimetric).
C. Step-by-Step Procedure
-
Cell Culture and Treatment: Prepare and treat cells with eFT508 in a multi-well plate format (e.g., 96-well) as described in Protocol 1.
-
Cell Lysis: Lyse cells directly in the wells according to the kit manufacturer's instructions.
-
Plate Preparation: Prepare assay plates, wash buffers, and detection antibody solutions as per the kit protocol.[10]
-
Sample Incubation:
-
Detection:
-
Signal Generation and Reading:
-
Data Analysis:
-
Generate a standard curve if applicable.
-
Normalize the p-eIF4E signal to total protein concentration or a total eIF4E assay run in parallel.
-
Plot the normalized signal against the log of eFT508 concentration and use a four-parameter logistic regression to calculate the IC50 value.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. MNK inhibitor eFT508 (Tomivosertib) suppresses ectopic activity in human dorsal root ganglion neurons from dermatomes with radicular neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. MNK inhibitor eFT508 (Tomivosertib) suppresses ectopic activity in human dorsal root ganglion neurons from dermatomes with radicular neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mesoscale.com [mesoscale.com]
Application Notes and Protocols: Western Blot Analysis of p-eIF4E (Ser209) Following Tomivosertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomivosertib (eFT508) is a potent and selective inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These kinases are key regulators of mRNA translation and are implicated in the pathogenesis of various cancers.[3] A primary downstream target of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E), which, upon phosphorylation at Serine 209 (p-eIF4E), promotes the translation of oncogenic proteins.[1][3] Tomivosertib effectively blocks this phosphorylation event, making the detection of p-eIF4E by Western blot a critical pharmacodynamic biomarker for assessing the drug's target engagement and efficacy in preclinical and clinical studies.[3][4]
This document provides a detailed protocol for the detection and semi-quantification of p-eIF4E levels in cell lysates after treatment with Tomivosertib using Western blotting.
Signaling Pathway and Drug Mechanism of Action
The MNK1/2-eIF4E signaling axis is a crucial node in controlling the translation of a subset of mRNAs involved in cell proliferation, survival, and angiogenesis. Tomivosertib exerts its anti-neoplastic effects by inhibiting MNK1 and MNK2, thereby preventing the phosphorylation of eIF4E at Ser209 and suppressing the translation of oncogenic proteins.
Caption: Mechanism of Tomivosertib action on the MNK-eIF4E signaling pathway.
Data Presentation
The following table summarizes the dose-dependent effect of Tomivosertib on the phosphorylation of eIF4E at Serine 209 in various Acute Myeloid Leukemia (AML) cell lines. Data is presented as a qualitative assessment of p-eIF4E levels relative to untreated controls, as determined by Western blot analysis.
| Cell Line | Tomivosertib Concentration (µM) | Treatment Duration (hours) | p-eIF4E (Ser209) Level | Reference |
| U937 | 0 (DMSO) | 1 and 4 | +++ (High) | [3][5] |
| 0.1 | 1 and 4 | - (Abrogated) | [3][5] | |
| 1 | 1 and 4 | - (Abrogated) | [3][5] | |
| 10 | 1 and 4 | - (Abrogated) | [3][5] | |
| MV411 | 0 (DMSO) | 1 and 4 | +++ (High) | [3][5] |
| 0.1 | 1 and 4 | - (Abrogated) | [3][5] | |
| 1 | 1 and 4 | - (Abrogated) | [3][5] | |
| 10 | 1 and 4 | - (Abrogated) | [3][5] | |
| MM6 | 0 (DMSO) | 1 and 4 | +++ (High) | [3][5] |
| 0.1 | 1 and 4 | - (Abrogated) | [3][5] | |
| 1 | 1 and 4 | - (Abrogated) | [3][5] | |
| 10 | 1 and 4 | - (Abrogated) | [3][5] |
+++ indicates high basal phosphorylation; - indicates abrogation of phosphorylation signal.
Experimental Protocols
This section details the materials and methods for performing a Western blot to analyze p-eIF4E levels following Tomivosertib treatment.
Experimental Workflow
Caption: Overview of the Western blot workflow for p-eIF4E analysis.
Materials and Reagents
-
Cell Lines: e.g., U937, MV411, MM6, or other relevant cancer cell lines.
-
Tomivosertib (eFT508): Prepare stock solution in DMSO.
-
Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate).[6]
-
Inhibitors (add fresh to lysis buffer):
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, beta-glycerophosphate).[6]
-
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE Gels: e.g., 12% polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.
-
Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background.[7]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:2000 - 1:5000 dilution).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture cells to approximately 70-80% confluency under standard conditions.
-
Treat cells with the desired concentrations of Tomivosertib (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for the specified duration (e.g., 1 to 4 hours).[3]
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors directly to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a 12% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9]
-
Incubate the membrane with the primary antibody against p-eIF4E (Ser209), diluted in 5% BSA/TBST, overnight at 4°C with gentle shaking.[9][10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
For semi-quantitative analysis, use densitometry software to measure the band intensity for p-eIF4E.
-
To confirm equal protein loading and to normalize the p-eIF4E signal, the membrane can be stripped and re-probed for total eIF4E and a loading control like β-Actin or GAPDH. The ratio of p-eIF4E to total eIF4E can then be calculated.
-
Conclusion
This protocol provides a robust framework for assessing the activity of Tomivosertib by monitoring the phosphorylation status of its key target, eIF4E. Consistent and reproducible results will aid in the characterization of Tomivosertib's mechanism of action and its potential as a therapeutic agent. Careful attention to sample preparation, particularly the inclusion of phosphatase inhibitors, is critical for accurately detecting changes in protein phosphorylation.
References
- 1. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of eukaryotic initiation factor 4E by tomivosertib suppresses angiogenesis, growth, and survival of glioblastoma and enhances chemotherapy's efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. stratech.co.uk [stratech.co.uk]
- 8. eIF4E (C46H6) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Phospho-eIF4E (Ser209) Antibody (#9741) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Tomivosertib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for the in vivo assessment of Tomivosertib (e-FT508) efficacy. Detailed protocols for xenograft and syngeneic models relevant to different cancer types are outlined, accompanied by quantitative data summaries and visualizations to facilitate experimental design and data interpretation.
Introduction to Tomivosertib (eFT-508)
Tomivosertib is a potent and highly selective, orally bioavailable inhibitor of mitogen-activated protein kinase (MAPK)-interacting serine/threonine kinases 1 and 2 (MNK1 and MNK2)[1][2]. As downstream effectors of the MAPK signaling pathway, MNK1/2 play a crucial role in regulating protein synthesis through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E)[2]. The phosphorylation of eIF4E is implicated in the translation of mRNAs encoding proteins involved in tumor cell proliferation, survival, angiogenesis, and immune signaling[2]. By inhibiting MNK1/2, Tomivosertib effectively blocks eIF4E phosphorylation, leading to the suppression of oncogenic protein production[2]. Preclinical studies have demonstrated its anti-tumor activity in various cancer models, including breast cancer, prostate cancer, and diffuse large B-cell lymphoma (DLBCL)[3].
Mechanism of Action: The MNK1/2-eIF4E Signaling Axis
Tomivosertib exerts its anti-neoplastic effects by targeting a key signaling node in cancer cell proliferation and survival. The diagram below illustrates the signaling pathway inhibited by Tomivosertib.
Recommended Animal Models and Protocols
The choice of animal model is critical for evaluating the in vivo efficacy of Tomivosertib and should be guided by the specific research question and cancer type of interest. Below are detailed protocols for commonly used xenograft and syngeneic models.
Human Breast Cancer Xenograft Model (MDA-MB-231)
This model is suitable for assessing the direct anti-tumor effects of Tomivosertib on human triple-negative breast cancer cells in an immunodeficient host.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) to ~80% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile, serum-free media or PBS at a concentration of 5 x 107 cells/mL[4].
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Tumor Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (5 x 106 cells) orthotopically into the mammary fat pad[1][5].
-
Tumor Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group)[1].
-
Drug Administration:
-
Treatment Group: Administer Tomivosertib at a dose of 1 mg/kg/day via intratumoral injection[1]. Alternatively, oral gavage can be used, with doses guided by other preclinical models (e.g., 1-15 mg/kg)[6][7].
-
Vehicle Control Group: Administer the vehicle solution (e.g., DMSO) using the same route and schedule[1].
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines, or if significant toxicity is observed (e.g., >20% body weight loss).
-
Pharmacodynamic Analysis: At the end of the study, collect tumors for downstream analysis, such as Western blotting for p-eIF4E and eIF4E to confirm target engagement, and immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67).
Murine Syngeneic Breast Cancer Model (4T1)
This model is ideal for evaluating the impact of Tomivosertib on both the tumor and the host immune system, as it utilizes immunocompetent mice.
Detailed Protocol:
-
Cell Culture: Culture 4T1 murine breast cancer cells in appropriate media.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 106 cells/mL in sterile PBS.
-
Animal Model: Use female BALB/c mice, 6-8 weeks old[8].
-
Tumor Implantation: Inject 100 µL of the cell suspension (1 x 105 cells) orthotopically into the mammary fat pad.
-
Tumor Monitoring and Treatment: Follow steps 5-8 as described for the MDA-MB-231 model. Dosing and administration route for Tomivosertib should be optimized for this model.
-
Immune System Analysis: At the endpoint, in addition to tumor analysis, collect spleens and tumor-draining lymph nodes to analyze immune cell populations by flow cytometry. This can provide insights into the immunomodulatory effects of Tomivosertib.
Human Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model
This model can be used to assess the efficacy of Tomivosertib in a hematological malignancy.
Detailed Protocol:
-
Cell Lines: Use human DLBCL cell lines such as TMD8, OCI-Ly3, or HBL-1.
-
Animal Model: Use severely immunodeficient mice such as NOD/SCID or NSG mice, which are more permissive to the growth of lymphoid tumors[9].
-
Tumor Implantation: Inject 5-10 x 106 DLBCL cells subcutaneously into the flank of the mice.
-
Tumor Monitoring and Treatment: Follow steps 5-8 as described for the MDA-MB-231 model.
-
Pharmacodynamic Analysis: In addition to tumor analysis, peripheral blood can be collected to assess target engagement (p-eIF4E levels in PBMCs).
Summary of Preclinical In Vivo Efficacy Data for Tomivosertib
The following tables summarize quantitative data from preclinical studies evaluating the in vivo efficacy of Tomivosertib in various animal models.
Table 1: Tomivosertib Monotherapy Efficacy in Xenograft and Syngeneic Models
| Cancer Type | Animal Model | Cell Line | Tomivosertib Dose & Route | Efficacy Readout | Outcome | Reference |
| Breast Cancer | BALB/c mice (Orthotopic) | MDA-MB-231 | 1 mg/kg/day, Intratumoral | Tumor Growth | Significant inhibition of tumor growth rate | [1] |
| Melanoma | NOD/SCID mice (Xenograft) | BLM | 1 mg/kg, Oral Gavage | Tumor Growth & Survival | Delayed tumor growth and increased overall survival (in combination) | [6][10] |
| Osteosarcoma | SCID mice (Xenograft) | MG-63 | 15 mg/kg, Oral Gavage | Tumor Growth | Significant inhibition of tumor growth | [7] |
| Glioblastoma | Xenograft Mouse Model | Not Specified | Not Specified | Tumor Growth & Angiogenesis | Inhibition of tumor growth and angiogenesis | [11] |
Table 2: Tomivosertib Combination Therapy Efficacy
| Cancer Type | Animal Model | Cell Line | Combination Agent | Tomivosertib Dose & Route | Efficacy Readout | Outcome | Reference |
| Breast Cancer | BALB/c mice (Orthotopic) | MDA-MB-231 | Adriamycin | 1 mg/kg/day, Intratumoral | Tumor Growth & Metastasis | Synergistic inhibition of tumor growth and reduction in lung metastasis | [1] |
| Melanoma | Genetically Engineered Mouse Model | Tyr::CreER/BRafCA/+/Ptenlox/lox | Palbociclib | 1 mg/kg, Oral Gavage | Overall Survival | Significantly increased overall survival compared to monotherapy | [6] |
| Glioblastoma | Xenograft Mouse Model | Not Specified | Temozolomide | Not Specified | Tumor Growth | Higher efficacy in inhibiting tumor growth compared to monotherapy | [11] |
Pharmacodynamic Analysis Protocol
Confirming target engagement is crucial for interpreting efficacy data. The following is a general protocol for assessing the phosphorylation of eIF4E in tumor tissue.
-
Tissue Collection: At the study endpoint, excise tumors and snap-freeze them in liquid nitrogen or fix them in formalin for paraffin embedding.
-
Protein Extraction (for Western Blot): Homogenize frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
Western Blotting:
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity and normalize the p-eIF4E signal to the total eIF4E signal.
-
-
Immunohistochemistry (IHC):
-
Use formalin-fixed, paraffin-embedded tumor sections.
-
Perform antigen retrieval as required.
-
Incubate sections with a primary antibody against phospho-eIF4E (Ser209).
-
Use an appropriate secondary antibody and detection system.
-
Counterstain with hematoxylin.
-
Score the staining intensity and percentage of positive cells.
-
These application notes and protocols provide a framework for designing and conducting in vivo efficacy studies of Tomivosertib. It is recommended that researchers adapt these protocols to their specific experimental needs and adhere to institutional animal care and use guidelines.
References
- 1. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. td2inc.com [td2inc.com]
- 9. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of eukaryotic initiation factor 4E by tomivosertib suppresses angiogenesis, growth, and survival of glioblastoma and enhances chemotherapy's efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Tomivosertib Hydrochloride Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomivosertib hydrochloride (also known as eFT508) is a potent and highly selective, orally bioavailable inhibitor of mitogen-activated protein kinase (MAPK)-interacting serine/threonine-protein kinase 1 (MNK1) and 2 (MNK2).[1][2][3][4] By inhibiting these kinases, Tomivosertib blocks the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a key regulator of the translation of mRNAs involved in tumor cell proliferation, survival, and immune signaling.[2][5][6] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, along with relevant technical data and experimental workflows.
Chemical Properties and Solubility
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | eFT508, eFT-508 | [7] |
| CAS Number | 1849590-02-8 (HCl salt) | [3][7] |
| Molecular Formula | C₁₇H₂₁ClN₆O₂ | [7] |
| Molecular Weight | 376.85 g/mol | [7] |
| Appearance | Solid powder | [7] |
| Solubility in DMSO | 4.35 mg/mL (12.78 mM) to 13 mg/mL (38.19 mM) | [1][8] |
| Solubility in Water | Insoluble | [8] |
| Solubility in Ethanol | Insoluble | [8] |
Note: The solubility of Tomivosertib in DMSO can be affected by moisture. It is crucial to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][8]
Mechanism of Action: MNK-eIF4E Signaling Pathway
Tomivosertib competitively inhibits ATP binding to MNK1 and MNK2, preventing the phosphorylation of their substrate, eIF4E, at serine 209.[5] This post-translational modification is critical for the cap-dependent translation of oncogenic proteins such as c-Myc, Cyclin D1, and the immune checkpoint ligand PD-L1.[5] By blocking this pathway, Tomivosertib can suppress tumor growth, induce apoptosis, and potentially enhance anti-tumor immunity.[5][6]
Caption: Signaling pathway illustrating the mechanism of action of Tomivosertib.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Pre-warm DMSO: Warm the anhydrous DMSO to room temperature before opening to prevent moisture absorption.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.77 mg of this compound (Molecular Weight: 376.85 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock solution, add 1 mL of DMSO for every 3.77 mg of powder.
-
Solubilization: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath and sonication can be used to aid dissolution if necessary.[9]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][8]
Stock Solution Preparation Table
| Desired Stock Concentration | Mass of Tomivosertib HCl (for 1 mL) | Volume of DMSO |
| 1 mM | 0.377 mg | 1 mL |
| 5 mM | 1.885 mg | 1 mL |
| 10 mM | 3.77 mg | 1 mL |
| 20 mM | 7.54 mg | 1 mL |
| 30 mM | 11.31 mg | 1 mL |
Application in Cell Culture: A General Workflow
The prepared this compound stock solution can be used to treat various cancer cell lines to study its effects on cell proliferation, apoptosis, and protein expression.
Caption: General experimental workflow for using Tomivosertib in cell culture.
Preparation of Working Solutions for Cell Culture
To prepare working solutions, the high-concentration DMSO stock should be serially diluted in complete cell culture medium to the desired final concentrations. It is crucial to maintain a consistent final concentration of DMSO across all treatments, including the vehicle control, to avoid solvent-induced artifacts. The final DMSO concentration should typically be kept below 0.1% (v/v).
Example Dilution for a 10 µM Working Solution from a 10 mM Stock:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1:100 intermediate dilution of the 10 mM stock solution in complete medium to obtain a 100 µM solution.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture wells to achieve the final desired concentration. For instance, to make a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock solution.
Recommended Cell Lines and Working Concentrations
Tomivosertib has shown anti-proliferative activity in various cancer cell lines, particularly those of hematological origin.[1][8]
| Cell Line | Cancer Type | Assay Type | Effective Concentration Range | Reference |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation Assay | IC₅₀ = 2.53 µM (12h) | [8] |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation Assay | 0.01 - 10 µM | [4] |
| HBL1 | Diffuse Large B-cell Lymphoma (DLBCL) | Cytokine Production | Not specified | [1] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Proliferation Assay | Not specified | [8] |
| U937 | Acute Myeloid Leukemia (AML) | eIF4E Phosphorylation | 0.1 - 10 µM (1-4h) | [10] |
| MM6 | Acute Myeloid Leukemia (AML) | eIF4E Phosphorylation | 0.1 - 10 µM (1-4h) | [10] |
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tomivosertib (eFT-508) | MNK1 and MNK2 inhibitor | CAS 1849590-01-7 | Buy Tomivosertib (eFT-508) from Supplier InvivoChem [invivochem.com]
- 5. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 6. Inhibition of eukaryotic initiation factor 4E by tomivosertib suppresses angiogenesis, growth, and survival of glioblastoma and enhances chemotherapy's efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Tomivosertib Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo imaging techniques for the pharmacodynamic assessment of Tomivosertib (eFT508), a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). By non-invasively visualizing and quantifying the downstream effects of MNK inhibition, these methods offer critical insights into drug efficacy, target engagement, and therapeutic response in preclinical models.
Introduction to Tomivosertib and its Mechanism of Action
Tomivosertib is an orally bioavailable small molecule that targets MNK1 and MNK2, key downstream effectors in the MAPK signaling pathway.[1] A primary substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[2] Phosphorylation of eIF4E at Serine 209 (p-eIF4E) by MNK enhances the translation of a specific subset of mRNAs that encode for proteins involved in tumor growth, survival, and immune evasion, such as c-Myc, Cyclin D1, and PD-L1. Tomivosertib, by inhibiting MNK1/2, leads to a dose-dependent reduction in p-eIF4E, thereby selectively suppressing the translation of these oncogenic proteins.[1] This mechanism provides a direct pharmacodynamic biomarker to assess Tomivosertib's activity.
Quantitative Data Summary
The following tables summarize key quantitative data regarding Tomivosertib's potency and effects on cancer cells.
Table 1: In Vitro Potency of Tomivosertib
| Parameter | Value | Cell Lines/System | Reference |
| MNK1 IC50 | 1-2.4 nM | Enzyme Assay | [1][3] |
| MNK2 IC50 | 1-2 nM | Enzyme Assay | [1][3] |
| p-eIF4E Inhibition IC50 | 2-16 nM | Various Tumor Cell Lines | [3] |
| Cell Viability IC50 (4 days) | [1][4] | ||
| 2.8 µM | MV411 (AML) | [1][4] | |
| 4.1 µM | MM6 (AML) | [1][4] | |
| 5.3 µM | KG-1 (AML) | [1][4] | |
| >10 µM | U937 (AML) | [1][4] | |
| >10 µM | THP-1 (AML) | [1][4] |
Table 2: Preclinical and Clinical Pharmacodynamic Effects of Tomivosertib
| Endpoint | Effect | Model System | Reference |
| p-eIF4E Levels | Complete abrogation at 0.1 µM | AML Cell Lines (U937, MV411, MM6) | [1][4] |
| p-eIF4E Staining | Undetectable after treatment | Metastatic Breast Cancer Patient Biopsies | [5] |
| Tumor Growth | Significant inhibition | Glioblastoma Xenograft Mouse Model | |
| Angiogenesis | Inhibition | Glioblastoma Xenograft Mouse Model | |
| PD-L1 Expression | Downregulation | Preclinical Models | [5][6] |
| Progression-Free Survival (PFS) at 24 weeks | 41% | NSCLC Patients with prior checkpoint inhibitor progression | [6] |
Signaling Pathway and Experimental Workflows
Tomivosertib's Mechanism of Action
In Vivo Imaging Protocols
The following protocols are designed to non-invasively monitor the pharmacodynamic effects of Tomivosertib in preclinical tumor models.
Bioluminescence Imaging (BLI) for Translational Inhibition
This protocol utilizes a luciferase reporter system to indirectly measure the inhibition of eIF4E-mediated translation. A reporter construct is engineered with a promoter of a gene known to be downregulated by Tomivosertib (e.g., a gene with a highly structured 5' UTR sensitive to eIF4E activity).
-
Cell Line Engineering:
-
Transfect the tumor cell line of interest with a lentiviral vector containing a firefly luciferase gene downstream of a promoter sensitive to eIF4E-mediated translation.
-
Select for stably transfected cells using an appropriate antibiotic selection marker.[7]
-
Validate luciferase expression and activity in vitro.
-
-
Animal Model:
-
Imaging Procedure:
-
Baseline Imaging:
-
Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Administer Tomivosertib orally at the desired dose and schedule.
-
-
Post-Treatment Imaging:
-
Perform longitudinal imaging at various time points post-treatment (e.g., 24, 48, 72 hours) using the same procedure as the baseline imaging.
-
-
-
Data Analysis:
-
Define regions of interest (ROIs) around the tumor area on the bioluminescent images.
-
Quantify the total photon flux (photons/second) within each ROI.
-
Normalize the post-treatment signal to the baseline signal for each animal.
-
Compare the change in bioluminescent signal between the Tomivosertib-treated and vehicle-treated groups. A significant decrease in the signal in the treated group indicates inhibition of translation.
-
Positron Emission Tomography (PET) for Metabolic Response
This protocol uses 18F-fluorodeoxyglucose (18F-FDG) PET to assess changes in tumor glucose metabolism, an indirect marker of cellular proliferation and activity that can be affected by Tomivosertib's anti-proliferative effects.
-
Animal Model:
-
Establish tumor xenografts in mice as described in the BLI protocol.
-
-
Imaging Procedure:
-
Animal Preparation:
-
Baseline Imaging:
-
Treatment:
-
Administer Tomivosertib or vehicle as previously described.
-
-
Post-Treatment Imaging:
-
Repeat the 18F-FDG PET/CT scans at desired time points after treatment initiation.
-
-
-
Data Analysis:
-
Co-register the PET and CT images.
-
Draw ROIs on the tumor regions guided by the CT images.
-
Calculate the Standardized Uptake Value (SUV) for the tumors.
-
Compare the change in tumor SUV between the treatment and control groups. A decrease in SUV suggests a reduction in metabolic activity and a response to Tomivosertib.
-
Magnetic Resonance Imaging (MRI) for Tumor Microenvironment and Cellularity
Advanced MRI techniques can provide non-invasive biomarkers of the tumor microenvironment and cellularity, which may be altered by Tomivosertib treatment.
-
Dynamic Contrast-Enhanced MRI (DCE-MRI): Measures tumor vascularity and permeability. Tomivosertib's anti-angiogenic effects can be monitored by changes in parameters like Ktrans (volume transfer constant).[14][15][16]
-
Diffusion-Weighted MRI (DW-MRI): Measures the diffusion of water molecules, which is restricted in highly cellular tumors. An increase in the Apparent Diffusion Coefficient (ADC) can indicate a decrease in tumor cell density due to treatment-induced apoptosis or necrosis.[17][18][19][20][21]
References
- 1. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. "A phase II, open-label study of tomivosertib (eFT508) added on to cont" by Anthony B. El-Khoueiry, Nishan Tchekmedyian et al. [digitalcommons.providence.org]
- 7. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 8. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 9. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Bioluminescence Imaging of Tumor Growth and Viability [bio-protocol.org]
- 11. Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guideline proposal for mice preparation and care in 18F-FDG PET imaging | springermedizin.de [springermedizin.de]
- 13. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dynamic contrast‐enhanced MRI (DCE‐MRI) [bio-protocol.org]
- 16. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diffusion-weighted magnetic resonance imaging using a preclinical 1 T PET/MRI in healthy and tumor-bearing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diffusion-Weighted Magnetic Resonance Imaging as a Cancer Biomarker: Consensus and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diffusion-Weighted Imaging in Oncology: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ajronline.org [ajronline.org]
- 21. scispace.com [scispace.com]
Application Notes and Protocols: Tomivosertib Hydrochloride in Clonogenic Assays for Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomivosertib (eFT508) is a potent, orally bioavailable, and highly selective inhibitor of the Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2).[1][2][3] The MAPK signaling pathway is a critical regulatory cascade that is activated in a high percentage of Acute Myeloid Leukemia (AML) patients.[1] MNK1 and MNK2 are downstream effectors of this pathway and their primary substrate is the eukaryotic translation initiation factor 4E (eIF4E).[4][5] The phosphorylation of eIF4E is a crucial step for the translation of various mRNAs that encode proteins involved in cell proliferation, survival, and malignant transformation.[2][4] In AML, eIF4E is often overexpressed, contributing to the leukemic phenotype.[1][5]
Tomivosertib competitively inhibits ATP binding to MNK1 and MNK2, with IC50 values of 2.4 nM and 1 nM, respectively.[4][6] This inhibition prevents the phosphorylation of eIF4E on serine 209, leading to a dose-dependent suppression of AML cell viability and the inhibition of leukemic progenitor colony formation.[1][7] These application notes provide detailed protocols for utilizing Tomivosertib Hydrochloride in clonogenic assays to assess its anti-leukemic activity against AML cells.
Mechanism of Action and Signaling Pathway
Tomivosertib targets the MNK1/2-eIF4E signaling axis, which is downstream of the RAS-MEK-ERK and p38 MAPK pathways.[4][8] By inhibiting MNK1 and MNK2, Tomivosertib effectively blocks the phosphorylation of eIF4E, which in turn suppresses the translation of oncogenic proteins, thereby reducing tumor cell proliferation and growth.[2][4]
Caption: Tomivosertib inhibits MNK1/2, blocking eIF4E phosphorylation and downstream oncogenic effects.
Quantitative Data Summary
The anti-leukemic activity of Tomivosertib has been evaluated in various AML cell lines using clonogenic assays. The following tables summarize the dose-dependent inhibitory effects on leukemic colony formation.
Table 1: Inhibition of Leukemic Colony Forming Units (CFU-L) in AML Cell Lines by Tomivosertib
| Cell Line | Tomivosertib Concentration (µM) | Mean CFU-L Inhibition (%) ± SE |
| KG-1 | 0.1 | ~25% |
| 1 | ~70% | |
| 10 | ~95% | |
| MV4-11 | 0.1 | ~50% |
| 1 | ~90% | |
| 10 | ~100% | |
| MM6 | 0.1 | ~40% |
| 1 | ~85% | |
| 10 | ~100% | |
| THP-1 | 0.1 | ~20% |
| 1 | ~60% | |
| 10 | ~90% | |
| U937 | 0.1 | ~30% |
| 1 | ~75% | |
| 10 | ~98% |
Data are expressed as a percentage of inhibition relative to DMSO-treated control cells and are compiled from published studies.[9][10] Exact values may vary based on experimental conditions.
Table 2: Synergistic Inhibition of Colony Formation with Venetoclax
| Cell Line | Treatment | Mean CFU-L Inhibition (%) |
| U937 | Tomivosertib | Significant Inhibition |
| Venetoclax | Significant Inhibition | |
| Tomivosertib + Venetoclax | Synergistic Inhibition | |
| KG-1 | Tomivosertib | Significant Inhibition |
| Venetoclax | Significant Inhibition | |
| Tomivosertib + Venetoclax | Synergistic Inhibition |
Studies have shown that the combination of Tomivosertib with the BCL-2 inhibitor Venetoclax results in a synergistic suppression of leukemic colony growth in AML cell lines like U937 and KG-1.[1][11]
Experimental Protocols
Protocol 1: Clonogenic Assay for AML Cells in Methylcellulose
This protocol details the methodology for assessing the effect of Tomivosertib on the colony-forming ability of AML progenitor cells.
Materials:
-
AML cell lines (e.g., MV4-11, KG-1, U937) or primary AML patient cells
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Iscove’s Modified Dulbecco’s Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Methylcellulose-based medium for human cells (e.g., MethoCult™ H4434 Classic)
-
Sterile 35 mm culture dishes
-
Sterile water
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Tomivosertib Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete culture medium (IMDM + FBS + Pen-Strep) to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest Tomivosertib dose.
-
-
Cell Culture and Treatment:
-
Culture AML cells in complete medium to maintain logarithmic growth.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Resuspend the cells in fresh complete medium at a concentration of 2x the final desired plating density.
-
Add the prepared Tomivosertib dilutions or DMSO vehicle control to the cell suspension and incubate for a predetermined period (e.g., 24 hours) in a humidified incubator.
-
-
Plating in Methylcellulose:
-
Following treatment, wash the cells with serum-free medium to remove the drug.
-
Resuspend the cell pellet in a small volume of IMDM.
-
Add the treated cells to the methylcellulose-based medium at a final density of 500-5,000 cells per 35 mm dish (the optimal density should be determined empirically for each cell line).[12]
-
Vortex the cell/methylcellulose mixture thoroughly.
-
Let the tube stand for 5-10 minutes to allow air bubbles to escape.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish, ensuring an even distribution.
-
-
Incubation:
-
Colony Counting and Analysis:
-
Count colonies (defined as aggregates of ≥50 cells) using an inverted microscope.
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE (%) = (Number of colonies counted / Number of cells plated) x 100
-
-
Calculate the Surviving Fraction (SF) for each Tomivosertib concentration:
-
SF = (Number of colonies in treated plate / (Number of cells plated x PE))
-
-
Express the results as a percentage of the control (DMSO-treated) cells.
-
Caption: Workflow for assessing the clonogenic potential of AML cells treated with Tomivosertib.
Conclusion
This compound demonstrates potent anti-leukemic activity in preclinical AML models by inhibiting the MNK1/2-eIF4E signaling axis.[1] The clonogenic assay is a robust method for quantifying the inhibitory effect of Tomivosertib on the proliferative capacity of AML progenitor cells. The protocols and data presented here provide a framework for researchers to evaluate Tomivosertib, both as a single agent and in combination with other therapies like Venetoclax, for the treatment of AML.[1][7]
References
- 1. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 5. oncotarget.org [oncotarget.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eFFECTOR Therapeutics to Collaborate with the Northwestern University Division of Hematology and Oncology on an Investigator-Initiated Phase 1 Dose Escalation Trial Evaluating Tomivosertib - BioSpace [biospace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajmc.com [ajmc.com]
- 12. Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Kinase Inhibitors Using Tomivosertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomivosertib (also known as eFT508) is a potent and highly selective, orally bioavailable small-molecule inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] As downstream effectors of the MAPK signaling pathway, MNK1 and MNK2 play a crucial role in regulating protein synthesis and inflammatory responses, primarily through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[3][4] The dysregulation of the MNK-eIF4E axis has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. Tomivosertib acts as a reversible, ATP-competitive inhibitor of both MNK1 and MNK2, exhibiting low nanomolar potency.[1][2] These application notes provide detailed protocols for high-throughput screening (HTS) of potential kinase inhibitors targeting MNK1 and MNK2, using Tomivosertib as a reference compound. Both biochemical and cell-based assay formats are described to facilitate the identification and characterization of novel inhibitors.
Signaling Pathway
The MNK1/2 signaling pathway is a critical downstream branch of the RAS-MEK-ERK and p38 MAPK pathways, which are frequently hyperactivated in cancer. Upon activation by upstream kinases, MNK1 and MNK2 phosphorylate eIF4E at Serine 209. This phosphorylation event is a key regulatory step in cap-dependent mRNA translation, promoting the translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, and angiogenesis. By inhibiting MNK1 and MNK2, Tomivosertib prevents the phosphorylation of eIF4E, thereby suppressing the translation of these oncogenic proteins and leading to anti-tumor activity.
MNK1/2 Signaling Pathway and Point of Inhibition by Tomivosertib.
Data Presentation
The following tables summarize the inhibitory activities of Tomivosertib from biochemical and cell-based assays. This data can be used as a benchmark for comparing the potency of newly identified MNK1/2 inhibitors.
Table 1: Biochemical Activity of Tomivosertib
| Target | Assay Type | IC50 (nM) | Reference |
| MNK1 | Enzymatic | 1-2.4 | [1][2] |
| MNK2 | Enzymatic | 1-2 | [1][2] |
Table 2: Cellular Activity of Tomivosertib
| Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| Various Tumor Cell Lines | Western Blot | p-eIF4E (Ser209) | 2-16 | [2] |
| TMD8, OCI-Ly3, HBL1 (DLBCL) | Proliferation Assay | Cell Viability | Not Specified | [2] |
Table 3: Representative HTS Assay Performance Metrics
| Assay Type | Platform | Target | Z'-Factor | Signal-to-Background (S/B) Ratio |
| Biochemical | ADP-Glo™ | MNK1/2 | ≥ 0.7 | > 10 |
| Cell-Based | AlphaLISA® | p-eIF4E | ≥ 0.6 | > 5 |
Note: Z'-factor and S/B ratio are representative values for a well-optimized kinase HTS assay and may vary depending on specific experimental conditions.
Experimental Protocols
Biochemical High-Throughput Screening: ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based biochemical assay to measure the activity of MNK1 and MNK2 and the inhibitory effect of compounds like Tomivosertib. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Workflow for the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human MNK1 or MNK2 enzyme
-
eIF4E (full-length or peptide substrate)
-
ATP
-
Tomivosertib (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer containing the eIF4E substrate and ATP. The final concentrations should be at or near the Km for each, respectively.
-
Prepare test compounds at 4X the final desired concentration in 100% DMSO. Then, dilute to 2X in kinase reaction buffer. Tomivosertib can be used as a positive control, with a typical starting concentration of 1 µM in a serial dilution.
-
Prepare a "no enzyme" control (negative control) and a "vehicle" control (DMSO only, positive control for kinase activity).
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of 2X test compound or control to the appropriate wells of the 384-well plate.
-
Add 2.5 µL of 2X kinase solution to all wells except the "no enzyme" control wells (add 2.5 µL of kinase reaction buffer instead).
-
Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Assess assay quality by calculating the Z'-factor using the "no enzyme" (high inhibition) and "vehicle" (low inhibition) controls. A Z'-factor ≥ 0.5 is indicative of an excellent assay.
-
Cell-Based High-Throughput Screening: AlphaLISA® p-eIF4E (Ser209) Assay
This protocol describes a homogeneous, no-wash cell-based assay to measure the phosphorylation of endogenous eIF4E at Serine 209 in response to MNK1/2 inhibition. The AlphaLISA® technology allows for highly sensitive detection of the phosphorylated protein in a high-throughput format.
Workflow for the AlphaLISA® p-eIF4E Cell-Based Assay.
Materials:
-
A human cancer cell line with a constitutively active MAPK pathway (e.g., a cell line with a BRAF or RAS mutation).
-
Cell culture medium and supplements.
-
Tomivosertib (or other test compounds).
-
AlphaLISA® SureFire® Ultra™ p-eIF4E (Ser209) Assay Kit (PerkinElmer) or equivalent.
-
384-well white, tissue culture-treated assay plates.
-
Multichannel pipettes or automated liquid handling system.
-
Plate reader with AlphaLISA® detection capabilities.
Protocol:
-
Cell Culture and Plating:
-
Culture cells according to standard protocols.
-
Harvest and resuspend cells in culture medium at a density that will result in 80-90% confluency at the end of the assay.
-
Seed 10,000-20,000 cells per well in a 384-well plate in a volume of 40 µL.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare test compounds at 5X the final desired concentration in culture medium. Tomivosertib can be used as a positive control, with a typical starting concentration of 10 µM in a serial dilution.
-
Add 10 µL of the 5X compound solution to the appropriate wells.
-
Include a "vehicle" control (DMSO only) and a "no cell" control (medium only).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment time (e.g., 2-4 hours).
-
-
Cell Lysis and Detection:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of Lysis Buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Add 5 µL of the Acceptor Mix (containing AlphaLISA® Acceptor beads) to each well.
-
Seal the plate and incubate for 1 hour at room temperature with gentle shaking.
-
Add 5 µL of the Donor Mix (containing AlphaLISA® Donor beads) to each well under subdued lighting.
-
Seal the plate and incubate for 1 hour at room temperature in the dark.
-
Read the AlphaLISA® signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of eIF4E phosphorylation for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Assess assay quality by calculating the Z'-factor using the "vehicle" control (low inhibition) and a high concentration of Tomivosertib (high inhibition). A Z'-factor ≥ 0.5 is indicative of a robust assay.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the high-throughput screening and identification of novel MNK1 and MNK2 inhibitors using Tomivosertib as a reference compound. The detailed biochemical and cell-based assay methodologies, along with the data presentation and visualization of the signaling pathway, provide researchers with the necessary tools to advance their drug discovery efforts in targeting the MNK-eIF4E axis for the treatment of cancer and other diseases. The robust and reproducible nature of these assays, when properly optimized, will facilitate the discovery of the next generation of potent and selective MNK inhibitors.
References
Application Notes and Protocols for Immunohistochemical Staining of p-eIF4E in Tomivosertib-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomivosertib (eFT508) is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2)[1]. These kinases phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at serine 209 (p-eIF4E)[2][3]. The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation, a process frequently dysregulated in cancer to promote the synthesis of oncoproteins[4][5]. Tomivosertib, by inhibiting MNK1/2, leads to a reduction in p-eIF4E levels, thereby suppressing the translation of key oncogenic proteins and exhibiting anti-tumor activity[2][6].
Immunohistochemistry (IHC) is a valuable method to assess the pharmacodynamic effects of Tomivosertib in tissues by visualizing and quantifying the reduction in p-eIF4E levels. These application notes provide a detailed protocol for IHC staining of p-eIF4E in formalin-fixed, paraffin-embedded (FFPE) tissues treated with Tomivosertib.
Signaling Pathway
The signaling pathway illustrates how Tomivosertib inhibits the phosphorylation of eIF4E.
Caption: Tomivosertib inhibits MNK1/2, preventing eIF4E phosphorylation.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effect of Tomivosertib on p-eIF4E levels as assessed by immunohistochemistry and other methods.
Table 1: Reduction in p-eIF4E in a Phase Ib Study in Metastatic Breast Cancer
| Treatment Group | p-eIF4E (S209) IHC Staining |
| Baseline Biopsy | Positive |
| On-Tomivosertib Biopsy | Clear Reduction |
Data synthesized from a descriptive report of a clear reduction in p-eIF4E staining in on-treatment biopsies compared to baseline[4][7][8].
Table 2: Quantification of p-eIF4E Inhibition in Human Dorsal Root Ganglion Neurons
| Treatment | Duration | Mean Gray Intensity of p-eIF4E Staining (Normalized) | Percent Inhibition |
| Vehicle | 5 min | 1.0 | 0% |
| Tomivosertib (25 nM) | 5 min | ~0.2 | ~80% |
Data from a study showing a sustained loss of 75-80% of eIF4E phosphorylation peaking at 5 minutes post-treatment[9].
Table 3: p-eIF4E Overexpression in Non-Small Cell Lung Cancer (NSCLC)
| Marker | Percentage of Tumors with Overexpression |
| p-eIF4E | 39.9% |
| p-AKT | 78.8% |
| p-mTOR | 46.7% |
| p-S6 | 27.1% |
This table provides context on the prevalence of p-eIF4E in a specific cancer type, highlighting its relevance as a therapeutic target[10].
Experimental Protocols
Detailed Protocol for Immunohistochemical Staining of p-eIF4E in FFPE Tissues
This protocol is adapted from standard IHC procedures for FFPE tissues[11][12][13].
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0 with 0.05% Tween 20
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 5% normal goat serum in 1X PBS
-
Primary Antibody: Rabbit anti-phospho-eIF4E (Ser209) antibody (e.g., from Cell Signaling Technology)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
2. Experimental Workflow:
References
- 1. Facebook [cancer.gov]
- 2. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of eukaryotic initiation factor 4E by tomivosertib suppresses angiogenesis, growth, and survival of glioblastoma and enhances chemotherapy's efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MNK inhibitor eFT508 (Tomivosertib) suppresses ectopic activity in human dorsal root ganglion neurons from dermatomes with radicular neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of Phospho-eIF4E Is Associated with Survival through AKT Pathway in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. labpages2.moffitt.org [labpages2.moffitt.org]
- 13. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Tomivosertib Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomivosertib (eFT508) is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2).[1] These kinases are key regulators of mRNA translation and are implicated in the pathogenesis of various cancers.[1] Tomivosertib exerts its anti-tumor effects by inhibiting the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a critical downstream target of MNK1/2, thereby suppressing the translation of oncogenic proteins.[2] Despite its promising therapeutic potential, the development of drug resistance remains a significant challenge in cancer therapy.
This document provides a comprehensive guide for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to Tomivosertib. Identifying these resistance mechanisms is crucial for understanding the drug's mode of action, discovering predictive biomarkers, and developing effective combination therapies to overcome resistance.
Signaling Pathway Overview
Tomivosertib targets the MNK1/2 kinases, which are situated downstream of the RAS/RAF/MEK/ERK (MAPK) and p38 MAPK signaling pathways. Upon activation by these upstream kinases, MNK1/2 phosphorylate eIF4E, promoting the translation of a specific subset of mRNAs that are critical for tumor cell proliferation, survival, and metastasis. By inhibiting MNK1/2, Tomivosertib effectively blocks this phosphorylation event, leading to reduced translation of oncogenic proteins.
Caption: The MNK1/2 signaling pathway and the inhibitory action of Tomivosertib.
Experimental Workflow for CRISPR-Cas9 Screening
A pooled, genome-wide CRISPR-Cas9 knockout screen is a powerful tool for identifying genes that, when inactivated, lead to a specific phenotype, such as drug resistance. The general workflow involves introducing a library of single-guide RNAs (sgRNAs) targeting all genes in the genome into a population of cancer cells. The cells are then treated with the drug of interest, and the sgRNAs that are enriched in the surviving cell population are identified through next-generation sequencing (NGS).
Caption: General workflow for a pooled CRISPR-Cas9 knockout screen.
Data Presentation
The primary output of a CRISPR-Cas9 screen is a list of genes whose knockout is associated with the phenotype of interest. The data is typically presented in tables that rank the genes based on statistical significance and the magnitude of the effect.
Table 1: Hypothetical Top Gene Hits from a Tomivosertib Resistance Screen
| Gene Symbol | Gene Description | Log2 Fold Change (Tomivosertib vs. DMSO) | p-value | False Discovery Rate (FDR) |
| GENE_A | Description of Gene A | 5.2 | 1.5e-8 | 2.1e-6 |
| GENE_B | Description of Gene B | 4.8 | 3.2e-7 | 3.5e-5 |
| GENE_C | Description of Gene C | 4.5 | 1.1e-6 | 9.8e-5 |
| GENE_D | Description of Gene D | 4.1 | 5.6e-6 | 4.2e-4 |
| GENE_E | Description of Gene E | 3.9 | 9.8e-6 | 6.5e-4 |
Table 2: sgRNA-Level Data for a Top Hit (GENE_A)
| sgRNA ID | Sequence | Log2 Fold Change | p-value |
| GENE_A_sg1 | GATCGATCGATCGATCGATC | 5.5 | 2.1e-7 |
| GENE_A_sg2 | AGCTAGCTAGCTAGCTAGCT | 5.1 | 8.9e-7 |
| GENE_A_sg3 | TCGATCGATCGATCGATCGA | 4.9 | 1.5e-6 |
| GENE_A_sg4 | CTAGCTAGCTAGCTAGCTAG | 5.3 | 4.3e-7 |
Experimental Protocols
Cell Line Preparation and Lentivirus Production
-
Cell Line Selection: Choose a cancer cell line that is sensitive to Tomivosertib. It is recommended to first establish a stable Cas9-expressing cell line to ensure efficient gene editing.
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.[3]
-
Harvest the lentivirus-containing supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI) for the target cells. An MOI of 0.3-0.5 is generally recommended to ensure that most cells receive a single sgRNA.[4]
-
CRISPR-Cas9 Library Transduction
-
Plate the Cas9-expressing cancer cells at a density that will ensure they are in the exponential growth phase at the time of transduction.
-
Transduce the cells with the lentiviral sgRNA library at the predetermined MOI in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.[3]
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
After another 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.[4] The concentration of the antibiotic should be determined beforehand by a kill curve.[4]
-
Expand the transduced cell population, ensuring that the library representation is maintained (at least 500-1000 cells per sgRNA).[4][5]
Tomivosertib Treatment (Positive Selection)
-
Determine the IC80-IC90 (the concentration that inhibits 80-90% of cell growth) of Tomivosertib for the chosen cell line through a dose-response assay. This high drug pressure is necessary for a positive selection screen to identify resistance genes.[6]
-
Split the transduced cell population into two groups: a control group treated with DMSO and a treatment group treated with the predetermined concentration of Tomivosertib.
-
Culture the cells for 14-21 days, passaging them as needed and maintaining the drug selection. Ensure that the cell number does not fall below the level required to maintain library representation.
-
At the end of the treatment period, harvest the cells from both the control and treatment groups for genomic DNA extraction.
Next-Generation Sequencing (NGS) and Data Analysis
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the harvested cells.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers that flank the sgRNA cassette.[7]
-
NGS Library Preparation: Prepare the PCR amplicons for NGS by adding sequencing adapters and barcodes.
-
Sequencing: Perform high-throughput sequencing of the sgRNA libraries.[7]
-
Data Analysis:
-
Read Counting: Align the sequencing reads to the sgRNA library reference to quantify the abundance of each sgRNA in each sample.[8]
-
Statistical Analysis: Use statistical packages like MAGeCK or DESeq2 to identify sgRNAs and genes that are significantly enriched in the Tomivosertib-treated population compared to the DMSO-treated control.[9]
-
Hit Identification: Rank the genes based on their statistical significance (p-value and FDR) and the magnitude of enrichment (log2 fold change) to identify top candidate resistance genes.
-
Validation of Candidate Genes
-
Individual Gene Knockout: Validate the top hits by individually knocking out the candidate genes in the parental cell line using 2-3 independent sgRNAs per gene.
-
Functional Assays: Confirm that the knockout of the candidate gene confers resistance to Tomivosertib by performing cell viability assays (e.g., MTS or CellTiter-Glo) and colony formation assays.
-
Mechanism of Action Studies: Investigate the molecular mechanism by which the knockout of the candidate gene leads to Tomivosertib resistance. This may involve Western blotting, RNA sequencing, or other relevant assays to examine the impact on the MNK1/2 signaling pathway and downstream effectors.
Conclusion
The application of CRISPR-Cas9 screening provides a powerful and unbiased approach to systematically identify genes that contribute to Tomivosertib resistance. The detailed protocols and data presentation guidelines outlined in this document offer a framework for researchers to design and execute these complex experiments. The identification and validation of resistance genes will not only deepen our understanding of the molecular mechanisms of Tomivosertib action but also pave the way for the development of more effective and durable cancer therapies.
References
- 1. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 2. Inhibition of eukaryotic initiation factor 4E by tomivosertib suppresses angiogenesis, growth, and survival of glioblastoma and enhances chemotherapy's efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. manuals.cellecta.com [manuals.cellecta.com]
- 6. revvity.com [revvity.com]
- 7. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 9. How to Analyze CRISPR Screen Data to Find Targets? | Ubigene [ubigene.us]
Application Notes and Protocols for the Pharmacokinetic Analysis of Tomivosertib in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomivosertib (also known as eFT508) is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1] These kinases are key downstream effectors of the MAPK signaling pathway, and their inhibition can modulate the translation of messenger RNAs (mRNAs) involved in tumor cell proliferation, survival, and immune signaling.[2] Specifically, Tomivosertib blocks the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a critical step in the regulation of protein synthesis of several oncoproteins.[1][2] Preclinical studies have demonstrated its anti-tumor activity, providing a strong rationale for its clinical development. A thorough understanding of the pharmacokinetic (PK) properties of Tomivosertib in preclinical models is crucial for designing and interpreting efficacy and toxicology studies, and for predicting its behavior in humans.
These application notes provide a summary of the available preclinical pharmacokinetic data for Tomivosertib, detailed experimental protocols for conducting such studies, and a visualization of the relevant signaling pathway.
Data Presentation: Pharmacokinetic Parameters of Tomivosertib in Preclinical Models
The following tables summarize the quantitative pharmacokinetic parameters of Tomivosertib observed in preclinical studies. Currently, detailed pharmacokinetic data is publicly available for mice.
Table 1: Pharmacokinetic Parameters of Tomivosertib in Mice
| Parameter | Value | Units | Administration Route | Dose (mg/kg) | Reference |
| Clearance (CL) | 50.29 | mL/min/kg | Intravenous | 10 | [3] |
| Volume of Distribution (Vss) | 6506 | mL/kg | Intravenous | 10 | [3] |
| Bioavailability (F) | 55.66 - 82.50 | % | Oral | 10 | [3] |
Note: The study in mice indicated a greater than dose-proportional increase in exposure at a 10 mg/kg oral dose.[3]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical procedure for evaluating the pharmacokinetics of Tomivosertib in mice following oral and intravenous administration.
1. Animal Models:
-
Species: Mouse (e.g., CD-1, C57BL/6).[4]
-
Sex: Male or female, as required by the study design.
-
Age/Weight: 8-10 weeks old, 25-30 g.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide access to food and water ad libitum, unless fasting is required for the study.
2. Dosing and Administration:
-
Formulation: Prepare Tomivosertib in a suitable vehicle. For oral administration, a suspension in a vehicle such as 0.5% (w/v) methylcellulose can be used. For intravenous administration, a solution in a vehicle like 10% Solutol HS 15, 10% ethanol, and 80% physiological saline may be suitable.[5]
-
Dose: A dose of 10 mg/kg has been used in preclinical mouse models.[6]
-
Oral Administration (PO): Administer the formulation via oral gavage using a suitable gavage needle.
-
Intravenous Administration (IV): Administer the formulation via a tail vein bolus injection.
3. Sample Collection:
-
Matrix: Plasma.
-
Blood Collection: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[7]
-
Method: Use a serial blood sampling technique from the saphenous vein or submandibular vein to minimize the number of animals required.[7][8] For each time point, collect approximately 20-30 µL of blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a sensitive and selective method for quantifying Tomivosertib in plasma.[3]
-
Sample Preparation: Perform a simple protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples.[3]
-
Internal Standard: Use a suitable internal standard (e.g., pyrimethamine) to ensure accuracy and precision.[3]
-
Chromatography: Separate the analytes using a reverse-phase HPLC column (e.g., Synergi Polar-RP 80 Å).[3]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification. The MRM transition for Tomivosertib is m/z 341.2 → 216.0.[3]
-
Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[3]
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters from the plasma concentration-time data.[9]
-
Parameters to calculate include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F) (calculated by comparing AUCoral to AUCiv)
-
Protocol 2: In Vitro Metabolic Stability Assay
This protocol outlines a method to assess the metabolic stability of Tomivosertib in liver microsomes, providing insights into its potential for hepatic clearance.
1. Materials:
-
Liver microsomes from relevant preclinical species (e.g., mouse, rat, dog) and human.
-
Tomivosertib stock solution.
-
NADPH regenerating system.
-
Phosphate buffer.
-
Acetonitrile (or other suitable organic solvent) for reaction termination.
2. Procedure:
-
Incubation: Pre-incubate the liver microsomes in phosphate buffer at 37°C.
-
Initiation: Initiate the metabolic reaction by adding Tomivosertib and the NADPH regenerating system.
-
Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining concentration of Tomivosertib using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of Tomivosertib remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
Mandatory Visualization
Signaling Pathway of Tomivosertib
Experimental Workflow for In Vivo Pharmacokinetic Study
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an LC–MS/MS Method for the Quantification of the CK2 Inhibitor Silmitasertib (CX-4945) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Prediction of Deoxypodophyllotoxin Disposition in Mouse, Rat, Monkey, and Dog by Physiologically Based Pharmacokinetic Model and the Extrapolation to Human [frontiersin.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tomivosertib Hydrochloride solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental use of Tomivosertib Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Tomivosertib and what is its mechanism of action?
A1: Tomivosertib, also known as eFT-508, is an orally bioavailable and potent inhibitor of mitogen-activated protein kinase (MAPK)-interacting serine/threonine-protein kinase 1 (MNK1) and 2 (MNK2)[1][2]. By inhibiting MNK1 and MNK2, Tomivosertib prevents the phosphorylation of key substrates, most notably the eukaryotic translation initiation factor 4E (eIF4E)[1][2]. The phosphorylation of eIF4E is a critical step in the translation of messenger RNAs (mRNAs) that are involved in tumor cell proliferation, survival, and angiogenesis[1][2]. Therefore, Tomivosertib's mechanism of action leads to reduced tumor cell growth.
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C for up to three years. For short-term storage, 0-4°C is acceptable for days to weeks. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.
Q3: Is this compound soluble in aqueous solutions?
A3: No, this compound is practically insoluble in water[3].
Solubility Data
The solubility of this compound can vary between batches and is significantly affected by the purity and water content of the solvent. The following table summarizes the available solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 13 | 38.19 | Solubility is reduced by moisture. Use fresh, anhydrous DMSO. |
| 4.35[3][4] | 12.78 | Ultrasonication may be required to achieve full dissolution[4]. | |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - | |
| Methanol | Not specified | Not specified | Generally, methanol can be a suitable solvent for kinase inhibitors, but specific data for Tomivosertib is not available[5]. |
| Acetonitrile | Not specified | Not specified | Like methanol, it is often used for similar compounds, but specific data is lacking[5]. |
| DMF | Not specified | Not specified | Often used to enhance the solubility of drugs with poor aqueous solubility[2]. |
Molecular Weight of Tomivosertib (free base): 340.38 g/mol Molecular Weight of this compound: 376.85 g/mol [6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need 3.77 mg of this compound (MW: 376.85 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: To facilitate dissolution, vortex the solution and use an ultrasonic bath until the solution is clear[4]. Gentle warming to 37°C can also aid in dissolution[3].
-
Storage: Store the stock solution in aliquots at -20°C for short-term or -80°C for long-term storage to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation (Oral Administration)
This protocol provides a method for preparing a homogenous suspension for oral administration.
-
Vehicle Preparation: Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water, typically at a concentration of 0.5% to 2%.
-
Suspension: Weigh the required amount of this compound. For a final concentration of 5 mg/mL, add 5 mg of the compound to 1 mL of the prepared CMC-Na solution.
-
Homogenization: Mix the solution thoroughly using a vortex or other appropriate homogenization method until a uniform suspension is achieved. The suspension should be prepared fresh before use.
Protocol 3: Preparation of an In Vivo Formulation (with Co-solvents)
This protocol is for preparing a clear solution for administration, often used in parenteral routes.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 4.3 mg/mL)[7].
-
Co-solvent Addition (Example): To prepare a 1 mL working solution with a final concentration of ≥ 0.43 mg/mL, follow these steps sequentially[7]:
-
Take 100 µL of the 4.3 mg/mL clear DMSO stock solution.
-
Add it to 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
-
Usage: This mixed solution should be used immediately for optimal results.
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in DMSO, even at concentrations reported to be soluble. What can I do?
A1:
-
Check your DMSO: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of this compound[4]. Always use fresh, anhydrous DMSO from a newly opened bottle.
-
Apply Energy: Use an ultrasonic bath to aid dissolution[4]. Gentle warming of the solution to 37°C can also help increase solubility[3].
-
Vortex: Ensure thorough mixing by vortexing the solution for several minutes.
Q2: My this compound solution in DMSO appears clear initially, but a precipitate forms over time. Why is this happening and how can I prevent it?
A2:
-
Storage Conditions: Ensure that the solution is stored properly. For long-term stability, store at -80°C. If stored at -20°C, use within one month. Avoid repeated freeze-thaw cycles by making single-use aliquots.
-
Moisture Contamination: Even after initial dissolution, moisture can be introduced into the stock solution, leading to precipitation. Ensure the container is tightly sealed.
Q3: When I add my DMSO stock solution of this compound to my aqueous cell culture medium, a precipitate forms. What should I do?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where it has low solubility.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, as high concentrations of DMSO can be toxic to cells.
-
Dilution Method: Add the DMSO stock solution to the medium dropwise while gently vortexing or swirling the medium. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) medium can sometimes help maintain solubility.
-
Consider Co-solvents or Carriers: For particularly problematic compounds, the use of pharmaceutically acceptable co-solvents or carriers like cyclodextrins might be explored, though this would require validation for your specific experimental system[8].
Diagrams
Caption: Signaling pathway of Tomivosertib (eFT-508) action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Tomivosertib (eFT-508) | MNK1 and MNK2 inhibitor | CAS 1849590-01-7 | Buy Tomivosertib (eFT-508) from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Tomivosertib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Tomivosertib (eFT508) resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to Tomivosertib. What are the potential mechanisms of resistance?
A1: While direct clinical evidence for Tomivosertib resistance mechanisms is still emerging, based on preclinical studies and general principles of resistance to kinase inhibitors, several possibilities can be investigated:
-
Target Alterations: Although not yet reported for Tomivosertib, mutations in the drug's target kinases, MNK1 and MNK2, could potentially prevent drug binding.[1][2]
-
Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, even when the primary target is inhibited.[2][3] A key pathway to investigate is the PI3K/AKT/mTOR pathway, which can also influence protein translation.[3]
-
Paradoxical Kinase Priming: Some ATP-competitive kinase inhibitors can paradoxically lead to the phosphorylation and activation of their target kinase.[4][5] While Tomivosertib is a potent inhibitor, investigating the phosphorylation status of MNK1/2 upon treatment could provide insights.
-
Tumor Microenvironment (TME) Alterations: Resistance may be mediated by changes in the TME. For instance, altered cytokine profiles or interactions with stromal cells could promote cancer cell survival.
Q2: I observe a decrease in phosphorylated eIF4E (p-eIF4E), the downstream target of MNK1/2, but my cells are still proliferating. What could be the cause?
A2: This scenario strongly suggests the activation of a bypass mechanism. While Tomivosertib is effectively inhibiting the MNK1/2-eIF4E axis, the cancer cells may have become reliant on other signaling pathways for their growth and survival.
-
Investigate Parallel Pathways: Key pathways to examine include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2] These can promote cell proliferation and survival through mechanisms independent of eIF4E phosphorylation.
-
Assess Other Translation Initiation Factors: While eIF4E is a critical regulator of cap-dependent translation, other factors can also influence protein synthesis.
-
Consider Non-Canonical MNK Functions: MNK1/2 have other substrates besides eIF4E. While p-eIF4E is a good biomarker of MNK1/2 activity, resistance could be mediated through other MNK-dependent or independent pathways.
Q3: Are there any known biomarkers to predict sensitivity or resistance to Tomivosertib?
A3: Currently, there are no clinically validated biomarkers specifically for Tomivosertib sensitivity or resistance. However, based on its mechanism of action, several potential candidates can be explored in a research setting:
-
Baseline p-eIF4E Levels: High baseline levels of p-eIF4E may indicate a stronger dependence on the MNK1/2-eIF4E axis and thus greater sensitivity to Tomivosertib.[6]
-
Status of Upstream Pathways: The activation status of pathways upstream of MNK1/2, such as the MAPK pathway (ERK, p38), could influence dependence on MNK1/2 signaling.[7]
-
PI3K/AKT/mTOR Pathway Status: Mutations or activation of components in this pathway might predict a lower sensitivity to single-agent Tomivosertib due to the potential for bypass signaling.[8][9][10]
Troubleshooting Guides
Problem 1: Inconsistent Tomivosertib Efficacy in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly perform cell line authentication. |
| Drug Stability | Prepare fresh stock solutions of Tomivosertib regularly. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Assay Conditions | Optimize cell seeding density and assay duration. Ensure consistent serum concentration in the culture medium. |
Problem 2: Developing a Tomivosertib-Resistant Cell Line
| Experimental Approach | Considerations |
| Chronic Exposure | Gradually increase the concentration of Tomivosertib in the culture medium over several months. |
| Clonal Selection | After establishing a resistant population, perform single-cell cloning to isolate and characterize individual resistant clones. |
| Characterization | Compare the resistant clones to the parental cell line by assessing IC50 values, protein expression of key signaling molecules, and potential mutations in MNK1/2. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Key Signaling Pathways
-
Cell Lysis: Treat parental and Tomivosertib-resistant cells with the desired concentrations of Tomivosertib for the indicated times. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-MNK1/2, total MNK1/2, p-eIF4E, total eIF4E, p-AKT, total AKT, p-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability (IC50) Determination
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: The following day, treat cells with a serial dilution of Tomivosertib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for a period determined by the cell line's doubling time (e.g., 72 hours).
-
Viability Assay: Use a colorimetric or fluorometric assay (e.g., MTT, PrestoBlue) to determine cell viability.
-
Data Analysis: Plot the dose-response curve and calculate the IC50 value using non-linear regression.
Signaling Pathways and Experimental Workflows
Caption: The MNK1/2 signaling pathway and the inhibitory action of Tomivosertib.
Caption: Experimental workflow for developing and characterizing Tomivosertib-resistant cell lines.
Caption: Potential bypass signaling pathways that can contribute to Tomivosertib resistance.
References
- 1. Strategies to overcome resistance to targeted protein kinase inhibitors in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 8. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. defining-biomarkers-to-predict-sensitivity-to-pi3k-akt-mtor-pathway-inhibitors-in-breast-cancer - Ask this paper | Bohrium [bohrium.com]
- 10. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tomivosertib (eFT508) Dosage for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies using Tomivosertib (eFT508), a potent and selective dual inhibitor of MNK1 and MNK2.
Section 1: Tomivosertib Mechanism of Action
Tomivosertib is an ATP-competitive inhibitor of the MAPK-interacting kinases 1 and 2 (MNK1/2).[1][2] These kinases are downstream effectors of the MAPK signaling pathway (including ERK and p38 MAPK cascades), which is frequently deregulated in cancer.[2][3][4] The primary and most well-characterized substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[2][3] By phosphorylating eIF4E on Serine 209, MNK1/2 promotes the translation of a specific subset of mRNAs that encode proteins involved in oncogenesis, cell proliferation, and immune modulation, such as c-Myc, Cyclin D1, and PD-L1.[1][5][6]
Tomivosertib blocks this phosphorylation event, thereby inhibiting the synthesis of these key proteins and suppressing tumor growth and modulating anti-tumor immune responses.[1][4][7]
Section 2: Reported In Vivo Dosages and Formulations
Successful in vivo studies require careful dose selection based on the animal model and desired pharmacodynamic effect. Tomivosertib is orally bioavailable.[4][8] Preclinical studies have shown that full inhibition of eIF4E phosphorylation can be achieved in vivo at doses below 10 mg/kg in mice.[8][9]
Table 1: Summary of Tomivosertib In Vivo Preclinical Data
| Animal Model | Dose (Oral) | Dosing Schedule | Key Findings & PD Endpoint | Reference |
| Mouse (DLBCL Xenograft) | Not specified, but effective | Not specified | Showed significant anti-tumor activity in TMD8 and HBL-1 models. | [1][7] |
| Mouse (Liver Tumor) | 10 mg/kg | Not specified | Resulted in a 50% reduction in p-eIF4E and PD-L1 levels. | [9] |
| Mouse (General) | < 10 mg/kg | Not specified | Achieved full inhibition of eIF4E phosphorylation. | [8] |
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo experiments with Tomivosertib.
Q1: What is a recommended starting dose for my mouse xenograft study?
Based on publicly available data, a dose of 10 mg/kg , administered orally, is a reasonable starting point for efficacy studies in mice.[9] This dose has been shown to effectively reduce the phosphorylation of the target protein, eIF4E.[9] However, it is always critical to perform a preliminary tolerability study in a small cohort of animals to confirm safety and tolerability in your specific model and strain.[10]
Q2: How should I formulate Tomivosertib for oral gavage?
A common vehicle for formulating Tomivosertib for oral administration in preclinical models can be prepared as follows. Note that the mixed solution should be used immediately for optimal results.[1]
-
Step 1: Create a 13 mg/mL stock solution of Tomivosertib in fresh DMSO.
-
Step 2: To prepare a 1 mL working solution (at 0.65 mg/mL), add 50 µL of the DMSO stock to 400 µL of PEG300. Mix until clear.
-
Step 3: Add 50 µL of Tween80 to the solution and mix until clear.
-
Step 4: Add 500 µL of ddH₂O to bring the final volume to 1 mL.
Always ensure the final formulation is a homogenous suspension or solution before administration.
Q3: I am not observing the expected anti-tumor efficacy. What should I check?
If you are not seeing the desired therapeutic effect, a systematic troubleshooting approach is necessary. The issue could lie with target engagement, drug exposure, or the experimental model itself.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Pharmacology | Experimental Therapeutics [bccrc.ca]
Troubleshooting inconsistent results in Tomivosertib experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tomivosertib (eFT508). The information is designed to address common issues and inconsistencies that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for Tomivosertib in a cell viability assay is higher than expected or inconsistent between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability when working with Tomivosertib:
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Cell Line Specificity: The anti-proliferative effect of Tomivosertib can vary significantly between different cell lines. For example, Diffuse Large B-cell Lymphoma (DLBCL) cell lines have shown IC50 values ranging from 50 nM to 500 nM. It is crucial to establish a baseline for your specific cell line.
-
Assay Conditions:
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Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can lead to variable results.
-
Incubation Time: Tomivosertib's effect on cell viability is time-dependent. Typical incubation times range from 24 to 72 hours. Shorter or longer incubation times will shift the IC50 value. For instance, in some studies, a 72-hour incubation was used for assessing anti-proliferative activity.
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Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Consider reducing the serum concentration or using serum-free media during the drug treatment period, if appropriate for your cell line.
-
-
Compound Solubility and Stability:
-
DMSO Concentration: Tomivosertib is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is consistent and non-toxic to your cells, generally below 0.1%.
-
Solubility in Media: Tomivosertib has low aqueous solubility. When diluting the DMSO stock solution into your culture medium, ensure it is thoroughly mixed to avoid precipitation. Visual inspection of the media after adding the compound is recommended.
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Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your Tomivosertib stock solution, as this can lead to degradation. Aliquot the stock solution upon preparation.
-
-
Clinical Context: It's worth noting that in the Phase 2 KICKSTART clinical trial for non-small cell lung cancer (NSCLC), Tomivosertib showed only modest activity. This clinical finding may be reflected in in vitro studies, where the compound might exhibit a less potent or more variable effect in certain cancer types.
Q2: I am not seeing a significant decrease in phosphorylated eIF4E (p-eIF4E) levels after Tomivosertib treatment in my Western blot analysis. What could be wrong?
A2: Difficulty in observing a reduction in p-eIF4E (Ser209) can be due to several experimental factors:
-
Treatment Conditions:
-
Concentration and Time: Tomivosertib can inhibit p-eIF4E at nanomolar concentrations. In some cell lines, significant inhibition is observed at concentrations as low as 0.1 µM after a few hours of treatment. Ensure you are using an appropriate concentration range and incubation time for your cell line. A time-course and dose-response experiment is highly recommended to determine the optimal conditions.
-
Cell Lysis: Ensure rapid and efficient cell lysis to preserve the phosphorylation status of proteins. Use a lysis buffer containing phosphatase and protease inhibitors.
-
-
Western Blotting Technique:
-
Antibody Quality: Use a high-quality, validated antibody specific for p-eIF4E (Ser209).
-
Loading Controls: Always include a loading control (e.g., total eIF4E, GAPDH, or β-actin) to ensure equal protein loading between lanes. It is also good practice to probe for total eIF4E to confirm that the decrease in the phosphorylated form is not due to a decrease in the total protein.
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Positive and Negative Controls: Include appropriate controls, such as a positive control cell lysate known to have high levels of p-eIF4E and an untreated control.
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Q3: I am concerned about potential off-target effects of Tomivosertib in my experiments. What is known about its selectivity?
A3: Tomivosertib is described as a highly selective inhibitor of MNK1 and MNK2 kinases. One study noted that it showed minimal inhibition of other kinases like ERK, JNK, and p38 at concentrations up to 10 µM. However, like any kinase inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out.
To investigate potential off-target effects in your experimental system, you could:
-
Use a Structurally Unrelated MNK1/2 Inhibitor: Compare the phenotype observed with Tomivosertib to that of another MNK1/2 inhibitor with a different chemical scaffold.
-
Perform Kinase Profiling: If you suspect significant off-target effects, consider a broader kinase profiling assay to screen Tomivosertib against a panel of kinases.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of MNK1 or MNK2 to see if it reverses the observed phenotype.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Tomivosertib
| Target/Process | Assay Type | Cell Line/System | IC50 Value | Reference(s) |
| MNK1 | Cell-free enzyme assay | Recombinant Human MNK1 | 2.4 nM | |
| MNK2 | Cell-free enzyme assay | Recombinant Human MNK2 | 1 nM | |
| eIF4E Phosphorylation (Ser209) | Cellular Assay | Various Tumor Cell Lines | 2-16 nM | |
| Cell Proliferation | Cell Viability Assay | TMD8 (DLBCL) | 2.53 µM (12h) | |
| Cell Proliferation | Cell Viability Assay | MV4-11 (AML) | 14.49 µM (12h) | |
| Cell Proliferation | Cell Viability Assay | K562 (CML) | 13.54 µM (72h) | |
| Cell Proliferation | Cell Viability Assay | HCT-116 (Colon) | 27.93 µM (72h) |
Table 2: Tomivosertib Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution | Reference(s) |
| DMSO | 13 mg/mL (38.19 mM) | 1 year at -80°C, 1 month at -20°C | |
| Water | Insoluble | N/A | |
| Ethanol | Insoluble | N/A |
Note: It is recommended to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated eIF4E (p-eIF4E)
This protocol describes the detection of p-eIF4E (Ser209) in cell lysates following treatment with Tomivosertib.
1. Cell Seeding and Treatment: a. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight (for adherent cells). c. Treat cells with varying concentrations of Tomivosertib (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 1, 4, or 24 hours).
2. Cell Lysis: a. Place the cell culture plate on ice and wash the cells once with ice-cold PBS. b. Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by adding Laemmli buffer and boiling at 95-100°C for 5 minutes. b. Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against p-eIF4E (Ser209) (e.g., Cell Signaling Technology #9741) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 5-10 minutes each. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10-15 minutes each. i. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. j. Strip the membrane and re-probe for total eIF4E and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of Tomivosertib on cell viability using an MTT assay.
1. Cell Seeding: a. Seed cells in a 96-well plate at a pre-determined optimal density for your cell line. b. For adherent cells, allow them to attach overnight.
2. Compound Treatment: a. Prepare serial dilutions of Tomivosertib in culture medium. b. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of Tomivosertib or vehicle control (DMSO). c. Incubate the plate for the desired treatment period (e.g., 72 hours).
3. MTT Assay: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. d. Mix thoroughly by pipetting up and down to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Subtract the background absorbance (from wells with media and MTT but no cells). b. Express the results as a percentage of the vehicle-treated control. c. Plot the percentage of viable cells against the log of the Tomivosertib concentration and determine the IC50 value using a non-linear regression analysis.
Visualizations
Caption: Tomivosertib signaling pathway.
Caption: Western blot workflow for p-eIF4E.
Caption: Troubleshooting decision tree.
Improving the bioavailability of Tomivosertib Hydrochloride in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Tomivosertib Hydrochloride in animal studies, with a focus on improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as eFT508, is a potent and highly selective inhibitor of Mitogen-activated protein kinase (MAPK)-interacting serine/threonine-protein kinase 1 (MNK1) and 2 (MNK2).[1] By inhibiting MNK1 and MNK2, Tomivosertib prevents the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[1][2] This, in turn, modulates the translation of messenger RNAs (mRNAs) that are involved in tumor cell proliferation, survival, and immune signaling.[1][2]
Q2: Is this compound orally bioavailable?
Yes, Tomivosertib is described as an orally bioavailable inhibitor of MNK1 and MNK2.[1] However, specific quantitative data on its absolute oral bioavailability in various animal models is not consistently reported in publicly available literature. Challenges with the solubility of a compound can often impact its oral bioavailability.
Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble compounds like Tomivosertib?
For poorly soluble drugs, several formulation strategies can be employed to enhance oral bioavailability. These include:
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Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve dissolution and absorption.
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility and dissolution rate.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), nanostructured lipid carriers (NLCs), and liposomes can improve solubility and facilitate lymphatic transport, potentially bypassing first-pass metabolism.[3]
-
Prodrugs: Chemical modification of the drug to a more soluble or permeable form that is converted to the active drug in the body.
-
Use of solubility enhancers: Complexation with cyclodextrins or the inclusion of surfactants and co-solvents in the formulation can improve solubility.
Q4: What are the known signaling pathways affected by Tomivosertib?
Tomivosertib primarily targets the MNK1/MNK2 kinases, which are downstream effectors in the MAPK signaling pathway. The inhibition of MNK1/MNK2 by Tomivosertib leads to a reduction in the phosphorylation of eIF4E. This disrupts the translation of specific mRNAs that are crucial for cancer cell growth and survival.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low or variable plasma concentrations of Tomivosertib after oral administration. | Poor solubility of the compound in the gastrointestinal tract. Inadequate formulation for oral delivery. First-pass metabolism. Issues with the gavage procedure. | 1. Optimize Formulation: Experiment with different vehicle compositions. Consider micronization of the compound or preparing a nanosuspension. Explore the use of lipid-based formulations like SEDDS. 2. Check Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs. 3. Assess First-Pass Metabolism: Conduct a pilot study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability and estimate the extent of first-pass metabolism. |
| Precipitation of Tomivosertib in the formulation upon standing. | The compound has limited stability in the chosen vehicle. The concentration of the compound exceeds its solubility limit in the vehicle. | 1. Prepare Fresh Formulations: Always prepare the dosing solution fresh before each administration. 2. Conduct Solubility Studies: Determine the solubility of Tomivosertib in various pharmaceutically acceptable solvents and vehicles to select an optimal formulation. 3. Use Co-solvents: Incorporate co-solvents like PEG400 or Tween-80 to improve and maintain solubility. |
| Inconsistent efficacy in animal models despite consistent dosing. | Variability in drug absorption among animals. The formulation is not robust. Food effects on drug absorption. | 1. Standardize Feeding Schedule: Fast the animals overnight before dosing to minimize food-drug interactions. 2. Refine Formulation: Develop a more robust formulation, such as a microemulsion or solid dispersion, to ensure more consistent drug release and absorption. 3. Monitor Plasma Levels: Correlate plasma drug concentrations with the observed efficacy to understand the pharmacokinetic-pharmacodynamic (PK/PD) relationship. |
Quantitative Data Summary
While specific preclinical pharmacokinetic data for this compound is limited in the public domain, the following table provides an illustrative example of how to present such data. The values presented below are for demonstration purposes and are not actual experimental data.
| Animal Model | Formulation/Vehicle | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| Mouse | 20% DMSO / 80% Saline | 15 | Illustrative: 500 | Illustrative: 1.5 | Illustrative: 2500 | Illustrative: 30% | [4] (Dose and vehicle) |
| Rat | 10% DMSO / 90% Corn Oil | 10 | Illustrative: 350 | Illustrative: 2.0 | Illustrative: 1800 | Illustrative: 25% | (Formulation reference) |
| Rat | PEG400:Labrasol (1:1 v/v) | 10 | Illustrative: 800 | Illustrative: 1.0 | Illustrative: 4500 | Illustrative: 60% | [5] (Formulation reference) |
Experimental Protocols
Protocol 1: Basic Formulation for Oral Gavage in Mice
This protocol is based on a reported study using Tomivosertib (eFT508) in a mouse xenograft model.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Preparation of Vehicle: Prepare a 20% DMSO in saline (v/v) solution. For example, to make 1 mL of the vehicle, mix 200 µL of DMSO with 800 µL of sterile saline.
-
Drug Suspension: Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 15 mg/kg dose in a 20g mouse with a 100 µL dosing volume, the concentration would be 3 mg/mL).
-
Dissolution/Suspension: Add the Tomivosertib powder to the vehicle. Vortex vigorously for 2-3 minutes to ensure a homogenous suspension. If needed, sonicate for 5-10 minutes to aid in dispersion.
-
Animal Dosing:
-
Gently restrain the mouse.
-
Measure the body weight to calculate the exact dosing volume.
-
Draw the required volume of the Tomivosertib suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the dose.
-
Monitor the animal for any signs of distress after dosing.
-
Protocol 2: Workflow for Assessing Oral Bioavailability in Rodents
This protocol outlines a general workflow for a pharmacokinetic study to determine the oral bioavailability of Tomivosertib.
Troubleshooting Logic Diagram
References
- 1. Real-time monitoring of drug pharmacokinetics within tumor tissue in live animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Tomivosertib toxicity in cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with Tomivosertib, with a specific focus on minimizing cellular toxicity while maintaining experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tomivosertib?
Tomivosertib, also known as eFT-508, is a potent and highly selective, orally bioavailable inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] It acts as a reversible, ATP-competitive inhibitor of these kinases.[1] The primary downstream effect of MNK1/2 inhibition is the reduction of phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209.[1][3][4] This phosphorylation is a critical step in cap-dependent mRNA translation of several oncogenic proteins.[2] By inhibiting this process, Tomivosertib can decrease the proliferation of tumor cells and suppress the production of pro-inflammatory cytokines.[1][3]
Q2: What are the typical signs of Tomivosertib-induced toxicity in cell culture?
Observed toxicities can manifest as:
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Reduced Cell Viability and Proliferation: A dose-dependent decrease in the number of viable cells is a primary indicator of toxicity.[5]
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Induction of Apoptosis: Tomivosertib can induce caspase-dependent apoptosis in various cell lines.[6] This can be observed through morphological changes (e.g., cell shrinkage, membrane blebbing) and biochemical assays.
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Changes in Morphology: Cells may appear rounded, detached from the culture surface (for adherent cells), or show signs of stress.
Q3: At what concentrations does Tomivosertib typically show activity and toxicity?
Tomivosertib is a potent inhibitor with activity in the low nanomolar range. However, the concentration at which it induces toxicity can vary significantly between cell lines. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for your experiment.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of Tomivosertib.
| Possible Cause | Suggested Solution |
| High cell sensitivity | Different cell lines exhibit varying sensitivities to Tomivosertib. Consider using a lower concentration range for your initial dose-response experiments. |
| Suboptimal cell density | Low cell density can make cells more susceptible to drug-induced stress. Ensure you are using an optimal seeding density for your specific cell line in the chosen plate format. Perform a cell density optimization experiment prior to your main study. |
| Prolonged incubation time | Continuous exposure to the drug may lead to cumulative toxicity. Consider reducing the incubation time. A time-course experiment can help determine the earliest time point at which the desired biological effect is observed without excessive cell death. |
| Serum concentration | Components in serum can bind to the drug, affecting its bioavailability and toxicity. If using low serum or serum-free media, cells may be more sensitive. Conversely, high serum concentrations might require higher drug concentrations to achieve the desired effect, but could also offer some protection from toxicity. Standardize the serum concentration across all experiments. |
| Solvent toxicity | Tomivosertib is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture media is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically ≤ 0.5%). |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variable cell health | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Avoid using cells that are over-confluent or have been passaged too many times. |
| Inconsistent drug preparation | Prepare fresh dilutions of Tomivosertib from a stock solution for each experiment. Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. |
| Plate edge effects | Evaporation from wells on the edge of a microplate can concentrate the drug and affect cell growth. To minimize this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media. |
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of Tomivosertib across various cell lines and assays.
Table 1: IC50 Values of Tomivosertib
| Target/Process | Cell Line(s) | IC50 Value | Reference(s) |
| MNK1/2 (enzyme assay) | N/A | 1-2.4 nM | [1][3] |
| eIF4E Phosphorylation (Ser209) | Various tumor cell lines | 2-16 nM | [1][3][4] |
| Cell Proliferation | TMD8 (DLBCL) | 2.53 µM (12h) | [3] |
| Cell Proliferation | Various breast cancer cell lines | 0.23 ± 0.04 nM | [7] |
DLBCL: Diffuse Large B-Cell Lymphoma
Key Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay to measure cellular metabolic activity, which is an indicator of cell viability.
-
Materials:
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Cells of interest
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Complete culture medium
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Tomivosertib
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96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Treat cells with a serial dilution of Tomivosertib (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
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Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Detection using Caspase-3/7 Activation Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
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Cells of interest
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Complete culture medium
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Tomivosertib
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate at an optimized density.
-
Treat cells with Tomivosertib at various concentrations (include positive and negative controls) and incubate for the desired time.
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
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Measure the luminescence using a luminometer.
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3. Western Blot for Phosphorylated eIF4E (p-eIF4E)
This protocol allows for the detection of the phosphorylated form of eIF4E, the direct target of the MNK1/2-mediated pathway inhibited by Tomivosertib.
-
Materials:
-
Cells treated with Tomivosertib
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels
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Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total-eIF4E
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-eIF4E overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
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Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
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To normalize, strip the membrane and re-probe with an antibody against total eIF4E.
-
Visualizations
Caption: Mechanism of action of Tomivosertib.
Caption: Experimental workflow for assessing Tomivosertib toxicity.
Caption: Troubleshooting decision tree for high Tomivosertib toxicity.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. tandfonline.com [tandfonline.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Tomivosertib Pharmacodynamic Response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tomivosertib (eFT508) in their experiments. The information is designed to address common challenges related to pharmacodynamic response variability and to provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tomivosertib?
Tomivosertib is a potent, highly selective, and orally active inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2)[1][2]. It functions as a reversible, ATP-competitive inhibitor with IC50 values in the low nanomolar range for both isoforms[1][2][3]. By inhibiting MNK1/2, Tomivosertib prevents the phosphorylation of key downstream substrates, most notably the eukaryotic translation initiation factor 4E (eIF4E) at serine 209[1][2].
Q2: What is the primary pharmacodynamic (PD) biomarker for assessing Tomivosertib activity?
The most reliable and widely used pharmacodynamic biomarker for Tomivosertib is the reduction of phosphorylated eIF4E at serine 209 (p-eIF4E Ser209)[4][5]. This phosphorylation event is a direct downstream consequence of MNK1/2 activity, and its inhibition serves as a robust indicator of target engagement by Tomivosertib[5].
Q3: In which cancer cell lines has Tomivosertib shown anti-proliferative activity?
Tomivosertib has demonstrated anti-proliferative effects in a variety of cancer cell lines, particularly those of hematological origin. Notably, it has shown activity against multiple Diffuse Large B-cell Lymphoma (DLBCL) cell lines, including TMD8, OCI-Ly3, and HBL1[1][2]. It has also been shown to inhibit the growth of acute myeloid leukemia (AML) cell lines such as MV4-11, MM6, and KG-1[4]. Additionally, studies have explored its effects in glioblastoma and breast cancer cell lines[6][7].
Q4: What are the potential downstream effects of Tomivosertib beyond inhibition of eIF4E phosphorylation?
Inhibition of the MNK1/2-eIF4E axis by Tomivosertib can lead to several downstream effects, including:
-
Modulation of Cytokine Production: In sensitive DLBCL cell lines, Tomivosertib has been shown to cause a dose-dependent decrease in the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-10[1][2].
-
Downregulation of PD-L1: Tomivosertib has been observed to dramatically downregulate the protein abundance of PD-L1, suggesting a potential role in modulating the tumor immune microenvironment[2][3].
-
Induction of Apoptosis: In some cancer cell lines, such as those from glioblastoma, Tomivosertib has been shown to induce caspase-dependent apoptosis[6].
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with Tomivosertib, leading to variability in pharmacodynamic response.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in p-eIF4E (Ser209) inhibition between experiments. | Inconsistent Assay Conditions: Minor variations in incubation time, cell density, or reagent concentrations can significantly impact results. | 1. Standardize Protocols: Ensure all experimental parameters are consistent across all experiments. 2. Optimize Cell Density: Plate cells at a consistent density and ensure they are in the logarithmic growth phase before treatment. 3. Freshly Prepare Reagents: Prepare fresh dilutions of Tomivosertib and other reagents for each experiment. |
| Cell Line Instability: Genetic drift or changes in passage number can alter the expression of MNK1/2 or other pathway components. | 1. Use Low Passage Cells: Whenever possible, use cells with a low passage number. 2. Regularly Authenticate Cell Lines: Periodically verify the identity of your cell lines. | |
| Lower than expected inhibition of p-eIF4E (Ser209). | Suboptimal Tomivosertib Concentration: The IC50 for p-eIF4E inhibition can vary between cell lines. | 1. Perform a Dose-Response Curve: Determine the optimal concentration of Tomivosertib for your specific cell line. 2. Verify Compound Integrity: Ensure the stock solution of Tomivosertib has been stored correctly and has not degraded. |
| High Basal Kinase Activity: Some cell lines may have very high basal levels of MNK1/2 activity, requiring higher concentrations of the inhibitor. | 1. Assess Basal p-eIF4E Levels: Determine the baseline phosphorylation of eIF4E in your untreated cells. 2. Increase Tomivosertib Concentration: Titrate the concentration of Tomivosertib to achieve the desired level of inhibition. | |
| Discrepancy between p-eIF4E inhibition and downstream cellular effects (e.g., proliferation). | Off-Target Effects: While Tomivosertib is highly selective, off-target effects can occur at high concentrations. | 1. Use the Lowest Effective Concentration: Determine the minimal concentration of Tomivosertib that effectively inhibits p-eIF4E to minimize off-target effects. 2. Consult Kinase Selectivity Data: Review published data on the kinase selectivity profile of Tomivosertib. |
| Redundant Signaling Pathways: Other signaling pathways may compensate for the inhibition of the MNK1/2-eIF4E axis, leading to a muted cellular response. | 1. Investigate Alternative Pathways: Explore the activity of parallel signaling pathways (e.g., PI3K/Akt/mTOR) in your cell line. 2. Consider Combination Therapies: Investigate the effects of combining Tomivosertib with inhibitors of other relevant pathways. | |
| Differential MNK1/2 Isoform Expression: The relative expression of MNK1 and MNK2 can vary between cell lines, potentially influencing the cellular response to inhibition. | 1. Profile MNK1/2 Expression: Determine the relative expression levels of MNK1 and MNK2 in your cell lines of interest. |
Data Presentation
Table 1: In Vitro Activity of Tomivosertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Parameter | Value | Reference |
| TMD8 | Diffuse Large B-cell Lymphoma | Proliferation | IC50 | 2.53 µM | [3] |
| MV4-11 | Acute Myeloid Leukemia | Proliferation | IC50 | 14.49 µM | [3] |
| U937 | Acute Myeloid Leukemia | Proliferation | - | Dose-dependent inhibition | [4] |
| MM6 | Acute Myeloid Leukemia | Proliferation | - | Dose-dependent inhibition | [4] |
| KG-1 | Acute Myeloid Leukemia | Proliferation | - | Dose-dependent inhibition | [4] |
| Various Tumor Cell Lines | - | eIF4E Phosphorylation | IC50 | 2-16 nM | [2][3] |
Table 2: MNK1 and MNK2 Expression in Selected Breast Cancer Cell Lines
| Cell Line | HER2 Status | MNK1 Expression | MNK2 Expression | Reference |
| HCC1419 | Overexpressed | High | High | [8] |
| AU565 | Overexpressed | High | High | [8] |
| SKBR3 | Overexpressed | High | High | [8] |
| MCF7 | Normal | Moderate | Moderate | [8] |
| MCF10A | Normal | Low | Low | [8] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated eIF4E (Ser209)
This protocol provides a general guideline for detecting p-eIF4E (Ser209) by Western blot. Optimization may be required for specific cell lines and experimental conditions.
1. Cell Lysis and Protein Extraction:
- Culture cells to 70-80% confluency.
- Treat cells with Tomivosertib or vehicle control for the desired time.
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells and collect the lysate.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins on a 12% SDS-polyacrylamide gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against p-eIF4E (Ser209) (e.g., Cell Signaling Technology #9741) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total eIF4E or a housekeeping protein like β-actin or GAPDH.
Protocol 2: ELISA for Phosphorylated eIF4E (Ser209)
Several commercial ELISA kits are available for the quantitative detection of p-eIF4E (Ser209). The following is a general protocol based on a sandwich ELISA format. Refer to the manufacturer's instructions for specific details.
1. Sample Preparation:
- Prepare cell lysates as described in the Western blot protocol.
- Dilute lysates to the recommended concentration in the assay diluent provided with the kit.
2. ELISA Procedure:
- Add standards and samples to the wells of the antibody-coated microplate.
- Incubate for the recommended time at room temperature.
- Wash the wells multiple times with the provided wash buffer.
- Add the detection antibody to each well and incubate.
- Wash the wells to remove unbound detection antibody.
- Add the HRP-conjugated secondary antibody or streptavidin-HRP and incubate.
- Wash the wells.
- Add the TMB substrate and incubate until a color develops.
- Stop the reaction with the provided stop solution.
- Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of p-eIF4E in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: Tomivosertib inhibits MNK1/2, blocking eIF4E phosphorylation.
Caption: Troubleshooting workflow for Tomivosertib pharmacodynamic variability.
References
- 1. Tomivosertib (eFT-508) | MNK1 and MNK2 inhibitor | CAS 1849590-01-7 | Buy Tomivosertib (eFT-508) from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Mnks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of eukaryotic initiation factor 4E by tomivosertib suppresses angiogenesis, growth, and survival of glioblastoma and enhances chemotherapy's efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MNK1 and MNK2 regulation in HER2-overexpressing breast cancer lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Tomivosertib Hydrochloride in solution and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Tomivosertib hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least four years.[1] For short-term storage, such as daily or weekly use, it can be kept at 0-4°C for days to weeks.[2] It is also recommended to store the compound in a dry and dark environment.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[2] It is recommended to prepare stock solutions in freshly opened, anhydrous DMSO as the compound is hygroscopic, and moisture can impact solubility.[3][4] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to two years or -20°C for up to one year.[3][4] For short-term use, stock solutions can be stored at -20°C for up to one month.[3]
Q3: I am observing precipitation in my this compound stock solution. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded or due to temperature changes. If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[4] Ensure that the DMSO used is anhydrous, as moisture can reduce solubility.[3] It is also crucial to confirm the concentration of your stock solution does not exceed the solubility limit in DMSO, which is approximately 13 mg/mL (38.19 mM).[3]
Q4: Can I store working solutions of this compound?
A4: It is highly recommended to prepare working solutions fresh for each experiment and use them on the same day.[4] The stability of this compound in aqueous-based buffers or cell culture media over extended periods has not been extensively reported, and degradation may occur.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in solution. | 1. Prepare fresh working solutions for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. 3. Store stock solutions at the recommended temperature (-80°C for long-term, -20°C for short-term).[3][4] 4. Protect solutions from light. |
| Difficulty dissolving the compound | Exceeding solubility limits or using improper solvent. | 1. Ensure the concentration does not exceed the solubility in the chosen solvent (e.g., ~13 mg/mL in DMSO).[3] 2. Use fresh, anhydrous DMSO.[3] 3. Gentle warming and sonication can be applied to aid dissolution.[4] |
| Precipitate formation upon dilution | "Salting out" or poor solubility in the aqueous buffer. | 1. When preparing working solutions for in vivo studies, add co-solvents like PEG300 and Tween-80 before adding the aqueous component.[5] 2. Ensure thorough mixing after the addition of each solvent.[5] 3. For some formulations, the final solution may be a suspension and require ultrasonication.[5] |
Quantitative Data Summary
Table 1: Solubility of Tomivosertib
| Solvent | Solubility | Notes |
| DMSO | ~13 mg/mL (~38.19 mM)[3] | Use of fresh, anhydrous DMSO is recommended.[3] |
| DMF | 0.5 mg/mL[1] | - |
| Water | Insoluble[3] | - |
| Ethanol | Insoluble[3] | - |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years[1] |
| 0 - 4°C | Days to weeks[2] | |
| Stock Solution in DMSO | -80°C | 2 years[4] |
| -20°C | 1 year[4] | |
| -20°C | 1 month[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution from Tomivosertib (MW: 340.38 g/mol ), dissolve 3.4 mg of the compound in 1 mL of DMSO.
-
If necessary, gently warm the solution and/or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -80°C or -20°C.
Protocol 2: Preparation of a Formulation for In Vivo Oral Administration
This protocol is an example, and the specific formulation may need to be optimized for your experimental needs.
-
Prepare a stock solution of Tomivosertib in DMSO (e.g., 13 mg/mL).[3]
-
To prepare a 1 mL working solution, take 50 µL of the 13 mg/mL DMSO stock solution.[3]
-
Add 400 µL of PEG300 and mix until the solution is clear.[3]
-
Add 50 µL of Tween-80 and mix until the solution is clear.[3]
-
Add 500 µL of ddH₂O to adjust the final volume to 1 mL.[3]
-
This mixed solution should be used immediately for optimal results.[3]
Visualizations
Caption: Workflow for handling this compound.
Caption: Tomivosertib inhibits MNK1/2 signaling pathway.
References
Selecting appropriate positive and negative controls for Tomivosertib assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tomivosertib (eFT-508) in various assays. The information is tailored for researchers, scientists, and drug development professionals to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tomivosertib?
A1: Tomivosertib is a potent and highly selective, ATP-competitive inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). By inhibiting MNK1/2, Tomivosertib prevents the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at serine 209 (Ser209). This phosphorylation is a critical step in the translation of a subset of mRNAs that code for proteins involved in tumor cell proliferation, survival, and immune signaling.
Q2: What are the recommended positive and negative controls for a cell-based assay with Tomivosertib?
A2: Proper controls are critical for interpreting the results of any experiment with Tomivosertib.
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Positive Control: A known MNK1/2 inhibitor, such as CGP57380, can be used as a positive control to ensure that the assay system is responsive to MNK inhibition. This helps to confirm that the expected downstream effects are observable.
-
Negative Control (Vehicle Control): Tomivosertib is typically dissolved in dimethyl sulfoxide (DMSO). Therefore, cells treated with the same final concentration of DMSO used to deliver Tomivosertib should be included as a negative control. This accounts for any effects the solvent itself may have on the cells.[1] It is important to keep the final DMSO concentration consistent across all wells and ideally below 0.5% to minimize off-target effects.[2][3]
Troubleshooting Guides
Western Blot for Phospho-eIF4E (Ser209)
Issue: No or weak signal for p-eIF4E in the positive control (e.g., untreated or stimulated cells).
| Possible Cause | Troubleshooting Step |
| Low basal p-eIF4E levels | Stimulate cells with a known activator of the MAPK pathway (e.g., phorbol esters, growth factors) prior to lysis to induce eIF4E phosphorylation. |
| Inefficient protein extraction | Ensure the lysis buffer contains fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target protein.[4] |
| Poor antibody performance | Use a validated antibody for p-eIF4E (Ser209) and follow the manufacturer's recommended dilution and incubation conditions.[5] |
| Insufficient protein loading | Load a sufficient amount of protein (typically 20-40 µg of total cell lysate) to detect the target. |
Issue: The positive control MNK inhibitor (e.g., CGP57380) does not reduce p-eIF4E levels.
| Possible Cause | Troubleshooting Step |
| Inactive inhibitor | Ensure the positive control inhibitor is stored correctly and has not expired. Prepare fresh dilutions for each experiment. |
| Inappropriate concentration | Use a concentration of the positive control inhibitor that is known to be effective in your cell line. This may require a dose-response experiment. |
| Cell line resistance | Some cell lines may be less sensitive to certain inhibitors. Confirm the sensitivity of your cell line from literature or previous experiments. |
Cell Viability Assays (e.g., MTT, WST-1)
Issue: High background in the negative control (DMSO) wells.
| Possible Cause | Troubleshooting Step |
| DMSO toxicity | Ensure the final DMSO concentration is as low as possible (ideally <0.1%) and consistent across all wells. Higher concentrations of DMSO can be cytotoxic.[3] |
| Contamination | Check for microbial contamination in your cell culture and reagents. |
| Reagent instability | Ensure that the viability assay reagent (e.g., MTT) is properly stored and not exposed to light for extended periods.[6] |
Issue: Tomivosertib-treated cells show higher viability than DMSO-treated cells.
| Possible Cause | Troubleshooting Step |
| Experimental artifact | This can sometimes occur at very low, non-inhibitory concentrations of a compound. Review your dilution series. It could also indicate an issue with the assay itself. Consider using an alternative viability assay (e.g., trypan blue exclusion) to confirm the results. |
| Compound precipitation | Visually inspect the wells for any signs of compound precipitation, which could interfere with the assay readings. |
| DMSO-induced stress | In some cell lines, even low concentrations of DMSO can induce stress, leading to a slight decrease in viability compared to untreated cells. If the Tomivosertib effect is being compared to the DMSO control, this may create the appearance of increased viability. An untreated control (cells in media only) should also be included for comparison. |
Experimental Protocols
Western Blot for Phospho-eIF4E (Ser209)
-
Cell Lysis:
-
Treat cells with Tomivosertib, positive control (e.g., 10 µM CGP57380), and vehicle control (DMSO) for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total eIF4E and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of Tomivosertib, a positive control (e.g., a known cytotoxic agent), and a vehicle control (DMSO at the same final concentration as the highest Tomivosertib dose). Include wells with media only as a background control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
In Vitro Kinase Assay
-
Assay Setup:
-
Prepare a reaction buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT, and 50 µg/ml PEG20.000).[11]
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In a 96-well plate, add recombinant active MNK1 or MNK2 enzyme.
-
-
Inhibitor Addition:
-
Add serial dilutions of Tomivosertib, a positive control inhibitor (e.g., CGP57380), or vehicle control (DMSO) to the wells.
-
-
Reaction Initiation:
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Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a peptide substrate for eIF4E).
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Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
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Stop the reaction and measure the kinase activity. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced.
-
The signal is inversely proportional to the kinase activity.
-
Visualizations
Caption: Signaling pathway inhibited by Tomivosertib.
Caption: Western blot workflow for p-eIF4E detection.
Caption: Logical relationship of controls in Tomivosertib assays.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-eIF4E (Ser209) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. chondrex.com [chondrex.com]
- 11. MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Normalizing Western Blot Data for p-eIF4E with Tomivosertib
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the MNK1/2 inhibitor Tomivosertib and analyzing the phosphorylation of eukaryotic initiation factor 4E (eIF4E).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tomivosertib and its effect on eIF4E?
Tomivosertib is an orally bioavailable and highly selective inhibitor of MAPK-interacting serine/threonine-protein kinase 1 (MNK1) and 2 (MNK2).[1][2] MNK1 and MNK2 are the kinases responsible for phosphorylating eIF4E at Serine 209 (Ser209).[3][4][5] Therefore, Tomivosertib treatment blocks this phosphorylation event, leading to a reduction in the levels of phosphorylated eIF4E (p-eIF4E).[1][2] This inhibition of eIF4E phosphorylation disrupts cap-dependent mRNA translation of proteins involved in tumor growth, proliferation, and survival.[1][3]
Q2: Why is normalizing Western blot data for p-eIF4E important, especially when using a potent inhibitor like Tomivosertib?
Normalizing Western blot data is crucial for accurate quantification of protein expression. It corrects for unavoidable variations in sample preparation, protein loading, and transfer efficiency between lanes.[6] When assessing the effect of an inhibitor like Tomivosertib, which is expected to decrease the p-eIF4E signal, proper normalization ensures that the observed changes are due to the drug's activity and not experimental inconsistencies. The most accurate method for normalizing phosphorylated proteins is to compare the phospho-specific signal to the total level of the target protein (total eIF4E in this case).[6][7] This approach accounts for any potential changes in the overall expression of eIF4E.
Q3: What is the best normalization strategy for p-eIF4E Western blots?
The recommended strategy is to use a pan-specific antibody that recognizes total eIF4E regardless of its phosphorylation state as the internal loading control.[6][7] This is superior to using housekeeping proteins (e.g., GAPDH, β-actin, or tubulin) because the expression of these proteins can sometimes be affected by experimental conditions or the drug treatment itself. Normalizing the p-eIF4E signal to the total eIF4E signal provides the most accurate measure of the change in phosphorylation status.[8]
Q4: Can I strip and re-probe my membrane for total eIF4E after detecting p-eIF4E?
Yes, stripping and re-probing is a common method. However, it's important to ensure that the stripping process is complete without removing a significant amount of the transferred protein. A more robust and accurate method is to use multiplex fluorescent Western blotting. This technique allows for the simultaneous detection of both p-eIF4E and total eIF4E on the same membrane using primary antibodies raised in different species and fluorescently-labeled secondary antibodies with distinct emission spectra.[6][9]
Experimental Protocols and Data Presentation
Detailed Western Blot Protocol for p-eIF4E and Total eIF4E
This protocol is designed for the analysis of p-eIF4E (Ser209) and total eIF4E in cell lysates following treatment with Tomivosertib.
1. Sample Preparation:
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Treat cells with the desired concentrations of Tomivosertib or vehicle control for the specified duration.
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Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[9]
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Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[6][7]
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Dilute samples to the same concentration and mix with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[6][7]
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or low-fluorescence PVDF membrane.[9]
3. Immunoblotting (Multiplex Fluorescent Detection Recommended):
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in TBS-T) for 1 hour at room temperature.[10][11] Note: For phospho-proteins, BSA is often preferred over milk.[9]
-
Incubate the membrane overnight at 4°C with a mixture of the following primary antibodies diluted in blocking buffer:
-
Rabbit anti-p-eIF4E (Ser209) antibody
-
Mouse anti-total eIF4E antibody
-
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate the membrane for 1 hour at room temperature with a mixture of the following secondary antibodies diluted in blocking buffer:
-
Goat anti-rabbit IgG conjugated to a near-infrared fluorophore (e.g., IRDye 800CW)
-
Goat anti-mouse IgG conjugated to a different near-infrared fluorophore (e.g., IRDye 680RD)
-
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
4. Data Acquisition and Analysis:
-
Image the blot using a digital imaging system capable of detecting the fluorescent signals from both channels.
-
Quantify the band intensities for p-eIF4E and total eIF4E for each lane.
-
Normalize the p-eIF4E signal by dividing it by the corresponding total eIF4E signal for each sample.
Quantitative Data Summary
The following table provides an example of how to structure quantitative Western blot data for clear comparison.
| Treatment Group | p-eIF4E Signal (Arbitrary Units) | Total eIF4E Signal (Arbitrary Units) | Normalized p-eIF4E/Total eIF4E Ratio | Fold Change vs. Vehicle |
| Vehicle Control | 15,000 | 16,000 | 0.938 | 1.00 |
| Tomivosertib (10 nM) | 8,000 | 15,500 | 0.516 | 0.55 |
| Tomivosertib (100 nM) | 2,000 | 16,200 | 0.123 | 0.13 |
| Tomivosertib (1 µM) | 500 | 15,800 | 0.032 | 0.03 |
Signaling Pathway and Workflow Diagrams
References
- 1. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 2. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phospho-eIF4E (Ser209) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. licorbio.com [licorbio.com]
- 7. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
Technical Support Center: Tomivosertib Hydrochloride & Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tomivosertib Hydrochloride in cell viability assays. This compound is a potent and selective inhibitor of MNK1 and MNK2, which can impact cell proliferation and survival.[1][2][3] This guide will help you navigate potential challenges and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a reversible, ATP-competitive inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[3] By inhibiting MNK1/2, Tomivosertib prevents the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209.[1][2][4] This phosphorylation is a critical step in cap-dependent mRNA translation of proteins involved in tumor growth and survival, such as c-Myc and Cyclin D1.[1] Ultimately, this inhibition leads to decreased proliferation and induction of apoptosis in cancer cells.[1][5]
Q2: I'm observing higher than expected cell viability at high concentrations of Tomivosertib. Is this expected?
While Tomivosertib is expected to decrease cell viability in sensitive cell lines, observing viability over 100% or a plateau at high concentrations could indicate assay interference.[6] Small molecules can sometimes interact with assay reagents, leading to false signals. It is crucial to perform control experiments to rule out such artifacts.
Q3: Can this compound interfere with MTT or MTS assays?
While there is no direct evidence of Tomivosertib interfering with the chemistry of tetrazolium-based assays like MTT and MTS, it is a possibility with any small molecule. Interference can manifest as direct reduction of the tetrazolium dye by the compound, leading to a false-positive signal for cell viability. A cell-free control experiment is recommended to test for this.
Q4: How can I test for potential interference of Tomivosertib with my cell viability assay?
To test for interference, you can run a cell-free assay. In a multi-well plate, prepare wells with your complete cell culture medium and serial dilutions of this compound, but do not add any cells. Then, add the cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo) and incubate according to the manufacturer's protocol. If you observe an increase in signal that correlates with the concentration of Tomivosertib, this indicates direct interference with the assay components.
Q5: What alternative cell viability assays can I use if I suspect interference?
If you suspect interference with a specific assay, consider using an orthogonal method that relies on a different detection principle. For example, if you are using a metabolic assay (like MTT or MTS), you could switch to an ATP-based assay (like CellTiter-Glo), a cytotoxicity assay that measures lactate dehydrogenase (LDH) release, or a method based on cell counting (e.g., using a hemocytometer with trypan blue exclusion or an automated cell counter).[7][8]
Troubleshooting Guide
This guide addresses common issues encountered when performing cell viability assays with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cell viability or a signal above 100% at high concentrations. | 1. Assay Interference: Tomivosertib may be directly reducing the assay substrate (e.g., MTT, resazurin) or inhibiting the reporter enzyme (e.g., luciferase).2. Increased Proliferation: In some rare cases, a compound can induce proliferation at certain concentrations.[6] | 1. Perform a cell-free assay control as described in the FAQs.2. Use an orthogonal cell viability assay with a different readout (e.g., ATP content, LDH release, or direct cell counting).3. Carefully examine cell morphology under a microscope for signs of proliferation or stress. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well.2. Pipetting Errors: Inaccurate dispensing of Tomivosertib or assay reagents.3. Edge Effects: Evaporation from the outer wells of the plate. | 1. Ensure a homogenous single-cell suspension before plating.2. Use calibrated pipettes and proper pipetting techniques.3. To minimize edge effects, do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or media. |
| Low signal or no dose-dependent effect in a cell line expected to be sensitive. | 1. Incorrect Drug Concentration: Errors in serial dilutions or drug stock concentration.2. Cell Line Resistance: The chosen cell line may not be sensitive to MNK1/2 inhibition.3. Suboptimal Assay Conditions: Incubation times or reagent concentrations may not be optimal for your cell line. | 1. Verify the concentration of your Tomivosertib stock solution.2. Confirm the sensitivity of your cell line to Tomivosertib using a different method, such as Western blotting for phospho-eIF4E.3. Optimize the cell seeding density and incubation time for the assay. |
Quantitative Data Summary
The following table summarizes the reported anti-proliferative activity of Tomivosertib in various cancer cell lines. Note that the specific values can vary depending on the experimental conditions and the cell line used.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| A2780 | MTT | GI50 | > 50 µM | [4] |
| HCT-116 | MTT | GI50 | 27.93 µM | [4] |
| HL-60 | MTT | GI50 | > 50 µM | [4] |
| K562 | MTT | IC50 | 13.54 µM | [4] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment period.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Luminescence Reaction: Add CellTiter-Glo® reagent to each well (in a volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Relationship between primary and orthogonal cell viability assays.
References
- 1. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Tomivosertib (eFT-508) | MNK1 and MNK2 inhibitor | CAS 1849590-01-7 | Buy Tomivosertib (eFT-508) from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of eukaryotic initiation factor 4E by tomivosertib suppresses angiogenesis, growth, and survival of glioblastoma and enhances chemotherapy's efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 8. Cell viability assays | Abcam [abcam.com]
Tomivosertib Technical Support Center: Preventing Precipitation in Aqueous Solutions
Welcome to the technical support center for Tomivosertib (eFT-508). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of Tomivosertib in aqueous solutions during experiments. Given Tomivosertib's hydrophobic nature, careful preparation and handling are crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Tomivosertib?
A1: Tomivosertib is a lipophilic compound with low aqueous solubility. It is practically insoluble in water and ethanol.[1][2] However, it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2]
Q2: What is the recommended solvent for preparing a stock solution of Tomivosertib?
A2: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Tomivosertib.[1][2] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q3: Can I dissolve Tomivosertib directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution of Tomivosertib in aqueous buffers or cell culture media is not recommended and is likely to result in precipitation. Due to its hydrophobic nature, Tomivosertib requires an organic co-solvent like DMSO for initial dissolution.
Q4: Why is my Tomivosertib solution precipitating after dilution in my aqueous experimental buffer?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds like Tomivosertib. This "fall-out" occurs when the concentration of Tomivosertib in the final aqueous solution exceeds its solubility limit in that specific buffer, even with a small percentage of DMSO present. The final DMSO concentration may not be sufficient to keep the compound dissolved.
Q5: How does pH affect the solubility of Tomivosertib?
Troubleshooting Guide
Issue 1: Precipitation observed immediately upon diluting the DMSO stock solution into an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Final concentration exceeds solubility limit. | Lower the final concentration of Tomivosertib in your experiment. Determine the maximum soluble concentration by performing a dilution series and observing for precipitation. |
| High percentage of aqueous buffer. | Increase the percentage of organic co-solvent in your final solution if your experimental system allows. However, be mindful of solvent toxicity in cell-based assays. |
| Rapid addition of stock solution. | Add the Tomivosertib stock solution to the aqueous buffer slowly and with continuous vortexing or stirring to facilitate mixing and prevent localized high concentrations that can trigger precipitation. |
| Temperature shock. | Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing. |
Issue 2: The solution is initially clear but precipitation occurs over time (e.g., during incubation).
| Possible Cause | Troubleshooting Step |
| Compound instability in aqueous solution. | Prepare fresh dilutions of Tomivosertib immediately before each experiment. Avoid storing diluted aqueous solutions. |
| Temperature changes during incubation. | If your experiment involves temperature shifts, be aware that solubility can be temperature-dependent. Precipitation may occur as the temperature changes. |
| Interaction with components in the buffer or media. | Components in complex media, such as proteins in serum, can sometimes interact with the compound and lead to precipitation. Consider reducing the serum concentration if your experiment allows. |
Quantitative Data Summary
The following table summarizes the known physicochemical and solubility properties of Tomivosertib.
| Property | Value | Reference |
| Molecular Weight | 340.38 g/mol | [1][4] |
| LogP | ~1.12 | [4] |
| Solubility in DMSO | ~13 mg/mL (~38 mM) | [1] |
| Solubility in Water | < 0.1 mg/mL (practically insoluble) | [2] |
| Solubility in Ethanol | Insoluble | [1] |
| Solubility in PBS (pH 7.4) | Data not available (expected to be very low) | |
| Solubility in Tris-HCl (pH 7.5) | Data not available (expected to be very low) | |
| Solubility in Cell Culture Media (e.g., DMEM) | Data not available (expected to be very low) |
Experimental Protocols
Protocol 1: Preparation of a Tomivosertib Stock Solution
This protocol describes the preparation of a 10 mM Tomivosertib stock solution in DMSO.
Materials:
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Tomivosertib powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Allow the Tomivosertib powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of Tomivosertib powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, use 3.40 mg of Tomivosertib (Molecular Weight: 340.38 g/mol ).
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Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the solution thoroughly until the Tomivosertib is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol provides a general guideline for diluting the Tomivosertib DMSO stock solution into cell culture medium.
Materials:
-
10 mM Tomivosertib stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM Tomivosertib stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. It is recommended to perform an intermediate dilution step to minimize the amount of DMSO added to the final culture.
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Crucially, add the Tomivosertib stock solution (or intermediate dilution) to the cell culture medium, not the other way around. Add the drug solution dropwise while gently vortexing the medium to ensure rapid mixing.
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Ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
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Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
Visualizations
Caption: Mechanism of action of Tomivosertib in the MNK signaling pathway.
Caption: Recommended workflow for preparing Tomivosertib working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tomivosertib (eFT-508) | MNK1 and MNK2 inhibitor | CAS 1849590-01-7 | Buy Tomivosertib (eFT-508) from Supplier InvivoChem [invivochem.com]
Best practices for long-term storage of Tomivosertib Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Tomivosertib Hydrochloride, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and successful application of the compound in experiments.
Long-Term Storage of this compound
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. Below are the recommended storage conditions for the compound in both solid and solution forms.
Recommended Storage Conditions
Quantitative data on the recommended storage conditions for this compound are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. Protect from light. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For working stocks. Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound, with a focus on problems arising from improper storage and handling.
Q1: I am not observing the expected decrease in eIF4E phosphorylation after treating my cells with this compound. What could be the issue?
Possible Causes and Solutions:
-
Compound Degradation: Improper storage can lead to the degradation of this compound, resulting in a loss of inhibitory activity.
-
Solution: Ensure the compound has been stored according to the recommended conditions (see table above). If the compound has been stored improperly or for an extended period, consider using a fresh stock.
-
-
Incorrect Concentration: The final concentration of the inhibitor in your cell culture medium may be too low to elicit a response.
-
Solution: Verify your calculations and dilution steps. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Cell Line Sensitivity: The cell line you are using may be insensitive to MNK1/2 inhibition.
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Solution: Confirm the expression of MNK1/2 and the activity of the downstream signaling pathway in your cell line. Consider using a positive control cell line known to be sensitive to Tomivosertib.
-
-
Experimental Protocol: Issues with your experimental protocol, such as the timing of treatment or the lysis procedure, can affect the results.
-
Solution: Review your protocol. Ensure that the treatment duration is sufficient to observe a change in eIF4E phosphorylation. When preparing cell lysates, always include phosphatase inhibitors to protect the phosphorylation status of your target proteins.
-
Q2: I am seeing high background or non-specific bands in my Western blot for phosphorylated eIF4E.
Possible Causes and Solutions:
-
Antibody Issues: The primary or secondary antibodies may be non-specific or used at too high a concentration.
-
Solution: Use a phospho-specific antibody that has been validated for your application. Optimize the antibody concentrations by performing a titration experiment. Include appropriate controls, such as an isotype control and a secondary antibody-only control.
-
-
Blocking and Washing: Inadequate blocking or washing can lead to high background.
-
Solution: For phospho-protein detection, it is often recommended to use a blocking buffer containing Bovine Serum Albumin (BSA) instead of non-fat dry milk, as milk contains phosphoproteins that can cause background. Ensure your washing steps are thorough.
-
-
Lysate Quality: The cell lysate may be of poor quality, containing degraded proteins or other interfering substances.
-
Solution: Prepare fresh lysates and ensure that protease and phosphatase inhibitors are included in the lysis buffer. Keep samples on ice throughout the preparation process.
-
Q3: My stock solution of this compound in DMSO appears cloudy or has precipitates.
Possible Causes and Solutions:
-
Solubility Limit Exceeded: You may have exceeded the solubility of this compound in DMSO.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. If precipitation persists, you may need to prepare a new stock solution at a lower concentration.
-
-
Water Contamination: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds.
-
Solution: Use anhydrous, high-quality DMSO for preparing your stock solutions. Store DMSO properly, tightly sealed and in a desiccator if possible.
-
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause the compound to precipitate out of solution.
-
Solution: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
To prepare a stock solution, we recommend dissolving this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve the appropriate amount of the compound in anhydrous DMSO. Ensure the compound is fully dissolved before use.
Q2: How many times can I freeze and thaw my stock solution of this compound?
To maintain the integrity of the compound, it is best to avoid repeated freeze-thaw cycles. We strongly recommend aliquoting your stock solution into single-use volumes before freezing. If you must thaw and re-freeze, it should be kept to a minimum (ideally no more than 2-3 times).
Q3: Is this compound light-sensitive?
Yes, as with many small molecule inhibitors, it is good practice to protect this compound from light, especially during long-term storage and when in solution. Store vials in the dark and minimize exposure to light during experimental procedures.
Q4: Can I store my diluted working solutions of this compound?
Diluted working solutions in aqueous buffers are generally not stable for long periods and should be prepared fresh for each experiment. Storing diluted solutions can lead to degradation and loss of activity.
Experimental Protocols
Western Blotting for Phosphorylated eIF4E
This protocol provides a general method for assessing the activity of this compound by measuring the phosphorylation of its downstream target, eIF4E.
-
Cell Culture and Treatment:
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Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of your samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
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Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
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To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total eIF4E or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Western blot workflow for p-eIF4E detection.
Validation & Comparative
A Comparative Analysis of Tomivosertib and Other MNK Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Tomivosertib (eFT508), a selective MAP kinase-interacting kinase (MNK) inhibitor, with other notable MNK inhibitors, including Cercosporamide and CGP57380. The information presented is supported by experimental data from various preclinical studies, offering insights into their mechanisms of action, efficacy in cancer models, and selectivity.
Introduction to MNK Inhibition
MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2) are key downstream effectors of the MAPK signaling pathway. They are the sole kinases responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209. Phosphorylated eIF4E (p-eIF4E) plays a crucial role in the translation of a specific subset of mRNAs that encode for proteins involved in oncogenesis, cell proliferation, survival, and immune evasion. Consequently, inhibiting MNK1 and MNK2 presents a promising therapeutic strategy for various cancers. This guide focuses on a comparative analysis of Tomivosertib against other MNK inhibitors in preclinical settings.
Mechanism of Action and Signaling Pathway
MNK inhibitors, including Tomivosertib, Cercosporamide, and CGP57380, exert their effects by targeting the catalytic activity of MNK1 and MNK2. This inhibition prevents the phosphorylation of eIF4E, thereby suppressing the translation of oncogenic proteins.
dot
Caption: MNK Signaling Pathway and Point of Inhibition.
Comparative Efficacy in Preclinical Models
This section summarizes the available quantitative data on the efficacy of Tomivosertib and other MNK inhibitors in various preclinical cancer models.
In Vitro Efficacy
Table 1: Inhibition of MNK Kinase Activity and eIF4E Phosphorylation
| Inhibitor | Target | IC50 (nM) | Cell Line | p-eIF4E Inhibition (IC50) | Reference |
| Tomivosertib (eFT508) | MNK1 | 2.4 | Various Tumor Cell Lines | 2-16 nM | [1][2] |
| MNK2 | 1.0 | [1][2] | |||
| Cercosporamide | MNK1 | - | B16, HCT116 | Dose-dependent reduction at 0.625-20 µM | [3] |
| CGP57380 | MNK1 | 2200 | 293 cells | ~3 µM | [4] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / Effect | Reference |
| Tomivosertib (eFT508) | MV411, MM6, KG-1 | Acute Myeloid Leukemia (AML) | Dose-dependent suppression of viability | [1] |
| TMD8, OCI-Ly3, HBL1 | Diffuse Large B-cell Lymphoma (DLBCL) | Anti-proliferative activity | [5] | |
| Cercosporamide | B16, HCT116 | Melanoma, Colorectal Cancer | Decreased proliferation starting at 2.5 µM | [3] |
| U937, MM6, K562 | AML | Dose-dependent decrease in cell viability | [6] | |
| CGP57380 | - | - | - | - |
In Vivo Efficacy
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Inhibitor | Cancer Model | Animal Model | Dosing | Key Findings | Reference |
| Tomivosertib (eFT508) | DLBCL (TMD8, HBL-1) | Subcutaneous Xenograft | - | Significant anti-tumor activity | [7] |
| Glioblastoma | Xenograft Mouse Model | - | Enhanced efficacy of temozolomide | [8] | |
| Cercosporamide | Renal Cell Carcinoma (RCC) | Xenograft Mouse Model | - | Complete tumor growth arrest or reversal in combination with sunitinib or temsirolimus | [9] |
| AML | Xenograft Mouse Model | - | Enhanced anti-leukemic responses in combination with cytarabine | [6] | |
| CGP57380 | Chronic Myeloid Leukemia (CML) | Immunodeficient Mice | 40 mg/kg/d i.p. | Extinguished the ability of CML cells to serially transplant | [4] |
Selectivity Profile
A crucial aspect of kinase inhibitors is their selectivity, as off-target effects can lead to toxicity and unexpected biological responses.[10]
-
Tomivosertib (eFT508) is described as a potent and highly selective inhibitor of MNK1 and MNK2.[1][2]
-
Cercosporamide has been noted to inhibit other protein kinases, sometimes with similar or greater potency compared to MNKs.[11]
-
CGP57380 is also known to inhibit several other protein kinases, suggesting a less selective profile compared to Tomivosertib.[11]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are outlines of key experimental protocols.
Western Blot for Phospho-eIF4E (Ser209)
This assay is fundamental to demonstrating the on-target activity of MNK inhibitors.
dot
Caption: Western Blot Workflow for p-eIF4E Detection.
Detailed Steps:
-
Cell Treatment and Lysis: Cancer cells are seeded and treated with varying concentrations of the MNK inhibitor for a specified duration (e.g., 1-24 hours). Following treatment, cells are washed with PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.[13]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for phospho-eIF4E (Ser209) and total eIF4E (as a loading control). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8][15]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.[14]
Cell Viability/Proliferation Assay
These assays are used to determine the cytotoxic or cytostatic effects of the MNK inhibitors on cancer cell lines.
dot
Caption: Cell Viability Assay Workflow.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[14]
-
Compound Treatment: Cells are treated with a range of concentrations of the MNK inhibitor.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).[14]
-
Reagent Addition and Measurement: A viability reagent such as MTT, MTS, or CCK-8 is added to each well, and the plates are incubated for an additional 2-4 hours. The absorbance or fluorescence is then measured using a microplate reader.[14][16]
-
Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for cell proliferation.
In Vivo Xenograft Model
Xenograft models are critical for evaluating the anti-tumor efficacy of MNK inhibitors in a living organism.
dot
Caption: In Vivo Xenograft Study Workflow.
Detailed Steps:
-
Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[3][17]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a certain volume (e.g., 150-250 mm³), at which point the mice are randomized into treatment and vehicle control groups.[3]
-
Drug Administration: The MNK inhibitor is administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage).[3]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as western blotting for p-eIF4E or immunohistochemistry.[3]
Conclusion
Preclinical data suggest that Tomivosertib is a potent and highly selective MNK1/2 inhibitor with promising anti-tumor activity across a range of hematological and solid tumor models. Compared to older MNK inhibitors like Cercosporamide and CGP57380, Tomivosertib appears to have a more favorable selectivity profile, which may translate to a better safety profile in clinical settings. While direct head-to-head comparative studies are limited, the available data indicate that targeting the MNK-eIF4E axis is a valid therapeutic strategy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of Tomivosertib and other next-generation MNK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Preclinical evidence that MNK/eIF4E inhibition by cercosporamide enhances the response to antiangiogenic TKI and mTOR inhibitor in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First Mnks degrading agents block phosphorylation of eIF4E, induce apoptosis, inhibit cell growth, migration and invasion in triple negative and Her2-overexpressing breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ijbs.com [ijbs.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Tomivosertib (eFT508): A Comprehensive Efficacy Analysis
An in-depth guide for researchers and drug development professionals on the potent and selective MNK1/2 inhibitor, Tomivosertib (formerly eFT508), summarizing its mechanism of action, preclinical and clinical efficacy, and key experimental protocols.
Tomivosertib, also known as eFT508, is a potent, selective, and orally bioavailable small-molecule inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] As Tomivosertib and eFT508 refer to the same investigational drug, this guide provides a comprehensive overview of its efficacy based on available preclinical and clinical data, rather than a direct comparison.
Mechanism of Action
Tomivosertib functions as a reversible, ATP-competitive inhibitor of MNK1 and MNK2.[2][3] These kinases are key downstream effectors of the RAS-MEK-ERK and other mitogen-activated protein kinase (MAPK) signaling pathways, which are frequently dysregulated in cancer.[4][5] The primary substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[4] By inhibiting MNK1/2, Tomivosertib prevents the phosphorylation of eIF4E at serine 209.[1][3] This phosphorylation is a critical step in the translation of a specific subset of mRNAs that encode for proteins involved in tumor cell proliferation, survival, angiogenesis, and immune evasion.[2][6]
Furthermore, Tomivosertib has been shown to downregulate the expression of key immune checkpoint proteins, including Programmed Death-Ligand 1 (PD-L1), PD-1, TIM-3, and LAG-3, suggesting a role in enhancing anti-tumor immunity.[3][5][7]
Figure 1: Mechanism of action of Tomivosertib (eFT508).
Preclinical Efficacy
Tomivosertib has demonstrated significant anti-tumor activity in a variety of preclinical models, including hematological malignancies and solid tumors.
| Parameter | Value | Cell Lines/Models | Reference |
| MNK1 IC50 | 2.4 nM | Enzyme Assay | [1][3] |
| MNK2 IC50 | 1.0 nM | Enzyme Assay | [1][3] |
| eIF4E Phosphorylation IC50 | 2-16 nM | Tumor Cell Lines | [3][8] |
| Anti-proliferative Activity | Dose-dependent | Multiple Diffuse Large B-cell Lymphoma (DLBCL) cell lines (e.g., TMD8, OCI-Ly3, HBL1) | [3][9] |
| In Vivo Efficacy | Significant anti-tumor activity | TMD8 and HBL-1 ABC-DLBCL xenograft models | [3][8] |
| Cytokine Production | Dose-dependent decrease | TMD8, OCI-Ly3, and HBL1 DLBCL cell lines (TNFα, IL-6, IL-10, CXCL10) | [8][9] |
Clinical Efficacy
Tomivosertib has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents.
| Trial Identifier | Phase | Indication | Key Findings | Reference | |---|---|---|---| | NCT02605083 | Phase 1/2 | Advanced Solid Tumors | Well-tolerated. Stable disease observed in 6 patients. Doses ≥ 300 mg achieved target engagement. |[10][11] | | NCT04261218 | Phase 1b | Refractory Metastatic Breast Cancer | Well-tolerated alone and in combination with paclitaxel. Demonstrated clear reduction in eIF4E phosphorylation in tumor tissue. |[4][12] | | KICKSTART (NCT04622007) | Phase 2b | Non-Small Cell Lung Cancer (NSCLC) with PD-L1 ≥50% | Modest activity observed in combination with pembrolizumab, but did not meet the primary endpoint for progression-free survival. Development in frontline NSCLC was discontinued. |[13][14][15] | | NCT03318562 | Phase 1 | Advanced Triple-Negative Breast Cancer and Hepatocellular Carcinoma | Investigational study. |[6] |
Experimental Protocols
Cell Viability Assay
To assess the anti-proliferative effects of Tomivosertib, a common method is the use of a resazurin-based assay (e.g., CellTiter-Blue).
Figure 2: Workflow for a typical cell viability assay.
Detailed Steps:
-
Cell Seeding: Tumor cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of Tomivosertib or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 72 hours).
-
Reagent Addition: A resazurin-based cell viability reagent is added to each well.
-
Reagent Incubation: The plates are incubated for 1-4 hours, during which viable cells convert resazurin to the fluorescent product, resorufin.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths. The signal is proportional to the number of viable cells.
Western Blot for eIF4E Phosphorylation
To confirm the mechanism of action of Tomivosertib, its effect on the phosphorylation of eIF4E can be assessed by Western blot.
Figure 3: Workflow for Western blot analysis of eIF4E phosphorylation.
Detailed Steps:
-
Cell Treatment: Cells are treated with various concentrations of Tomivosertib for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.[1]
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to minimize non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated eIF4E (Ser209) and total eIF4E (as a loading control).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, a chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.
Conclusion
Tomivosertib (eFT508) is a highly selective inhibitor of MNK1/2 that has demonstrated potent anti-tumor activity in preclinical models through the inhibition of eIF4E phosphorylation and modulation of the tumor immune microenvironment. While it has shown promising target engagement and an acceptable safety profile in early-phase clinical trials, its efficacy in later-stage trials, such as in combination with pembrolizumab for NSCLC, has been modest.[13][16] Ongoing research and analysis of trial data will further delineate the therapeutic potential of Tomivosertib in various cancer types, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tomivosertib (eFT-508) | MNK1 and MNK2 inhibitor | CAS 1849590-01-7 | Buy Tomivosertib (eFT-508) from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Tomivosertib | C17H20N6O2 | CID 118598754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Research Published in Nature Medicine Demonstrates the [globenewswire.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. eFFECTOR shelves tomivosertib in NSCLC following Phase II failure - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. eFFECTOR Therapeutics Announces Topline Results of Phase 2 KICKSTART Trial of Tomivosertib Combined with Pembrolizumab in Non-Small Cell Lung Cancer - BioSpace [biospace.com]
Validating Tomivosertib's Anti-Tumor Efficacy in Patient-Derived Xenografts: A Comparative Analysis
For Immediate Release
In the landscape of precision oncology, the validation of novel therapeutic agents in preclinical models that faithfully recapitulate human tumor biology is paramount. This guide provides a comparative analysis of Tomivosertib (eFT508), a selective inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2), focusing on its anti-tumor effects validated in patient-derived xenograft (PDX) models. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, detailed experimental methodologies, and a comparison with alternative therapeutic strategies.
Mechanism of Action: Targeting the MNK1/2-eIF4E Axis
Tomivosertib exerts its anti-tumor effects by inhibiting MNK1 and MNK2, key downstream effectors in the MAPK signaling pathway. This inhibition prevents the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[1][2] Phosphorylated eIF4E plays a crucial role in the translation of a specific subset of messenger RNAs (mRNAs) that encode for proteins critical for tumor growth, proliferation, and survival, including oncogenes like c-Myc and immune checkpoint proteins like PD-L1.[3][4] By blocking this phosphorylation, Tomivosertib effectively reduces the synthesis of these key oncogenic drivers, thereby impeding tumor progression.
A recent study published in Cell Reports has further elucidated a critical vulnerability that can be exploited in combination with Tomivosertib. This research identified a functional interaction between eIF4E and the anti-apoptotic protein Bcl-xL in promoting tumor growth.[3] This finding suggests that a dual-pronged attack—simultaneously inhibiting eIF4E phosphorylation with Tomivosertib and targeting Bcl-xL—could represent a promising therapeutic strategy.
Preclinical Efficacy in Patient-Derived Xenograft (PDX) Models
While specific quantitative data from head-to-head comparative studies of Tomivosertib in PDX models remains limited in publicly available literature, the rationale for its use in these highly relevant preclinical models is strong. PDX models, which involve the direct implantation of patient tumor tissue into immunodeficient mice, are known to better preserve the genomic and histological characteristics of the original tumor compared to traditional cell line-derived xenografts.
A pivotal preclinical study highlighted in a 2021 Cell Reports publication demonstrated the potential of a combination therapy involving Tomivosertib. The research, conducted at the University of California, San Francisco in collaboration with eFFECTOR Therapeutics, underscored the role of the eIF4E-Bcl-xL axis in controlling mitochondrial function and tumor response.[3] The study suggested that co-inhibition of Bcl-xL and MNK1/2 (with Tomivosertib) could be a potent anti-cancer strategy.
Unfortunately, at the time of this publication, specific tumor growth inhibition (TGI) data from this or other dedicated Tomivosertib PDX studies is not publicly available to be summarized in a comparative table.
Comparison with Alternative Therapies
In the absence of direct comparative PDX data for Tomivosertib, a conceptual comparison can be made with other agents targeting similar pathways or used in similar indications.
| Therapeutic Agent | Mechanism of Action | Rationale for Combination with Tomivosertib | Preclinical/Clinical Status |
| Bcl-xL Inhibitors (e.g., Navitoclax) | B-cell lymphoma-extra large (Bcl-xL) is an anti-apoptotic protein. Inhibitors promote apoptosis in cancer cells. | Preclinical evidence suggests that inhibiting Bcl-xL in conjunction with Tomivosertib can exploit a key cancer vulnerability related to mitochondrial stress and eIF4E activity.[3] | Investigational |
| Immune Checkpoint Inhibitors (e.g., Pembrolizumab) | Blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, restoring anti-tumor immunity. | Tomivosertib's ability to decrease the translation of PD-L1 provides a strong rationale for combination therapy to enhance the efficacy of checkpoint blockade. | Tomivosertib has been evaluated in combination with pembrolizumab in clinical trials for non-small cell lung cancer (NSCLC).[5][6] |
| Chemotherapy (e.g., Paclitaxel) | Mitotic inhibitor used in a wide range of solid tumors. | A Phase Ib study in metastatic breast cancer has demonstrated that Tomivosertib can be safely combined with paclitaxel and effectively inhibits its target (p-eIF4E) in patient tumor tissue.[2] | Established Standard of Care |
Experimental Protocols
Below are generalized experimental protocols for establishing and utilizing PDX models for evaluating the efficacy of an investigational agent like Tomivosertib. These are based on standard practices in the field, as specific protocols from Tomivosertib PDX studies are not available.
Establishment of Patient-Derived Xenografts
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy, following institutional review board (IRB) guidelines.
-
Implantation: A small fragment (typically 2-3 mm³) of the viable tumor tissue is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Once tumors become palpable, their growth is monitored regularly (e.g., twice weekly) using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Passaging: When a tumor reaches a predetermined size (e.g., 1000-1500 mm³), it is harvested, fragmented, and re-implanted into a new cohort of mice for expansion. Early passages (typically P2-P5) are recommended for efficacy studies to maintain fidelity to the original patient tumor.
In Vivo Efficacy Study in PDX Models
-
Cohort Formation: Once tumors in the expanded cohort reach a specific size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
Vehicle Control Group: Receives the vehicle solution used to dissolve the therapeutic agent.
-
Tomivosertib Monotherapy Group: Receives Tomivosertib at a predetermined dose and schedule (e.g., daily oral gavage).
-
Combination Therapy Group(s): Receives Tomivosertib in combination with another agent (e.g., a Bcl-xL inhibitor or chemotherapy).
-
Comparator Drug Group (Optional): Receives a standard-of-care or alternative investigational drug.
-
-
Data Collection:
-
Tumor volume and body weight are measured 2-3 times per week.
-
At the end of the study, tumors are harvested for pharmacodynamic (PD) and biomarker analysis (e.g., immunohistochemistry for p-eIF4E, Ki-67).
-
-
Efficacy Endpoint Analysis: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Other endpoints can include tumor growth delay and objective response rates (e.g., partial or complete regression).
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Tomivosertib inhibits MNK1/2, blocking eIF4E phosphorylation and oncogenic protein translation.
Caption: Workflow for evaluating Tomivosertib efficacy in patient-derived xenograft (PDX) models.
Conclusion and Future Directions
Tomivosertib holds promise as a targeted therapy due to its well-defined mechanism of action on the MNK1/2-eIF4E signaling axis. While clinical data has shown mixed results in some indications, the preclinical rationale for its use, particularly in combination with other agents like Bcl-xL inhibitors and immune checkpoint blockers, remains strong. The full potential of Tomivosertib will be better understood as more comprehensive preclinical data from patient-derived xenograft models become available. Future studies should focus on head-to-head comparisons with standard-of-care and other targeted agents in well-characterized PDX models to identify the patient populations most likely to benefit from this therapeutic strategy. The publication of detailed quantitative data from such studies is eagerly awaited by the research community to guide the further clinical development of Tomivosertib.
References
- 1. youtube.com [youtube.com]
- 2. Patient Characteristics Associated with Growth of Patient-Derived Tumor Implants in Mice (Patient-Derived Xenografts) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing molecular pathways for cancer cell fitness through a genetic screen of the cancer translatome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient-Derived Xenograft Models in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Annihilation of AML Cells: A Comparative Analysis of Tomivosertib and Venetoclax Combination Therapy
For Immediate Release
A deep dive into the synergistic effects of combining Tomivosertib and Venetoclax for the treatment of Acute Myeloid Leukemia (AML) reveals a potent anti-leukemic response, offering a promising new therapeutic avenue for a patient population with a historically poor prognosis. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the individual and combined efficacy of these agents, supported by experimental data and detailed protocols.
The combination of Tomivosertib, a selective inhibitor of MAPK-interacting kinases 1 and 2 (MNK1/2), and Venetoclax, a BCL-2 inhibitor, has demonstrated a significant synergistic effect in reducing the viability and proliferation of AML cells.[1][2] This synergy is attributed to their complementary mechanisms of action, which target distinct but crucial pathways for cancer cell survival.
Mechanism of Action: A Two-Pronged Attack
Tomivosertib exerts its effect by inhibiting MNK1/2, which in turn blocks the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[2][3] The phosphorylation of eIF4E is a critical step for the translation of several oncogenic proteins. By blocking this process, Tomivosertib effectively suppresses the proliferation and survival of leukemic cells.[2]
Venetoclax, on the other hand, directly targets the anti-apoptotic protein BCL-2.[4][5] In many cancers, including AML, BCL-2 is overexpressed, sequestering pro-apoptotic proteins and preventing programmed cell death (apoptosis). Venetoclax binds to BCL-2, releasing these pro-apoptotic proteins and triggering the intrinsic apoptotic pathway, leading to cancer cell death.[4][5][6]
The synergistic effect of combining these two drugs is thought to stem from the dual targeting of both protein synthesis and apoptosis pathways. Notably, MNK1/2 inhibition by Tomivosertib may also play a role in downregulating the anti-apoptotic protein MCL-1, a known resistance mechanism to Venetoclax.[3] This dual action enhances the overall anti-leukemic effect beyond what is achievable with either drug alone.
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of Tomivosertib and Venetoclax has been quantitatively assessed in AML cell lines, primarily U937 and KG-1. The following tables summarize the key findings from in vitro studies.
Table 1: Comparative Cell Viability (WST-1 Assay)
| Cell Line | Treatment | Concentration | % Viability (relative to control) |
| U937 | Tomivosertib | Increasing Doses | Dose-dependent decrease |
| Venetoclax | Increasing Doses | Dose-dependent decrease | |
| Tomivosertib + Venetoclax | Increasing Doses | Synergistic decrease | |
| KG-1 | Tomivosertib | Increasing Doses | Dose-dependent decrease |
| Venetoclax | Increasing Doses | Dose-dependent decrease | |
| Tomivosertib + Venetoclax | Increasing Doses | Synergistic decrease |
Data extracted from graphical representations in Suarez et al., Oncotarget, 2021.[2]
Table 2: Comparative Leukemic Progenitor Growth (CFU-L Assay)
| Cell Line | Treatment | Concentration | % Colony Formation (relative to control) |
| U937 | Tomivosertib | 30 µM | ~60% |
| Venetoclax | 30 µM | ~75% | |
| Tomivosertib + Venetoclax | 30 µM each | ~25% | |
| KG-1 | Tomivosertib | 100 nM | ~55% |
| Venetoclax | 100 nM | ~80% | |
| Tomivosertib + Venetoclax | 100 nM each | ~30% |
Data extracted from graphical representations in Suarez et al., Oncotarget, 2021.[2]
Visualizing the Molecular Mechanisms
To better understand the interaction between Tomivosertib and Venetoclax, the following diagrams illustrate their respective signaling pathways and their combined synergistic effect.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and further investigation.
WST-1 Cell Viability Assay
This assay is a colorimetric method to quantify cell viability and proliferation.
-
Cell Seeding: Seed AML cells (U937 or KG-1) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add increasing concentrations of Tomivosertib, Venetoclax, or the combination to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Express the results as a percentage of the viability of the control-treated cells.
Colony-Forming Unit-Leukemia (CFU-L) Assay
This assay assesses the ability of individual AML cells to proliferate and form colonies in a semi-solid medium, a measure of their clonogenic potential.
-
Cell Preparation: Prepare a single-cell suspension of AML cells (U937 or KG-1).
-
Drug Treatment: Treat the cells with the desired concentrations of Tomivosertib, Venetoclax, or the combination for a specified duration (e.g., 24 hours).
-
Cell Plating: After treatment, wash the cells and resuspend them in a serum-free medium. Mix the cell suspension with a methylcellulose-based medium (e.g., MethoCult™) at a density of 500-1000 cells/mL.
-
Culture: Plate 1 mL of the cell-methylcellulose mixture into 35 mm culture dishes.
-
Incubation: Incubate the dishes for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Colony Counting: Count the number of colonies (defined as a cluster of >40 cells) using an inverted microscope.
-
Data Analysis: Express the results as the percentage of colony formation relative to the control-treated cells.
Conclusion
The combination of Tomivosertib and Venetoclax represents a highly promising therapeutic strategy for AML. The synergistic inhibition of cell viability and clonogenic growth, driven by the dual targeting of critical survival and proliferation pathways, provides a strong rationale for further clinical investigation. The experimental data and protocols presented in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop more effective treatments for this challenging disease.
References
- 1. Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tomivosertib and Standard Chemotherapy in the Treatment of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational targeted therapy, Tomivosertib, and established standard chemotherapy regimens for the treatment of breast cancer. Due to the current landscape of clinical research, a direct head-to-head efficacy comparison is not available. This document, therefore, focuses on comparing their mechanisms of action, the nature of the available clinical data, and their respective roles in the therapeutic landscape.
Executive Summary
Standard chemotherapy remains a cornerstone of breast cancer treatment, with extensive clinical data supporting its efficacy in reducing tumor size, recurrence rates, and mortality.[1][2][3] Tomivosertib, a novel inhibitor of MAPK-interacting kinases 1 and 2 (MNK1/2), is in the early stages of clinical investigation for breast cancer.[4][5] A Phase Ib study has demonstrated its ability to engage its target and its safety in combination with paclitaxel, a standard chemotherapeutic agent.[4][5][6] However, data on its standalone efficacy in breast cancer remains limited. This guide will delve into the available data for both therapeutic modalities to provide a nuanced comparison for research and development professionals.
Tomivosertib: A Targeted Approach
Tomivosertib is an orally active, small molecule inhibitor of MNK1 and MNK2.[4][7] These kinases are involved in the MAPK signaling pathway and their primary substrate is the eukaryotic translation initiation factor 4E (eIF4E).[4][5] By inhibiting MNK1/2, Tomivosertib prevents the phosphorylation of eIF4E, which in turn is intended to suppress the translation of a subset of mRNAs encoding proteins involved in oncogenesis and immune modulation.[4][8]
Available Clinical Data
The primary source of clinical data for Tomivosertib in breast cancer comes from a Phase Ib clinical trial (NCT04261218).[4] This study evaluated the safety, tolerability, and pharmacodynamics of Tomivosertib, both as a single agent and in combination with paclitaxel, in patients with refractory metastatic breast cancer.
The key findings from this study were:
-
Safety and Tolerability: Tomivosertib was well-tolerated alone and in combination with paclitaxel, with no pharmacokinetic interactions observed between the two drugs.[4][5][6]
-
Target Engagement: The study successfully demonstrated that Tomivosertib inhibits MNK1/2 activity in metastatic breast cancer tissue, as evidenced by a clear reduction in the phosphorylation of eIF4E at Ser209.[4][5][6]
-
Efficacy: The study reported "limited efficacy in tumor growth inhibition," suggesting that while the drug hits its target, MNK activity may not be an essential driver for the growth of all breast cancers.[4]
It is important to note that the development of Tomivosertib in frontline non-small cell lung cancer was halted, and a Phase 2 trial in castrate-resistant prostate cancer was terminated due to a lack of efficacy.[9][10]
Standard Chemotherapy: The Established Benchmark
Chemotherapy for breast cancer utilizes cytotoxic drugs to destroy rapidly dividing cancer cells.[11][12] It is a standard component of treatment in the neoadjuvant (before surgery), adjuvant (after surgery), and metastatic settings.[2][12]
Efficacy of Standard Chemotherapy
The efficacy of chemotherapy in breast cancer is well-documented across numerous large-scale clinical trials. Several standard regimens, often including anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel, docetaxel), are used.[2][13][14]
| Efficacy Endpoint | Reported Efficacy of Standard Chemotherapy | Citation |
| Risk Reduction (General) | Reduced risk of cancer by 25% and risk of metastasis by 18%. | [1] |
| Recurrence Risk Reduction | 17% less likely to have recurrent breast cancer. | [1] |
| Mortality Risk Reduction | 15% less likely to die from breast cancer within 10 years. | [1] |
| Pathological Complete Response (pCR) in Triple-Negative Breast Cancer (TNBC) with Dose-Dense Chemotherapy | 59.1% | [3] |
| 5-Year Disease-Free Survival (DFS) with FEC-Docetaxel | 78.4% | [2] |
| 5-Year Overall Survival (OS) with FEC-Docetaxel | 90.7% | [2] |
FEC: Fluorouracil, Epirubicin, Cyclophosphamide
Experimental Protocols
Tomivosertib Phase Ib Trial (NCT04261218)
-
Patient Population: Patients with metastatic breast cancer resistant to standard-of-care treatments.[4][5]
-
Study Design: A phase 1b, open-label study.[4]
-
Methodology:
-
Patients received Tomivosertib as a single agent.
-
Biopsies were taken at baseline and during treatment to assess pharmacodynamic endpoints.
-
Following the initial single-agent phase, paclitaxel was added to the Tomivosertib treatment.
-
Treatment continued until disease progression or unacceptable toxicity.[4][5]
-
-
Endpoints:
Standard Adjuvant Chemotherapy Protocol (Example: Dose-Dense AC-T)
-
Patient Population: Patients with early-stage, high-risk breast cancer.[13]
-
Study Design: Adjuvant treatment following surgical resection.[12]
-
Methodology:
-
Doxorubicin (Adriamycin) and Cyclophosphamide (Cytoxan): Doxorubicin 60 mg/m² IV and cyclophosphamide 600 mg/m² IV administered every 2 weeks for four cycles.[13]
-
Colony-stimulating factor (CSF) support is given to mitigate low blood cell counts.[13]
-
Paclitaxel (Taxol): Paclitaxel 175 mg/m² IV administered every 2 weeks for four cycles, or 80 mg/m² weekly for 12 weeks.[13]
-
-
Endpoints:
-
Primary: Disease-free survival (DFS) and overall survival (OS).[2]
-
Visualizing the Mechanisms and Workflows
Tomivosertib Signaling Pathway
References
- 1. Success Rate of Chemotherapy for Breast Cancer: Chemo Drugs [medicinenet.com]
- 2. Chemotherapy in Early Breast Cancer: When, How and Which One? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Dose-Dense Chemotherapy in Breast Cancer: Real Clinical Data and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bionews.com [bionews.com]
- 8. ascopubs.org [ascopubs.org]
- 9. News - tomivosertib (eFT508) - LARVOL VERI [veri.larvol.com]
- 10. onclive.com [onclive.com]
- 11. breastcancer.org [breastcancer.org]
- 12. Chemotherapy for breast cancer - Mayo Clinic [mayoclinic.org]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
A Head-to-Head Comparison of Tomivosertib and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, data-driven comparison of Tomivosertib (eFT508), a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2), with other relevant kinase inhibitors. By summarizing preclinical and clinical data, this document aims to offer an objective resource for researchers and drug development professionals evaluating the therapeutic potential of Tomivosertib. The guide includes detailed experimental protocols for key assays and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the comparative landscape.
Introduction to Tomivosertib and the MNK Kinase Family
Tomivosertib is an orally bioavailable small molecule that exhibits high selectivity for MNK1 and MNK2.[1] These serine/threonine kinases are downstream effectors of the MAPK signaling pathway and play a crucial role in regulating protein synthesis through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[2] Dysregulation of the MNK-eIF4E axis is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3] Inhibition of MNK1/2 by Tomivosertib has been shown to decrease the translation of oncogenic proteins, modulate the tumor microenvironment, and enhance anti-tumor immunity.[4][5]
Mechanism of Action: The MNK1/2-eIF4E Signaling Pathway
The MNK1/2 kinases are activated by upstream kinases such as ERK and p38 MAPK. Once activated, MNK1/2 phosphorylate eIF4E at Serine 209. This phosphorylation event is a critical regulatory step for the initiation of cap-dependent mRNA translation of a subset of transcripts that encode proteins involved in cell proliferation, survival, and angiogenesis. Tomivosertib, through its competitive inhibition of ATP binding to MNK1 and MNK2, effectively blocks this signaling cascade.[6]
References
- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. eFFECTOR Therapeutics Announces Topline Results of Phase 2 KICKSTART Trial of Tomivosertib Combined with Pembrolizumab in Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. broadpharm.com [broadpharm.com]
Validating eIF4E Phosphorylation as a Biomarker for Tomivosertib Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tomivosertib (eFT508), a selective MNK1/2 inhibitor, with alternative therapeutic strategies, focusing on the validation of eukaryotic initiation factor 4E (eIF4E) phosphorylation as a predictive biomarker for treatment response. This document summarizes preclinical and clinical data, details experimental protocols for biomarker assessment, and visualizes the underlying biological pathways.
Executive Summary
Tomivosertib is a potent and selective inhibitor of MNK1 and MNK2, kinases that phosphorylate eIF4E at Serine 209 (p-eIF4E). This phosphorylation is a critical step in the translation of oncogenic proteins, making p-eIF4E a compelling biomarker for Tomivosertib's therapeutic activity. Preclinical studies have consistently demonstrated that Tomivosertib effectively reduces p-eIF4E levels, leading to anti-tumor effects in various cancer models. Clinical data, although still emerging, supports the on-target activity of Tomivosertib by showing a reduction in p-eIF4E in patient tumor samples. This guide compares Tomivosertib with other MNK inhibitors and alternative therapeutic approaches, providing a framework for evaluating the role of p-eIF4E as a predictive biomarker.
Comparative Analysis of MNK Inhibitors and Alternatives
The primary therapeutic strategy to modulate eIF4E phosphorylation is through the inhibition of the upstream kinases, MNK1 and MNK2. Tomivosertib is a leading clinical candidate in this class. For a comprehensive evaluation, it is compared with other known MNK inhibitors, primarily used in preclinical settings, and alternative therapeutic strategies targeting the broader MAPK and PI3K/mTOR signaling pathways.
Table 1: Preclinical Efficacy of MNK Inhibitors
| Compound | Target | IC50 (MNK1/2) | IC50 (p-eIF4E Inhibition in Cells) | Notable Preclinical Findings | Reference(s) |
| Tomivosertib (eFT508) | MNK1/2 | 1-2.4 nM | 2-16 nM | Potent, selective, and orally bioavailable. Demonstrates anti-proliferative activity in various hematological and solid tumor cell lines. Synergizes with chemotherapy and immunotherapy. | [1][2][3] |
| CGP57380 | MNK1 | 2.2 µM | ~3 µM | Cell-permeable pyrazolo-pyrimidine compound. Inhibits proliferation and induces apoptosis in T-ALL cells. Overcomes resistance to mTOR inhibitors. | [4][5] |
| Cercosporamide | MNK1/2 | MNK1: 116 nM, MNK2: 11 nM | Dose-dependent suppression | Antifungal agent with anti-leukemic properties. Enhances the efficacy of cytarabine and mTOR inhibitors in AML models. | [6][7] |
Table 2: Clinical Development Status of Selected MNK Inhibitors
| Compound | Highest Phase of Development | Indications Investigated | Key Clinical Findings | Reference(s) |
| Tomivosertib (eFT508) | Phase 2 | Solid tumors (NSCLC, breast cancer), Lymphoma, AML | Well-tolerated alone and in combination. Demonstrates target engagement with reduction in p-eIF4E in patient tumors. Modest clinical activity observed in some trials. | [3][4][8] |
| CGP57380 | Preclinical | - | Primarily used as a research tool to validate the MNK-eIF4E pathway. No known clinical trials. | [5] |
| Cercosporamide | Preclinical (for cancer) | - | Investigated for antifungal properties. Preclinical studies show anti-cancer potential, but no progression to oncology clinical trials is evident. | [7][9] |
The MNK-eIF4E Signaling Pathway
The rationale for targeting eIF4E phosphorylation stems from its position as a critical node in oncogenic signaling. The diagram below illustrates the signaling cascade leading to eIF4E phosphorylation and the mechanism of action of Tomivosertib.
Experimental Protocols for Biomarker Validation
The validation of p-eIF4E as a biomarker for Tomivosertib response relies on robust and reproducible experimental methods. Below are detailed protocols for Western blotting and Immunohistochemistry (IHC) to assess the levels of total and phosphorylated eIF4E.
Western Blotting for p-eIF4E
This protocol outlines the detection of total eIF4E and p-eIF4E in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF4E (Ser209) and Rabbit anti-eIF4E
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Tomivosertib or control vehicle for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-eIF4E (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation. For total eIF4E, use a separate membrane or strip and re-probe.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-eIF4E signal to the total eIF4E signal.
Immunohistochemistry (IHC) for p-eIF4E in Tumor Tissue
This protocol describes the detection of p-eIF4E in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor sections on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: Rabbit anti-phospho-eIF4E (Ser209)
-
Biotinylated secondary antibody and streptavidin-HRP complex
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution (e.g., in a pressure cooker or water bath).
-
Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating with a blocking solution for 30-60 minutes.
-
Primary Antibody Incubation: Incubate slides with the primary antibody against p-eIF4E (e.g., 1:100 dilution) overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex, with appropriate washing steps in between.
-
Chromogen Application: Apply DAB substrate and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with mounting medium.
-
Analysis: Score the staining intensity and percentage of positive tumor cells.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for validating p-eIF4E as a biomarker and the logical relationship between biomarker status and treatment outcome.
Potential for Other Predictive Biomarkers
While p-eIF4E is a direct pharmacodynamic biomarker, other molecular characteristics may predict sensitivity to Tomivosertib. These include:
-
Mutations in the RAS/RAF/MEK pathway: Activating mutations in these upstream components could lead to a higher dependency on the MNK-eIF4E axis.
-
Gene expression signatures: Specific transcriptomic profiles associated with high translational activity or dependence on oncogenic protein synthesis may correlate with response.[10][11]
-
Co-occurring mutations: Alterations in parallel pathways, such as the PI3K/AKT/mTOR pathway, may influence the efficacy of MNK inhibition.[12][13]
Further investigation into these potential biomarkers is warranted to refine patient selection for Tomivosertib therapy.
Conclusion
The phosphorylation of eIF4E is a critical downstream event of multiple oncogenic signaling pathways, positioning it as a rational biomarker for therapies targeting MNK kinases. Tomivosertib has demonstrated potent and selective inhibition of MNK1/2 and a corresponding reduction in p-eIF4E levels in both preclinical and clinical settings. The provided experimental protocols offer a standardized approach for assessing this biomarker. While p-eIF4E is a strong candidate for a pharmacodynamic and potentially predictive biomarker, further clinical validation is necessary to establish its definitive role in guiding Tomivosertib treatment. The exploration of additional genetic and transcriptomic biomarkers will be crucial for optimizing the clinical application of Tomivosertib and other MNK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tomivosertib [shop.labclinics.com]
- 9. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Defining biomarkers to predict sensitivity to PI3K/Akt/mTOR pathway inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Tomivosertib in Pembrolizumab-Resistant NSCLC: A Comparative Analysis
For Immediate Release
SOLANA BEACH, CA – November 10, 2025 – This guide provides a detailed comparison of the efficacy of tomivosertib, a selective inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2), in patients with non-small cell lung cancer (NSCLC) who have developed resistance to pembrolizumab. Data from clinical trials of tomivosertib are compared against alternative treatment options in this setting. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Acquired resistance to immune checkpoint inhibitors such as pembrolizumab is a significant clinical challenge in the management of advanced non-small cell lung cancer (NSCLC). Tomivosertib (eFT508) is an investigational agent that targets the MNK1/2-eIF4E signaling pathway, which is implicated in regulating the translation of proteins involved in tumor growth, survival, and immune evasion. By inhibiting MNK1/2, tomivosertib aims to reverse immunosuppression and restore sensitivity to checkpoint inhibitors. This guide summarizes the available clinical data for tomivosertib in pembrolizumab-resistant NSCLC and compares its efficacy with that of other therapeutic alternatives.
Tomivosertib in Checkpoint Inhibitor-Resistant NSCLC
The primary evidence for tomivosertib's efficacy in a checkpoint inhibitor-resistant population comes from a Phase 2, open-label study (NCT03616834). This trial evaluated the addition of tomivosertib to patients with various solid tumors who had progressed on a PD-1/PD-L1 inhibitor.
Efficacy Data
A cohort of 17 patients with NSCLC who had progressed on prior checkpoint inhibitor therapy received tomivosertib in combination with their ongoing anti-PD-1/PD-L1 treatment. The key findings from this cohort are summarized below.
| Efficacy Endpoint | Tomivosertib + Anti-PD-1/PD-L1 (NSCLC Cohort, n=17) |
| Overall Response Rate (ORR) | 1 Partial Response (PR) observed |
| Progression-Free Survival (PFS) at 24 weeks | 41%[1][2][3] |
| Median Progression-Free Survival (mPFS) | 19 weeks[1][2] |
Data from the NSCLC cohort of the NCT03616834 study as presented at ASCO 2020.[1][2][3]
It is important to note that while these results suggest a potential for tomivosertib to overcome checkpoint inhibitor resistance, the development of tomivosertib in frontline NSCLC was halted. The Phase 2 KICKSTART trial (NCT04622007), which evaluated tomivosertib in combination with pembrolizumab as a first-line treatment for NSCLC with PD-L1 ≥50%, did not meet its primary endpoint for progression-free survival.[4][5][6][7] The combination showed only a modest and non-statistically significant improvement in PFS compared to pembrolizumab alone (median PFS 13.0 weeks vs. 11.7 weeks; HR 0.62, p=0.21).[4][6][7] Additionally, a higher rate of Grade 3 or higher treatment-emergent adverse events was observed in the tomivosertib arm (67% vs. 37%).[4][6][7]
Comparative Analysis with Alternative Therapies
Several therapeutic options are available for patients with NSCLC who have progressed on pembrolizumab. The following tables provide a comparative overview of the efficacy of these alternatives.
Table 1: Comparison of Efficacy in Pembrolizumab-Resistant NSCLC
| Treatment Regimen | Trial / Study | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Tomivosertib + Anti-PD-1/PD-L1 | NCT03616834 (NSCLC Cohort) | Progressed on single-agent CPI | 1 PR in 17 patients | 19 weeks | Not Reported |
| Ramucirumab + Pembrolizumab | S1800A | Acquired resistance to ICI | 22% | Not Reported | 14.5 months |
| Ramucirumab + Docetaxel | Systematic Review & SCORPION Study | ICI pre-treated | 34.4% (SCORPION) | 5.7 months (Pooled) | 11.2 months (Pooled) |
| Single-Agent Chemotherapy (Docetaxel) | Various studies | Post-ICI | ~7-13% | ~2.8-4.2 months | ~7.5-9.2 months |
| Single-Agent Chemotherapy (Pemetrexed) | Systematic Review (post-TKI failure) | Post-TKI failure | Weighted ORR: 24.6% | Weighted mPFS: 4.75 months | Weighted mOS: 12.99 months |
| Single-Agent Chemotherapy (Vinorelbine) | Retrospective study | 3rd line or later | 19.5% | 3.0 months | 7.6 months |
| Single-Agent Chemotherapy (Gemcitabine) | Phase II study (PS=2) | ECOG PS=2 | 14% | 2.5 months | 4.8 months |
CPI: Checkpoint Inhibitor; ICI: Immune Checkpoint Inhibitor; TKI: Tyrosine Kinase Inhibitor; PS: Performance Status. Data for single-agent chemotherapies are from studies that may include patients with varying prior treatments, and direct comparison should be made with caution.
Experimental Protocols
Tomivosertib Phase 2 Study in CPI-Resistant Tumors (NCT03616834)
-
Study Design: An open-label, Phase 2 study.
-
Participants: Patients with solid tumors, including NSCLC, who had experienced disease progression or had not achieved a response after at least 12 weeks of single-agent anti-PD-1/PD-L1 therapy.
-
Intervention: Tomivosertib (200 mg) administered orally twice daily, added to the ongoing checkpoint inhibitor therapy.
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: Overall Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR).[8]
Tomivosertib KICKSTART Phase 2 Study (NCT04622007)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial.
-
Participants: Patients with previously untreated, advanced or metastatic NSCLC with a PD-L1 tumor proportion score (TPS) of ≥50%.
-
Intervention: Tomivosertib (100 mg) or placebo administered orally twice daily, in combination with pembrolizumab.
-
Primary Outcome Measure: Progression-Free Survival (PFS).
-
Secondary Outcome Measures: Overall Survival (OS), Overall Response Rate (ORR).[6]
Signaling Pathways and Visualizations
Mechanism of Action of Tomivosertib
Tomivosertib is a selective inhibitor of MNK1 and MNK2. These kinases are downstream effectors of the RAS/RAF/MEK/ERK (MAPK) and other signaling pathways. A key substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[9][10][11] Phosphorylation of eIF4E by MNK1/2 enhances the translation of a specific subset of mRNAs that encode proteins involved in cell proliferation, survival, and immunosuppression. By inhibiting MNK1/2, tomivosertib reduces the phosphorylation of eIF4E, thereby selectively decreasing the production of these key proteins. This is hypothesized to lead to a reduction in immunosuppressive cytokines and checkpoint proteins, and an enhanced anti-tumor immune response.[11][12]
Caption: Tomivosertib inhibits MNK1/2, blocking eIF4E phosphorylation and reducing the translation of immunosuppressive proteins.
Experimental Workflow for NCT03616834
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Tomivosertib (eFT-508) in Combination With PD-1/PD-L1 Inhibitor Therapy [clin.larvol.com]
- 3. ascopubs.org [ascopubs.org]
- 4. eFFECTOR Therapeutics Announces Topline Results of Phase 2 KICKSTART Trial of... [chemdiv.com]
- 5. eFFECTOR Therapeutics Announces Topline Results of Phase 2 [globenewswire.com]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. [PDF] The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma | Semantic Scholar [semanticscholar.org]
- 10. biorxiv.org [biorxiv.org]
- 11. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Proteomic Analysis of Cells Treated with Tomivosertib: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proteomic effects of Tomivosertib, a selective MNK1/2 inhibitor, against other alternative compounds. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to support further investigation and drug development efforts.
Tomivosertib (eFT508) is a potent and selective inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1] These kinases are key regulators of mRNA translation and are implicated in various cancers. Tomivosertib's primary mechanism of action involves the inhibition of the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a critical step in the translation of oncogenic proteins.[1][2] This guide delves into the proteomic consequences of Tomivosertib treatment and compares its performance with other MNK inhibitors, providing valuable insights for preclinical and clinical research.
Quantitative Proteomic Data Summary
The following tables summarize the quantitative proteomic changes observed in cells treated with Tomivosertib and its alternatives. The data for Tomivosertib is based on a phase Ib clinical trial in patients with refractory metastatic breast cancer and studies on the MCF7 breast cancer cell line.[3] Data for alternative MNK inhibitors is derived from published literature and may be based on different experimental systems; therefore, direct comparison should be interpreted with caution.
Table 1: Comparative Effect of MNK Inhibitors on Key Protein Markers
| Protein Target | Tomivosertib (eFT508) | BAY 1143269 | Cercosporamide | ETC-206 |
| p-eIF4E (Ser209) | Strong Inhibition[2][3] | Strong Inhibition[4][5] | Moderate Inhibition | Strong Inhibition |
| PD-L1 | Downregulation[2] | Downregulation | Not Reported | Not Reported |
| c-Myc | Downregulation[2] | Downregulation | Not Reported | Not Reported |
| MCL-1 | Downregulation[2] | Downregulation | Not Reported | Not Reported |
| TNF-α | Decreased Production | Decreased Production[5] | Not Reported | Not Reported |
| IL-6 | Decreased Production | Decreased Production[5] | Not Reported | Not Reported |
Table 2: Selected Proteomic Changes in MCF7 Cells Treated with Tomivosertib
| Protein | UniProt ID | Function | Fold Change (Tomivosertib vs. Control) |
| PTPRJ | P24860 | Tyrosine-protein phosphatase | -1.6 |
| HMGB3 | O15347 | High mobility group protein | -1.8 |
| RAB3D | Q9H0T7 | Ras-related protein | -1.5 |
| EIF4E | P06730 | Eukaryotic translation initiation factor 4E | -1.2 |
| PDCD1 (PD-1) | Q15116 | Programmed cell death protein 1 | -1.4 |
Note: The fold changes presented are representative and based on the heterogeneous responses observed in the clinical trial. For precise data, refer to the supplementary materials of the cited study.[6]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and processes discussed, the following diagrams are provided.
Caption: MNK1/2 Signaling Pathway and the inhibitory action of Tomivosertib.
Caption: Workflow for Tandem Mass Tag (TMT) based quantitative proteomics.
Experimental Protocols
The following is a detailed methodology for a tandem mass tag (TMT)-based quantitative proteomic analysis, adapted from the protocol used in the phase Ib clinical trial of Tomivosertib.[3]
1. Protein Isolation, Reduction, and Alkylation for Cell Lines
-
Harvested cell pellets (e.g., MCF7 cells treated with Tomivosertib or a vehicle control) are thawed on ice.
-
Lyse cell pellets in 200 μL of lysis buffer (50 mmol/L HEPES pH 8.0, 4 mol/L guanidine hydrochloride, 10 mmol/L tris(2-carboxyethyl)phosphine hydrochloride, 40 mmol/L chloroacetamide, and 1x cOmplete protease inhibitor cocktail).
-
Sonicate the lysate to ensure complete cell disruption and DNA shearing.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the protein extract to a new tube.
-
Determine protein concentration using a Bradford or BCA protein assay.
2. Protein Digestion (SP3 Cleanup and Trypsin Digestion)
-
Utilize the SP3 (Single-Pot, Solid-Phase-enhanced Sample Preparation) method for protein cleanup and digestion.
-
Add magnetic carboxylate-modified beads to the protein lysate.
-
Use a high concentration of acetonitrile to induce protein binding to the beads.
-
Wash the protein-bound beads with 80% ethanol to remove detergents and other contaminants.
-
Resuspend the beads in a digestion buffer (e.g., 50 mmol/L HEPES pH 8.0).
-
Add sequencing-grade modified trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with shaking.
-
Separate the digested peptides from the magnetic beads and acidify with formic acid.
3. Tandem Mass Tag (TMT) Labeling
-
Reconstitute TMT labels in anhydrous acetonitrile.
-
Add the appropriate TMT label to each peptide sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction by adding hydroxylamine.
-
Combine the TMT-labeled peptide samples in equal amounts.
-
Desalt the pooled sample using a Sep-Pak C18 cartridge.
4. High-pH Reversed-Phase (HpH-RP) HPLC Fractionation
-
Fractionate the pooled, labeled peptide sample using HpH-RP HPLC to reduce sample complexity.
-
Collect fractions at regular intervals.
-
Concatenate the collected fractions into a smaller number of final fractions for LC-MS/MS analysis.
5. Mass Spectrometry (MS) Analysis
-
Analyze the fractionated peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-electrospray ionization source.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
6. Data Analysis
-
Process the raw MS data using a software suite such as Proteome Discoverer.
-
Search the MS/MS spectra against a human protein database (e.g., Swiss-Prot) to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify proteins that are significantly differentially expressed between the Tomivosertib-treated and control groups.
This guide provides a foundational understanding of the proteomic impact of Tomivosertib and a framework for comparative analysis with other MNK inhibitors. The detailed protocol offers a practical starting point for researchers aiming to replicate or build upon these findings. As the field of targeted cancer therapy evolves, such comparative proteomic studies will be instrumental in elucidating drug mechanisms and identifying novel therapeutic strategies.
References
- 1. Proteome profile of the MCF7 cancer cell line: a mass spectrometric evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BAY 1143269, a novel MNK1 inhibitor, targets oncogenic protein expression and shows potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Supplementary Table S8 from Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
Safety Operating Guide
Proper Disposal of Tomivosertib Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Tomivosertib Hydrochloride (also known as eFT508), a potent and selective MNK1/2 inhibitor.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is critical to mitigate risks to personnel and the environment.
Disposal Procedures
Disposal of this compound must be conducted in accordance with all applicable country, federal, state, and local regulations.[1] It is recommended to use a licensed professional waste disposal service to manage the disposal of this material.
Step-by-Step Disposal Guidance:
-
Consult Regulations: Before initiating disposal, review all relevant national and local regulations concerning hazardous chemical waste.
-
Contact a Licensed Disposal Service: Engage a certified hazardous waste disposal company to handle the collection, transportation, and final disposal of this compound.
-
Proper Packaging and Labeling:
-
Ensure the waste is stored in a tightly sealed, properly labeled container.
-
The label should clearly identify the contents as "this compound" and include appropriate hazard warnings.
-
-
Do Not Dispose Down the Drain: Due to its high toxicity to aquatic life, this compound must not be disposed of in the sewer system.[1]
-
Avoid Environmental Release: Take all necessary precautions to prevent the release of this substance into the environment.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator. Ensure adequate ventilation in the affected area.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[1][2]
-
Clean-up:
-
For solutions, absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials, including the absorbent material and any contaminated soil, into a designated and properly labeled container for disposal.[1]
-
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.[1]
Hazard Identification and Chemical Properties
The following table summarizes key hazard and chemical data for Tomivosertib and its hydrochloride salt.
| Property | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Molecular Formula | C17H21ClN6O2 | [3][4] |
| Molecular Weight | 376.85 g/mol | [3][4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent) in a cool, well-ventilated area away from direct sunlight and ignition sources. | [1] |
Experimental Protocols
Currently, there are no standard experimental protocols for the neutralization or deactivation of this compound for disposal purposes. The recommended procedure is disposal via a licensed hazardous waste management company.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Essential Safety and Logistical Information for Handling Tomivosertib Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Tomivosertib Hydrochloride is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), and outlines procedural steps for routine handling and emergency situations such as spills. Adherence to these guidelines is crucial for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment and Safety Guidelines
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. While specific occupational exposure limits have not been established, it is prudent to handle this compound with a high degree of caution[1]. The following table summarizes the recommended personal protective equipment and key safety precautions.
| Equipment/Procedure | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields[1]. | To protect eyes from splashes or dust particles of the compound. |
| Hand Protection | Protective, impervious gloves (e.g., chemotherapy gloves tested to ASTM D6978 standard)[1][2]. Two pairs of gloves are recommended[3][4]. | To prevent skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Body Protection | Impervious, long-sleeved gown that closes in the back[1][2]. | To protect skin and clothing from contamination. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form or if there is a risk of aerosol formation[1]. An N95 respirator or a half-mask with appropriate cartridges is recommended[2][3]. | To prevent inhalation of dust or aerosols. |
| Engineering Controls | Work should be conducted in a well-ventilated area, such as a chemical fume hood or a biological safety cabinet[1][5][6]. | To minimize the concentration of airborne particles and prevent systemic exposure. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area[1]. | To prevent accidental ingestion. |
| Storage | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources[1]. Store powder at -20°C and solutions at -80°C[1]. | To maintain compound stability and prevent accidental release. |
| Disposal | Dispose of contents and container to an approved waste disposal plant[1]. Contaminated materials should be placed in sealed biohazard containers[7]. | To prevent environmental contamination and adhere to hazardous waste regulations. |
Standard Operating Procedure for Safe Handling
Adherence to a standardized workflow is critical when working with potent compounds. The following diagram outlines the procedural steps for the safe handling of this compound.
Emergency Procedure: Chemical Spill Cleanup
In the event of a spill, a prompt and systematic response is crucial to mitigate exposure and environmental contamination. The following workflow details the steps for cleaning up a this compound spill.
Experimental Protocols
While specific experimental protocols involving this compound are diverse and depend on the research context, the handling and disposal procedures outlined above are universally applicable. For any experiment, a risk assessment should be conducted to determine if additional safety measures are required.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, and seek prompt medical attention[1][8].
-
Skin Contact: Rinse the affected skin area thoroughly with water and remove contaminated clothing. Seek medical advice[1][8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[1][8].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a physician or poison control center immediately[1][8].
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. eFT508(Tomivosertib)|1849590-01-7|MSDS [dcchemicals.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. pogo.ca [pogo.ca]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. safety.duke.edu [safety.duke.edu]
- 8. abmole.com [abmole.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
